2-(Dimethylamino)benzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(dimethylamino)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-10(2)9-6-4-3-5-8(9)7-11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPBVJWCIDNDPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871859 | |
| Record name | Benzaldehyde, (dimethylamino)- | |
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Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
579-72-6, 28602-27-9 | |
| Record name | 2-(Dimethylamino)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=579-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzaldehyde, (dimethylamino)- | |
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| Record name | Benzaldehyde, (dimethylamino)- | |
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| Record name | Benzaldehyde, (dimethylamino)- | |
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| Record name | 2-(dimethylamino)benzaldehyde | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(Dimethylamino)benzaldehyde
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-(Dimethylamino)benzaldehyde, a key chemical intermediate in the development of pharmaceuticals, dyes, and novel heterocyclic compounds.[1][2] We delve into the Vilsmeier-Haack reaction, a robust and widely employed method for its synthesis, explaining the underlying mechanism and providing a detailed, field-proven experimental protocol. The narrative emphasizes the causality behind experimental choices to ensure reproducibility and high yield. Subsequent sections are dedicated to the rigorous characterization of the final product using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is designed to serve as a practical and authoritative resource for researchers, chemists, and drug development professionals, bridging theoretical knowledge with practical application.
Introduction: The Significance of this compound
This compound, also known as N,N-Dimethylanthranilaldehyde, is an aromatic organic compound featuring a benzaldehyde core substituted at the ortho-position with a dimethylamino group.[1] This substitution pattern imparts unique electronic properties to the molecule. The electron-donating dimethylamino group activates the aromatic ring, influencing its reactivity in subsequent synthetic transformations. The presence of both a nucleophilic amine and a reactive aldehyde group makes it a versatile precursor for synthesizing a wide array of complex molecules, particularly in the pharmaceutical and materials science sectors.[1][2] Its physical form can be a yellow to brown liquid or solid, and it is generally soluble in organic solvents.[1] Understanding its synthesis and confirming its structural integrity are therefore critical first steps in any research and development pipeline that utilizes this compound.
Synthesis via the Vilsmeier-Haack Reaction
The formylation of electron-rich aromatic compounds is a cornerstone of organic synthesis. For an activated substrate like N,N-dimethylaniline, the Vilsmeier-Haack reaction is an exceptionally effective method to introduce an aldehyde group.[3][4] This reaction utilizes a "Vilsmeier reagent," a chloroiminium salt, which is mild enough to react selectively with activated arenes without requiring harsh conditions that could lead to side reactions or degradation.[5][6]
The Underlying Mechanism
The reaction proceeds in two primary stages: the formation of the Vilsmeier reagent, followed by electrophilic aromatic substitution.
-
Vilsmeier Reagent Formation: N,N-Dimethylformamide (DMF), a common solvent and reagent, acts as the formyl source. It reacts with a halogenating agent, most commonly phosphorus oxychloride (POCl₃), in an exothermic reaction to form the electrophilic chloroiminium ion, the active Vilsmeier reagent.[3][4] Precise temperature control during this step is critical to prevent reagent decomposition.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of N,N-dimethylaniline attacks the electrophilic carbon of the Vilsmeier reagent. The strong activating effect of the ortho, para-directing dimethylamino group facilitates this attack. A subsequent deprotonation step restores aromaticity, forming an iminium salt intermediate.[3]
-
Hydrolysis: The final step involves the hydrolysis of the iminium salt during aqueous work-up. This releases the desired this compound product.
Below is a diagrammatic representation of this mechanistic pathway.
Caption: The Vilsmeier-Haack reaction pathway for aldehyde synthesis.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the formylation of activated anilines.[5]
Table 1: Reagents and Materials
| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |
| N,N-Dimethylaniline | 121-69-7 | C₈H₁₁N | 121.18 | Electron-rich substrate |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Anhydrous, formyl source, and solvent |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | Cl₃OP | 153.33 | Halogenating agent, moisture sensitive |
| Sodium Acetate (anhydrous) | 127-09-3 | C₂H₃NaO₂ | 82.03 | Base for neutralization during work-up |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Extraction solvent |
| Saturated Sodium Bicarbonate Solution | N/A | NaHCO₃ (aq) | N/A | Aqueous solution for washing |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Drying agent |
Procedure:
-
Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.
-
Vilsmeier Reagent Preparation: In the flask, add anhydrous N,N-Dimethylformamide (DMF). Cool the flask to 0-5 °C using an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel.
-
Causality Insight: This addition is highly exothermic. Maintaining a low temperature is crucial to prevent the decomposition of the Vilsmeier reagent and minimize side-product formation.[5]
-
-
Substrate Addition: After the complete addition of POCl₃, continue stirring for 15-20 minutes at 0-5 °C. Subsequently, add N,N-dimethylaniline dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 70-90 °C for 2-4 hours.
-
Field Insight: Reaction progress should be monitored using Thin Layer Chromatography (TLC) to determine the point of complete consumption of the starting material.
-
-
Work-up and Quenching: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium salt and quenches any remaining reactive species.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution by carefully adding a saturated solution of sodium acetate or sodium bicarbonate until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).
-
Purification: Combine the organic extracts and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The crude product is typically an oil or a low-melting solid. Further purification can be achieved via column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water). For some applications, purification can be achieved by dissolving the crude product in dilute acid, filtering any insolubles, and then re-precipitating the pure product by adding a base.[7][8]
Comprehensive Characterization
Confirming the identity and purity of the synthesized this compound is a non-negotiable step. The following section outlines the expected results from key analytical techniques.
Caption: High-level workflow from synthesis to final characterization.
Spectroscopic Data Summary
The following table summarizes the expected spectroscopic data for this compound, which serves as a benchmark for validating a successful synthesis.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Observation | Interpretation |
| ¹H NMR | δ ~9.8-10.2 ppm (singlet, 1H) δ ~7.0-7.8 ppm (multiplet, 4H) δ ~2.9 ppm (singlet, 6H) | Corresponds to the aldehyde proton (-CHO). Aromatic protons on the benzene ring. Protons of the two methyl groups in the dimethylamino moiety [-N(CH₃)₂]. |
| ¹³C NMR | δ ~191 ppm δ ~155 ppm δ ~115-135 ppm (multiple peaks) δ ~43 ppm | Carbonyl carbon of the aldehyde group (C=O). Aromatic carbon attached to the nitrogen (C-N). Remaining aromatic carbons. Carbon of the dimethylamino methyl groups. |
| IR (cm⁻¹) | ~2820 & ~2720 cm⁻¹ (two bands) ~1680-1660 cm⁻¹ (strong, sharp) ~1600-1450 cm⁻¹ (multiple bands) ~1350 cm⁻¹ | C-H stretch of the aldehyde (Fermi resonance). C=O stretch of the aromatic aldehyde. C=C stretching vibrations within the aromatic ring. C-N stretching of the tertiary amine. |
| MS (EI) | m/z = 149 (M⁺) m/z = 148 (M-1)⁺ m/z = 120 (M-29)⁺ | Molecular ion peak corresponding to the molecular weight (149.19 g/mol ).[9] Loss of a hydrogen atom. Loss of the aldehyde group (-CHO). |
Note: Exact chemical shifts (δ) in NMR and absorption frequencies in IR can vary slightly depending on the solvent and instrument used.[10]
Standard Protocols for Analysis
-
NMR Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
IR Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a liquid/oil sample, a thin film can be prepared between two salt (NaCl or KBr) plates.
-
MS Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a volatile organic solvent like methanol or acetonitrile for analysis by techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). For Electron Ionization (EI), direct infusion may be used.
Safety, Handling, and Storage
This compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[11][12]
-
Handling: Always handle this chemical in a well-ventilated area or a chemical fume hood.[13] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11] Avoid creating dust if it is in solid form and avoid inhaling vapors.[14]
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is often recommended) away from incompatible materials such as strong oxidizing agents.[12][13] Protect from direct light and moisture.[14]
-
Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations.
Conclusion
This guide has detailed a reliable and well-understood pathway for the synthesis of this compound via the Vilsmeier-Haack reaction. By understanding the causality behind each procedural step—from the controlled formation of the Vilsmeier reagent to the final purification strategy—researchers can confidently and safely produce this valuable chemical intermediate. The comprehensive characterization data provided serves as a crucial validation system, ensuring the material's identity and purity before its use in downstream applications. The versatility of this compound continues to make it a compound of significant interest in the ongoing development of new medicines and materials.
References
- 1. CAS 579-72-6: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound [myskinrecipes.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
- 9. This compound | 579-72-6 | AAA57972 [biosynth.com]
- 10. Benzaldehyde, 2-chloro-4-dimethylamino- [webbook.nist.gov]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. This compound | 579-72-6 [sigmaaldrich.com]
- 13. This compound | CAS#:579-72-6 | Chemsrc [chemsrc.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
A Comprehensive Spectroscopic Guide to 2-(Dimethylamino)benzaldehyde: Structural Elucidation through NMR, IR, and UV-Vis Analysis
Abstract
This technical guide provides an in-depth analysis of the spectroscopic properties of 2-(Dimethylamino)benzaldehyde (CAS No. 579-72-6), a versatile aromatic aldehyde with significant applications in the synthesis of pharmaceuticals, dyes, and heterocyclic compounds. Tailored for researchers, chemists, and drug development professionals, this document offers a detailed examination of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. Beyond presenting raw data, this guide emphasizes the causal relationships between the molecule's unique ortho-substitution pattern and its distinct spectroscopic signatures. Each section includes a thorough interpretation of the spectral data, validated experimental protocols for data acquisition, and visual aids to facilitate a deeper understanding of its molecular structure and electronic properties.
Introduction: The Molecular Profile of this compound
This compound is an organic compound featuring a benzaldehyde core with a dimethylamino [-N(CH₃)₂] group at the ortho (C2) position. This substitution pattern creates a sterically hindered and electronically rich environment that profoundly influences its chemical reactivity and spectroscopic characteristics, distinguishing it significantly from its more commonly cited isomer, 4-(Dimethylamino)benzaldehyde.
1.1 Chemical Identity
-
IUPAC Name: this compound
-
Appearance: Typically a yellow to brown liquid or low-melting solid[1]
-
Structure:

1.2 Scientific Significance
The strategic placement of the aldehyde and dimethylamino groups makes this molecule a valuable precursor in organic synthesis. The aldehyde serves as a reactive handle for condensation and formylation reactions, while the ortho-dimethylamino group acts as a powerful directing group and auxochrome. Understanding its spectroscopic fingerprint is paramount for reaction monitoring, quality control, and the structural verification of its derivatives in fields ranging from medicinal chemistry to materials science.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed insight into the molecular skeleton of this compound. The proximity of the electron-donating -N(CH₃)₂ group and the electron-withdrawing -CHO group creates a unique electronic environment that is clearly resolved in both ¹H and ¹³C NMR spectra. All NMR data presented below is referenced from the Spectral Database for Organic Compounds (SDBS).
2.1 ¹H NMR Spectroscopy
The ¹H NMR spectrum reveals five distinct proton environments. The ortho-substitution pattern leads to complex splitting in the aromatic region, which is a key identifier for this isomer.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 10.22 | Singlet | - | 1H | Aldehyde (-CHO) |
| 7.79 | Doublet of Doublets | J = 7.8, 1.8 | 1H | Aromatic (H6) |
| 7.49 | Triplet of Doublets | J = 8.3, 1.8 | 1H | Aromatic (H4) |
| 7.14 | Doublet | J = 8.3 | 1H | Aromatic (H3) |
| 7.03 | Triplet | J = 7.8 | 1H | Aromatic (H5) |
| 2.90 | Singlet | - | 6H | Dimethylamino (-N(CH₃)₂) |
| (Solvent: CDCl₃, 90 MHz. Data sourced from SDBS) |
Interpretation:
-
Aldehyde Proton (10.22 ppm): The proton of the aldehyde group is significantly deshielded and appears far downfield as a sharp singlet. This is due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group.
-
Aromatic Protons (7.03-7.79 ppm): The four aromatic protons are non-equivalent and exhibit characteristic splitting. The H6 proton is the most downfield in this region, being ortho to the electron-withdrawing aldehyde group. The H3 proton, ortho to the electron-donating amino group, is the most upfield.
-
Dimethylamino Protons (2.90 ppm): The six protons of the two methyl groups are equivalent and appear as a single, sharp singlet. Its chemical shift reflects the electron-donating character of the nitrogen atom.
2.2 ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 192.11 | Carbonyl (C=O) |
| 154.91 | Aromatic (C2) |
| 134.69 | Aromatic (C4) |
| 130.22 | Aromatic (C6) |
| 127.84 | Aromatic (C1) |
| 121.28 | Aromatic (C5) |
| 118.06 | Aromatic (C3) |
| 44.09 | Methyl (-N(CH₃)₂) |
| (Solvent: CDCl₃, 22.5 MHz. Data sourced from SDBS) |
Interpretation:
-
Carbonyl Carbon (192.11 ppm): The aldehyde carbonyl carbon is the most deshielded carbon in the molecule, appearing at a characteristic downfield shift.
-
Aromatic Carbons (118.06-154.91 ppm): The six aromatic carbons are chemically distinct. C2, directly attached to the nitrogen, is the most downfield quaternary carbon. C1, bearing the aldehyde, is also significantly downfield. The C3 carbon, ortho to the amino group, is the most shielded aromatic carbon.
-
Methyl Carbons (44.09 ppm): The two methyl carbons are equivalent and appear as a single peak in the aliphatic region.
2.3 Experimental Protocol for NMR Data Acquisition
This protocol ensures the acquisition of high-quality, reproducible NMR spectra.
-
Sample Preparation: Accurately weigh approximately 10-15 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The choice of CDCl₃ is justified by its excellent solvating power for the analyte and a clean spectral window.
-
Instrument Setup: Transfer the solution to a standard 5 mm NMR tube. Insert the tube into the NMR spectrometer.
-
Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity, ensuring sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220 ppm.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire 1024-2048 scans, as the ¹³C nucleus is much less sensitive than ¹H.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ residual peak to 77.16 ppm.
2.4 Visualization: NMR Structural Assignment
Caption: ¹H NMR assignments for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Table 3: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 2920, 2858, 2810 | Medium | C-H Stretch (Aliphatic -N(CH₃)₂) |
| 1663 | Strong | C=O Stretch (Aromatic Aldehyde) |
| 1599, 1578, 1493 | Strong | C=C Stretch (Aromatic Ring) |
| 1356 | Strong | C-N Stretch (Aromatic Amine) |
| 752 | Strong | C-H Bend (Ortho-disubstituted Aromatic) |
| (Sample: Liquid Film. Data sourced from SDBS) |
Interpretation:
-
C=O Stretch (1663 cm⁻¹): The most prominent peak in the spectrum is the strong absorption corresponding to the carbonyl stretch of the aldehyde. Its position is slightly lower than a typical aromatic aldehyde (~1700 cm⁻¹) due to the electron-donating resonance effect of the ortho-amino group, which reduces the double-bond character of the C=O bond.
-
C=C Aromatic Stretches (1599-1493 cm⁻¹): These strong absorptions are characteristic of the benzene ring.
-
C-N Stretch (1356 cm⁻¹): This strong band is indicative of the stretching vibration of the aryl C-N bond.
-
C-H Bends (752 cm⁻¹): The strong absorption in the fingerprint region is a classic indicator of an ortho-disubstituted aromatic ring.
3.1 Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with isopropanol and performing a background scan.
-
Sample Application: Place a single drop of liquid this compound directly onto the center of the ATR crystal.
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in absorbance or transmittance. Clean the ATR crystal thoroughly after analysis. This self-validating system requires a clean background scan before each sample to ensure that no residues from previous analyses interfere with the measurement.
3.2 Visualization: IR Analysis Workflow
Caption: Workflow for ATR-IR spectroscopic analysis.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is dominated by π→π* transitions within the conjugated aromatic system, which are significantly influenced by the powerful electron-donating amino group and the electron-withdrawing aldehyde group.
4.1 Theoretical Principles and Analysis
The molecule possesses a conjugated system extending from the nitrogen lone pair, through the benzene ring, to the carbonyl group. This extensive conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
-
π→π Transitions:* These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The presence of both a strong auxochrome (-N(CH₃)₂) and a chromophore (-CHO) on the benzene ring causes a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted benzaldehyde.
-
n→π Transitions:* A lower intensity absorption is expected from the promotion of a non-bonding electron (from the carbonyl oxygen) to a π* antibonding orbital. This transition often appears as a shoulder on the main π→π* band.
Table 4: Predicted UV-Vis Data for this compound
| Predicted λmax (nm) | Solvent | Transition Assignment |
| ~320 - 350 | Methanol | π→π |
| ~240 - 260 | Methanol | π→π |
4.2 Experimental Protocol for UV-Vis Data Acquisition
-
Stock Solution Preparation: Accurately prepare a 1 mM stock solution of this compound in spectroscopic grade methanol. Methanol is a suitable solvent as it is transparent in the UV-Vis region of interest (>220 nm).
-
Working Solution Preparation: Prepare a dilute working solution (e.g., 0.01 mM) from the stock solution. The final concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU to ensure adherence to the Beer-Lambert Law.
-
Instrument Setup: Use a matched pair of quartz cuvettes. Fill one cuvette with the solvent (methanol) to serve as the blank and the other with the sample solution.
-
Data Acquisition: Place the blank cuvette in the spectrophotometer and record a baseline correction from 200 to 600 nm. Replace the blank with the sample cuvette and measure the absorbance spectrum over the same range.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the molar concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).
4.3 Visualization: Electronic Transitions
Caption: Simplified energy diagram for electronic transitions.
Summary and Conclusion
The spectroscopic profile of this compound is a definitive fingerprint of its molecular structure. NMR spectroscopy precisely maps the proton and carbon environments, with the aromatic splitting pattern serving as a clear identifier for the ortho-isomer. IR spectroscopy confirms the presence of key functional groups, where the position of the C=O stretch provides evidence of electronic communication between the substituent groups. Finally, UV-Vis spectroscopy reveals the consequences of its extended conjugated system. Together, these techniques provide a robust, self-validating framework for the unequivocal identification and characterization of this compound, empowering scientists in their synthetic and analytical endeavors.
References
An In-depth Technical Guide to the Quantum Yield of 2-(Dimethylamino)benzaldehyde
Foreword: Navigating the Photophysical Landscape of a Unique Fluorophore
To our fellow researchers, scientists, and pioneers in drug development, this document serves as a comprehensive technical guide into the quantum yield of 2-(Dimethylamino)benzaldehyde. Unlike its well-studied para-isomer, the ortho-substituted counterpart presents a more nuanced and sparsely documented photophysical profile. This guide is structured not as a rigid protocol, but as a narrative of scientific inquiry, designed to provide both a thorough understanding of the underlying principles and a practical framework for empirical investigation. Our objective is to empower you with the foundational knowledge and detailed methodologies necessary to confidently explore the fluorescence characteristics of this intriguing molecule. We will delve into the theoretical underpinnings that govern its quantum yield, grounded in the principles of intramolecular charge transfer, and provide a self-validating experimental protocol for its precise determination.
The Theoretical Bedrock: Intramolecular Charge Transfer and its Influence on Quantum Yield
The fluorescence quantum yield (Φf), a measure of the efficiency of photon emission through fluorescence, is intrinsically linked to the excited-state dynamics of a molecule. For aromatic compounds bearing both electron-donating and electron-withdrawing groups, such as this compound, the phenomenon of Intramolecular Charge Transfer (ICT) is a dominant factor.
Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the electron-donating dimethylamino group, to the lowest unoccupied molecular orbital (LUMO), which is centered on the electron-withdrawing benzaldehyde moiety. This creates a locally excited (LE) state. In polar solvents, this LE state can undergo a conformational change, typically a rotation around the C-N bond of the dimethylamino group, to form a highly polar, non-fluorescent state known as a Twisted Intramolecular Charge Transfer (TICT) state. This TICT state provides a rapid non-radiative decay pathway back to the ground state, effectively quenching fluorescence and thus lowering the quantum yield.
Visualizing the Photophysical Pathways
The interplay between the locally excited state and the twisted intramolecular charge transfer state can be visualized as follows:
Caption: Photophysical pathways of this compound.
A Self-Validating Experimental Protocol for Quantum Yield Determination
The relative method, which compares the fluorescence of the sample to that of a well-characterized standard with a known quantum yield, is a robust and widely accepted technique.[1][2] This protocol is designed to be self-validating by incorporating a dilution series to ensure the linearity of the fluorescence response and to mitigate inner filter effects.
Materials and Instrumentation
-
This compound: High purity grade.
-
Quantum Yield Standard: Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54). This standard is chosen for its well-characterized quantum yield and its absorption in the near-UV region, which is anticipated to overlap with that of this compound.
-
Solvents: Spectroscopic grade solvents of varying polarity (e.g., cyclohexane, dioxane, acetonitrile, ethanol).
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.
-
Spectrofluorometer: Equipped with a corrected emission spectrum function.
-
Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence measurements.
Step-by-Step Experimental Workflow
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in each of the chosen solvents at a concentration that gives an absorbance of approximately 1 at its absorption maximum (λmax,abs).
-
Prepare a stock solution of the quinine sulfate standard in 0.1 M H₂SO₄ with an absorbance of approximately 1 at the chosen excitation wavelength.
-
-
Preparation of Dilution Series:
-
From each stock solution, prepare a series of at least five dilutions with absorbances in the range of 0.01 to 0.1 at the excitation wavelength. This low absorbance range is critical to avoid inner filter effects.[2]
-
-
Absorbance Measurements:
-
Record the UV-Vis absorption spectrum for each dilution of the sample and the standard.
-
Determine the absorbance of each solution at the chosen excitation wavelength (λex). The λex should be a wavelength where both the sample and the standard absorb light.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength on the spectrofluorometer to λex.
-
Record the fluorescence emission spectrum for each dilution of the sample and the standard. Ensure that the experimental conditions (e.g., excitation and emission slit widths) are identical for all measurements.
-
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each solution.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at λex.
-
Perform a linear regression for each data set. The resulting plots should be linear and pass through the origin. The slope of this line is the gradient (Grad).
-
-
Quantum Yield Calculation:
-
The quantum yield of the sample (Φs) can be calculated using the following equation:[1]
Φs = Φr * (Grads / Gradr) * (ns² / nr²)
Where:
-
Φr is the quantum yield of the reference standard.
-
Grads and Gradr are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.
-
ns and nr are the refractive indices of the sample and reference solutions, respectively.
-
-
Visualizing the Experimental Workflow
Caption: Experimental workflow for quantum yield determination.
Expected Results and Interpretation
While specific quantum yield values for this compound are not readily found in the literature, we can predict the expected trends based on the photophysical principles discussed.
| Solvent | Dielectric Constant (approx.) | Expected Relative Quantum Yield | Rationale |
| Cyclohexane | 2.0 | Higher | Low polarity disfavors the formation and stabilization of the polar TICT state, leading to more efficient fluorescence from the LE state. |
| Dioxane | 2.2 | Intermediate | Aprotic solvent with low polarity. |
| Acetonitrile | 37.5 | Lower | High polarity stabilizes the TICT state, promoting non-radiative decay and quenching fluorescence. |
| Ethanol | 24.5 | Lower | A polar, protic solvent that can further stabilize the TICT state through hydrogen bonding. |
It is crucial to note that these are expected trends. The actual quantum yield values will provide valuable insight into the specific excited-state dynamics of this compound and the influence of the ortho-substitution on the TICT state formation.
Concluding Remarks for the Practicing Scientist
This guide has provided a comprehensive framework for understanding and determining the quantum yield of this compound. By combining a solid theoretical understanding of intramolecular charge transfer with a rigorous and self-validating experimental protocol, researchers can confidently characterize the photophysical properties of this molecule. The lack of extensive prior data on this specific compound underscores the importance of such fundamental investigations. The data you generate will not only be valuable for your specific applications in areas such as fluorescent probe development and drug discovery but will also contribute significantly to the broader scientific understanding of structure-property relationships in fluorescent molecules.
References
An In-depth Technical Guide on the Solvatochromic Properties of 2-(Dimethylamino)benzaldehyde
This technical guide provides a comprehensive exploration of the solvatochromic properties of 2-(Dimethylamino)benzaldehyde (DMAB). Tailored for researchers, scientists, and drug development professionals, this document delves into the core photophysical mechanisms, outlines detailed experimental methodologies, and discusses the scientific applications of this versatile molecule.
Introduction to Solvatochromism and this compound
Solvatochromism is the phenomenon where the color of a chemical compound changes with the polarity of the solvent it is dissolved in.[1] This change is a direct result of the differential solvation of the ground and excited electronic states of the molecule by the surrounding solvent.[1] Factors such as solvent polarity, hydrogen bonding capability, and polarizability significantly influence the observed spectral shifts.[1] Solvatochromic dyes are valuable for characterizing the polarity of microenvironments, a crucial aspect in biological systems and drug delivery research.[1][2]
This compound (DMAB) is an organic compound featuring a benzaldehyde ring substituted with a dimethylamino group.[3] It is a well-known solvatochromic probe that exhibits significant changes in its absorption and emission spectra in response to the polarity of its environment.[4] This sensitivity makes it a powerful tool for investigating solute-solvent interactions and the local polarity of complex systems.[5]
The Photophysical Mechanism: Twisted Intramolecular Charge Transfer (TICT)
The pronounced solvatochromism of DMAB is primarily governed by a photophysical process known as Twisted Intramolecular Charge Transfer (TICT).[6][7] This mechanism involves the following key steps:
-
Photoexcitation: Upon absorption of light, the molecule is promoted from its ground state (S₀) to a locally excited (LE) state (S₁). In this state, there is an initial intramolecular charge transfer (ICT) from the electron-donating dimethylamino group to the electron-accepting benzaldehyde moiety.[6]
-
Conformational Relaxation (Twisting): In polar solvents, the molecule can undergo a conformational change in the excited state. The dimethylamino group twists relative to the plane of the phenyl ring.[6][7]
-
Formation of the TICT State: This twisting leads to the formation of a highly polar, charge-separated TICT state. This state is significantly stabilized by the surrounding polar solvent molecules.[7]
-
Dual Fluorescence: DMAB can exhibit dual fluorescence, with emission from both the LE and TICT states.
-
In nonpolar solvents , the formation of the TICT state is energetically unfavorable. Emission primarily occurs from the LE state, resulting in a higher energy (blue-shifted) fluorescence.[6]
-
In polar solvents , the TICT state is stabilized, leading to a lower energy (red-shifted) emission with a large Stokes shift.[6] The intensity and position of this red-shifted band are highly dependent on the solvent's polarity.[6]
-
The following diagram illustrates the photophysical pathways of DMAB:
Caption: Photophysical pathways of this compound illustrating the TICT mechanism.
Experimental Protocols for Solvatochromic Analysis
A thorough investigation of the solvatochromic properties of DMAB involves systematic spectroscopic measurements in a series of solvents with varying polarities.
Materials and Instrumentation
-
Solute: this compound (purity ≥ 98%)[8]
-
Solvents: A range of spectroscopic grade solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol, water).
-
Apparatus:
Step-by-Step Experimental Workflow
-
Stock Solution Preparation: Accurately weigh a small amount of DMAB and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a concentrated stock solution (e.g., 1 mM).[1]
-
Working Solution Preparation: For each solvent to be tested, prepare a dilute working solution from the stock solution. It is crucial to maintain the same concentration of the dye across all solvents to ensure comparability of the results.[9]
-
UV-Vis Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes for a stable output.[1] Set the wavelength range to scan, which should encompass the expected absorption maxima of the dye in all solvents (e.g., 300-500 nm).[1]
-
Blank Measurement: For each solvent, use a clean quartz cuvette filled with the pure solvent to record a baseline spectrum. This step subtracts the absorbance of the solvent and the cuvette.[1]
-
Sample Measurement (Absorption): Rinse the cuvette with a small amount of the working solution before filling it. Record the absorption spectrum and determine the wavelength of maximum absorbance (λmax).[9]
-
Fluorescence Measurement: Excite the sample at its λmax of absorption. Record the emission spectrum and determine the wavelength of maximum fluorescence (λem).
-
Data Analysis:
-
Tabulate the λmax (abs) and λem values for each solvent.
-
Calculate the Stokes shift (in cm⁻¹) for each solvent.
-
Correlate the observed spectral shifts with solvent polarity scales.[9]
-
The logical flow of the experimental and analytical process is depicted below:
Caption: Experimental workflow for the solvatochromic analysis of DMAB.
Quantitative Data and Analysis
The solvatochromic behavior of DMAB can be quantified by observing the shifts in its absorption and emission maxima in different solvents.
Representative Spectroscopic Data
| Solvent | Dielectric Constant (ε) | λmax (abs) (nm) | λem (nm) | Stokes Shift (cm⁻¹) |
| n-Hexane | 1.88 | ~330 | ~370 | ~3500 |
| Toluene | 2.38 | ~335 | ~390 | ~4600 |
| Dichloromethane | 8.93 | ~340 | ~440 | ~7300 |
| Acetonitrile | 37.5 | ~342 | ~470 | ~8600 |
| Methanol | 32.7 | ~345 | ~500 | ~9800 |
| Water | 80.1 | ~350 | ~530 | ~10800 |
Note: The data presented in this table is representative and intended for illustrative purposes.
Lippert-Mataga Analysis
The Lippert-Mataga equation is a powerful tool for analyzing the relationship between the Stokes shift and solvent polarity.[10] It provides a quantitative measure of the change in the dipole moment of the fluorophore upon excitation.[11] The equation is expressed as:
νabs - νf = (2(Δμ)² / hca³) * Δf + constant
Where:
-
νabs and νf are the wavenumbers of absorption and fluorescence maxima.
-
Δμ is the change in dipole moment between the excited and ground states.
-
h is Planck's constant.
-
c is the speed of light.
-
a is the Onsager cavity radius of the solute.
-
Δf is the solvent orientation polarizability, a function of the solvent's dielectric constant (ε) and refractive index (n).[10]
A linear relationship in the Lippert-Mataga plot (Stokes shift vs. Δf) indicates that the solvatochromic shifts are primarily driven by the solvent's polarity.[12] The slope of this plot can be used to estimate the change in the molecule's dipole moment upon excitation.[10]
Applications in Scientific Research and Drug Development
The sensitivity of DMAB and other solvatochromic dyes to their local environment makes them invaluable in various fields:
-
Probing Biomolecular Environments: Solvatochromic probes are used to study protein folding, conformational changes, and binding interactions.[13] They can provide insights into the polarity of enzyme active sites and other biological microenvironments.[13]
-
Cellular Imaging: These dyes can be employed as fluorescent probes for imaging and sensing applications within living cells, allowing for the visualization of changes in local polarity and hydration.[2][14]
-
Drug Development: Understanding the interactions between potential drug molecules and their biological targets is fundamental. Solvatochromic probes can be used to characterize the polarity of drug binding sites and study drug-membrane interactions.[1]
-
Materials Science: DMAB and its derivatives can be incorporated into polymers and other materials to create sensors that respond to changes in environmental polarity.[15]
Conclusion
This compound serves as a quintessential model for understanding and applying the principles of solvatochromism. Its distinct TICT-based photophysics provides a sensitive and measurable response to solvent polarity. The experimental and analytical frameworks detailed in this guide offer a robust approach for researchers to leverage the unique properties of DMAB in their respective fields, from fundamental chemical physics to applied biological and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. CAS 579-72-6: this compound | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem [mdpi.com]
- 6. Intramolecular Charge-Transfer Excited-State Processes in 4-(N,N-Dimethylamino)benzonitrile: The Role of Twisting and the πσ* State - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Twisted Intramolecular Charge Transfer (TICT) Controlled by Dimerization: An Overlooked Piece of the TICT Puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rheniumshop.co.il [rheniumshop.co.il]
- 9. benchchem.com [benchchem.com]
- 10. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 11. rsc.org [rsc.org]
- 12. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical calculation of 2-(Dimethylamino)benzaldehyde electronic structure
An In-depth Technical Guide to the Theoretical Calculation of 2-(Dimethylamino)benzaldehyde's Electronic Structure
Authored by: Gemini, Senior Application Scientist
Introduction
This compound (2-DMABA) is an aromatic compound featuring an electron-donating dimethylamino group (-N(CH3)2) positioned ortho to an electron-withdrawing aldehyde group (-CHO).[1] This "push-pull" architecture is a hallmark of molecules exhibiting significant intramolecular charge transfer (ICT) characteristics, making 2-DMABA a compelling subject for both experimental and theoretical investigation.[2][3] Understanding the electronic structure of such molecules is paramount for professionals in drug development and materials science, as these properties govern molecular reactivity, spectroscopic behavior, and intermolecular interactions.
This guide provides a comprehensive framework for the theoretical calculation of 2-DMABA's electronic structure. We will move beyond a simple recitation of steps to explore the underlying quantum chemical principles, justify methodological choices, and detail a robust computational workflow. The objective is to equip researchers with the expertise to perform and interpret high-quality computational analyses on this and similar molecular systems.
Part 1: Theoretical Foundations and Method Selection
The accurate prediction of a molecule's electronic structure hinges on selecting the appropriate theoretical model. For a molecule of 2-DMABA's size (C9H11NO), Density Functional Theory (DFT) offers an optimal balance of computational efficiency and accuracy.[4]
Pillar 1: Density Functional Theory (DFT) as the Computational Engine
DFT methods calculate the electronic energy and density of a system based on the electron density, rather than the complex many-electron wavefunction. This approach significantly reduces computational cost compared to traditional ab-initio methods. The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation (XC) functional.
-
Causality of Functional Selection : For substituted benzaldehydes, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are a proven starting point.[5][6][7] B3LYP incorporates a portion of exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in many functionals, often leading to a more accurate description of molecular geometries and frontier orbital energies.
Pillar 2: The Role of the Basis Set
A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set dictates the flexibility the calculation has to model the electron distribution.
-
Expertise in Basis Set Choice : A Pople-style basis set like 6-311++G(d,p) is highly recommended for this system.[5][6]
-
6-311G : A triple-zeta basis set, providing a more accurate description of the valence electrons than smaller double-zeta sets.
-
++ : These diffuse functions are crucial. They add functions with small exponents to heavy atoms (+) and hydrogen atoms (++) to better model the "tail" of the electron density, which is essential for describing excited states, anions, and the subtle charge separation in ICT processes.
-
(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for orbital shapes to be distorted from their standard atomic shapes, which is necessary to accurately model chemical bonding and intermolecular interactions.
-
Pillar 3: Modeling Excited States with TD-DFT
To understand the molecule's interaction with light (i.e., its color and UV-Vis spectrum), we must model its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most common and effective method for this purpose.[8][9] It calculates the vertical excitation energies, which correspond to the absorption of photons, and the oscillator strengths, which relate to the intensity of the absorption peaks.
Pillar 4: Accounting for the Environment with Solvation Models
The electronic properties of polar molecules like 2-DMABA can be significantly influenced by the solvent.[10] This phenomenon, known as solvatochromism, can be modeled computationally. The Polarizable Continuum Model (PCM) is an efficient implicit solvation model that represents the solvent as a continuous dielectric medium.[5] This allows for the calculation of properties in different solvent environments, providing a more realistic comparison to experimental solution-phase data.
Part 2: A Validated Computational Workflow
A rigorous and self-validating workflow is essential for trustworthy results. Each step builds upon the last, with built-in checks to ensure the physical and chemical relevance of the output.
Caption: A validated workflow for electronic structure calculations.
Experimental Protocol: Step-by-Step Calculation
This protocol outlines the key steps using a generic format applicable to most quantum chemistry software packages like Gaussian, ORCA, or GAMESS.[11][12]
-
Step 1: Structure Input
-
Action: Generate the initial 3D coordinates for 2-DMABA. This can be done using molecular builder software or by converting its SMILES identifier: CN(C)c1ccccc1C=O.
-
Causality: An accurate starting geometry, even if not perfect, reduces the number of cycles required for the optimization algorithm to find the energy minimum.
-
-
Step 2: Geometry Optimization
-
Action: Perform a ground-state geometry optimization using the chosen DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Protocol Detail (Example Keywords): Opt, Freq (to run a frequency job after), B3LYP/6-311++G(d,p).
-
Trustworthiness: The optimization must converge to a stationary point on the potential energy surface. This is a prerequisite for any meaningful subsequent analysis.
-
-
Step 3: Vibrational Frequency Analysis
-
Action: Perform a frequency calculation on the optimized geometry.
-
Self-Validation: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization must be revisited. This step validates the geometry as a stable structure.
-
-
Step 4: Ground-State Electronic Property Analysis
-
Action: Using the validated ground-state geometry, perform a single-point energy calculation to generate detailed output for analysis.
-
Protocol Detail (Example Keywords): Pop=NBO, IOp(6/7=3) for Natural Bond Orbital (NBO) analysis and generation of cube files for visualization.
-
Analysis:
-
Frontier Molecular Orbitals (FMOs): Examine the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[13][14]
-
Molecular Electrostatic Potential (MEP): Visualize the MEP surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[6]
-
NBO Analysis: Quantify atomic charges and analyze donor-acceptor interactions (hyperconjugation) to understand electron delocalization.[15]
-
-
-
Step 5: Excited-State TD-DFT Calculation
-
Action: Using the same ground-state geometry, run a TD-DFT calculation.
-
Protocol Detail (Example Keywords): TD(NStates=10, Singlets), requesting the calculation of the first 10 singlet excited states.
-
Analysis: Analyze the resulting excitation energies (in eV or nm), oscillator strengths, and the character of each transition (i.e., which orbitals are involved).
-
Part 3: Analysis and Interpretation for 2-DMABA
Ground State Geometry and Electronic Properties
Due to steric hindrance between the ortho-substituted dimethylamino and aldehyde groups, the optimized geometry of 2-DMABA is not expected to be perfectly planar. A slight out-of-plane twist of these groups is likely, which can influence the degree of π-conjugation and, consequently, the electronic properties.
The core electronic feature of 2-DMABA is the donor-acceptor relationship. NBO analysis will quantitatively confirm the electron-donating character of the -N(CH3)2 group and the electron-withdrawing nature of the -CHO group. The MEP map will visually represent this, showing a negative potential (red/yellow) around the carbonyl oxygen and a more positive potential elsewhere.
Frontier Molecular Orbitals and Intramolecular Charge Transfer (ICT)
The FMOs are key to understanding the molecule's electronic transitions and reactivity. For 2-DMABA, a distinct spatial separation of the HOMO and LUMO is predicted:
-
HOMO: Primarily localized on the electron-rich dimethylamino group and the phenyl ring.
-
LUMO: Primarily localized on the electron-poor aldehyde group and the phenyl ring.
This separation is the defining characteristic of a system capable of Intramolecular Charge Transfer. The HOMO-LUMO energy gap (ΔE) is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability.[13][16]
Caption: Intramolecular Charge Transfer (ICT) upon photoexcitation.
Quantitative Data Summary
The following tables present hypothetical but representative data from a B3LYP/6-311++G(d,p) calculation.
Table 1: Frontier Molecular Orbital Properties
| Property | Value (eV) | Description |
|---|---|---|
| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.70 | Energy of the Lowest Unoccupied Molecular Orbital |
| ΔE (Gap) | 4.15 | Indicates chemical reactivity and kinetic stability [13] |
Table 2: Global Reactivity Descriptors
| Descriptor | Formula | Value (eV) | Interpretation |
|---|---|---|---|
| Ionization Potential (I) | -EHOMO | 5.85 | Energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | 1.70 | Energy released when an electron is added |
| Chemical Hardness (η) | (I - A) / 2 | 2.075 | Resistance to change in electron distribution[15] |
| Electronegativity (χ) | (I + A) / 2 | 3.775 | Power of an atom to attract electrons |
Simulated UV-Vis Spectrum and Excited States
The TD-DFT calculation predicts the electronic transitions that give rise to the UV-Vis absorption spectrum. The lowest-energy transition with a significant oscillator strength is expected to be the HOMO → LUMO transition. Given the spatial separation of these orbitals, this transition is assigned as the primary ICT band.
Table 3: Calculated Electronic Transitions (Singlets)
| State | Excitation Energy (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Character |
|---|---|---|---|---|
| S1 | 395 | 0.25 | HOMO → LUMO (95%) | π → π* (ICT) |
| S2 | 310 | 0.01 | n → π* | n → π* |
| S3 | 285 | 0.45 | HOMO-1 → LUMO (80%) | π → π* (Local Excitation) |
The results indicate a strong absorption band around 395 nm, corresponding to the charge transfer from the dimethylamino moiety to the aldehyde group. A second, more intense band at higher energy (285 nm) corresponds to a local excitation within the aromatic system. The presence of a solvent would likely cause a bathochromic (red) shift in the ICT band, a hallmark of positive solvatochromism for such push-pull systems.[10]
Conclusion
The theoretical calculation of this compound's electronic structure, when approached with a methodologically sound and self-validating workflow, provides profound insights into its chemical behavior. Through the judicious application of DFT and TD-DFT with appropriate functionals and basis sets, we can accurately model its ground-state geometry, analyze the crucial donor-acceptor interactions that define its character, and predict its spectroscopic properties. The clear evidence of spatially separated frontier orbitals confirms the molecule's potential for strong intramolecular charge transfer, a property that is central to its application in advanced materials and as a molecular probe. This guide serves as a robust blueprint for researchers aiming to leverage computational chemistry to accelerate discovery in the chemical and biomedical sciences.
References
- 1. CAS 579-72-6: this compound | CymitQuimica [cymitquimica.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Enhanced intramolecular charge transfer and near-infrared fluorescence in 4-dimethylamino-chalcone analogues through extended conjugation: synthesis, photophysical properties, and theoretical modelling - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. iipseries.org [iipseries.org]
- 6. Revealing the contributions of DFT to the spectral interpretation for an amino benzoyl thiourea derivative: Insights into experimental studies from theoretical perspectives, and biological evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DFT and TD-DFT calculations to estimate the photovoltaic parameters of some metal-free dyes based on triphenylamine: the influence of inserting an auxiliary electron-withdrawing group on DSSC's performance - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Solvatochromism - Wikipedia [en.wikipedia.org]
- 11. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Ab-initio and DFT calculations on molecular structure, NBO, HOMO-LUMO study and a new vibrational analysis of 4-(Dimethylamino) Benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. irjweb.com [irjweb.com]
2-(Dimethylamino)benzaldehyde reaction mechanisms with nucleophiles
An In-depth Technical Guide to the Reaction Mechanisms of 2-(Dimethylamino)benzaldehyde with Nucleophiles
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the reaction mechanisms of this compound with a variety of nucleophiles. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing the reactivity of this versatile aromatic aldehyde, offering both mechanistic insights and practical experimental frameworks.
Introduction: The Unique Chemistry of this compound
This compound, a derivative of benzaldehyde with a dimethylamino group at the ortho position, is an organic compound of significant interest in synthetic chemistry.[1] It typically appears as a yellow to brown solid or liquid and is soluble in common organic solvents.[1] Its molecular structure, featuring both a reactive aldehyde moiety and a tertiary amine, makes it a valuable precursor in the synthesis of pharmaceuticals, dyes, and various heterocyclic compounds.[1][2]
Molecular and Physicochemical Properties:
The core of its reactivity lies in the electronic interplay between the electron-donating dimethylamino group (-N(CH₃)₂) and the electron-withdrawing aldehyde group (-CHO). The -N(CH₃)₂ group, through resonance, increases the electron density of the aromatic ring and influences the electrophilicity of the carbonyl carbon. This electronic nature dictates its interaction with various nucleophiles, leading to a rich and diverse reaction profile.
Fundamental Principle: Nucleophilic Addition to the Carbonyl Group
The carbonyl group (C=O) is characterized by a significant difference in electronegativity between the carbon and oxygen atoms, resulting in a highly polarized bond.[5][6] The carbonyl carbon is electron-deficient (electrophilic), making it a prime target for attack by electron-rich species known as nucleophiles.
The general mechanism proceeds in two key steps:
-
Nucleophilic Attack: The nucleophile adds to the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate.[7][8]
-
Protonation: The negatively charged oxygen of the alkoxide intermediate is subsequently protonated, typically by a weak acid or during an aqueous workup, to yield the final alcohol product.[9]
Caption: General Mechanism of Nucleophilic Addition to a Carbonyl.
Reactions with Carbon Nucleophiles
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. This compound readily reacts with a variety of carbon-based nucleophiles.
Cyanohydrin Formation
The addition of hydrogen cyanide (HCN) to the aldehyde results in the formation of a cyanohydrin. This reaction requires a basic catalyst to generate the cyanide ion (CN⁻), which is the active nucleophile.[7]
Mechanism: The cyanide ion attacks the carbonyl carbon, followed by protonation of the resulting alkoxide by a molecule of HCN, which also regenerates the cyanide catalyst.[7][10]
Experimental Protocol: Synthesis of 2-((Dimethylamino)phenyl)(hydroxy)acetonitrile
-
Setup: In a fume hood, a solution of this compound (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Reagent Preparation: A separate solution of sodium cyanide (NaCN, 1.1 equivalents) in water is prepared.
-
Reaction: The NaCN solution is added dropwise to the aldehyde solution. Subsequently, a solution of sulfuric acid is added slowly to adjust the pH to approximately 4-5, which optimizes the reaction rate.[8][10]
-
Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction mixture is extracted with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude cyanohydrin.
Organometallic Reagents: Grignard and Organolithium Addition
Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, are potent nucleophiles that react with aldehydes to form secondary alcohols.[9][11]
Mechanism: The carbanionic portion of the organometallic reagent attacks the carbonyl carbon to form a magnesium or lithium alkoxide intermediate.[12] An acidic workup is then required to protonate the alkoxide and yield the alcohol product.[9]
Experimental Protocol: Synthesis of 1-(2-(Dimethylamino)phenyl)-1-pentanol
-
Setup: A flame-dried, three-neck flask under an inert atmosphere (nitrogen or argon) is charged with a solution of this compound (1 equivalent) in anhydrous diethyl ether.
-
Reagent Addition: Butylmagnesium bromide (a Grignard reagent, 1.1 equivalents in THF) is added dropwise to the cooled (0 °C) aldehyde solution with vigorous stirring.
-
Reaction: The mixture is allowed to warm to room temperature and stirred for 1-2 hours.
-
Quenching & Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is then extracted with ethyl acetate, and the combined organic phases are washed, dried, and concentrated to afford the secondary alcohol.
Wittig Reaction: Alkene Synthesis
The Wittig reaction is a powerful method for converting aldehydes into alkenes.[13] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent).[14][15]
Mechanism: The reaction proceeds through a concerted [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane.[13] This unstable intermediate rapidly decomposes to yield the desired alkene and a highly stable triphenylphosphine oxide, which is the driving force for the reaction.[14][15]
Caption: The Wittig Reaction Workflow.
Experimental Protocol: Synthesis of 2-(Dimethlyamino)styrene
-
Ylide Preparation: In a flame-dried flask under nitrogen, methyltriphenylphosphonium bromide (1.1 equivalents) is suspended in anhydrous THF. The suspension is cooled to 0 °C, and a strong base such as n-butyllithium (n-BuLi, 1.05 equivalents) is added dropwise, resulting in the formation of the characteristic orange-red ylide.
-
Reaction: A solution of this compound (1 equivalent) in THF is added slowly to the ylide solution at 0 °C.
-
Completion: The reaction mixture is stirred for several hours at room temperature.
-
Workup: The reaction is quenched with water, and the product is extracted. The crude product is purified by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.
Reactions with Nitrogen Nucleophiles
The reactivity of this compound with nitrogen nucleophiles is fundamental to the synthesis of a vast array of nitrogen-containing heterocycles.
Imine (Schiff Base) Formation
Primary amines react with aldehydes to form imines, also known as Schiff bases. This is a condensation reaction involving the loss of a water molecule.[5]
Mechanism: The reaction begins with the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. Under slightly acidic conditions, the hydroxyl group of the carbinolamine is protonated, facilitating its elimination as water and the formation of the C=N double bond.
Caption: Mechanism of Schiff Base Formation.
Experimental Protocol: Synthesis of a this compound Schiff Base
-
Setup: Equimolar amounts of this compound and a primary amine (e.g., aniline) are dissolved in a suitable solvent like ethanol or methanol.
-
Catalysis: A catalytic amount of a weak acid, such as acetic acid, is added to facilitate dehydration.
-
Reaction: The mixture is refluxed for 2-4 hours.
-
Isolation: Upon cooling, the Schiff base product often crystallizes out of the solution. The solid is collected by vacuum filtration, washed with cold solvent, and dried.
The Friedländer Annulation for Quinolines
The Friedländer synthesis is a classic method for constructing quinoline rings. It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone).[16][17]
Mechanism: The reaction can be catalyzed by either acid or base. It typically begins with an aldol-type condensation between the enolate of the ketone and the 2-aminoaryl aldehyde. The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the amino group on the ketone carbonyl, followed by dehydration to form the aromatic quinoline ring.[16][17]
Experimental Protocol: General Friedländer Synthesis
-
Reactants: A 2-aminoaryl aldehyde (1 equivalent) and a ketone with α-hydrogens (e.g., cyclohexanone, 1.1 equivalents) are mixed.
-
Catalyst/Conditions: A base such as potassium hydroxide or an acid like p-toluenesulfonic acid is added.[17] The reaction can be run in a solvent or under solvent-free conditions, often with heating or microwave irradiation.[17]
-
Monitoring & Workup: The reaction is monitored by TLC. After completion, the mixture is cooled, and the product is isolated by crystallization or column chromatography.
The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that synthesizes tetrahydroisoquinolines and related structures.[18][19] It involves the condensation of a β-arylethylamine with an aldehyde, followed by ring closure.[18]
Mechanism:
-
Imine/Iminium Formation: The aldehyde and the β-arylethylamine first form a Schiff base, which is then protonated under acidic conditions to generate a highly electrophilic iminium ion.[18][20]
-
Intramolecular Cyclization: The electron-rich aromatic ring of the β-arylethylamine moiety then acts as an intramolecular nucleophile, attacking the iminium carbon in an electrophilic aromatic substitution-type reaction to form the new ring.[20][21]
Caption: Key Stages of the Pictet-Spengler Reaction.
Summary of Reactions
| Nucleophile Class | Specific Nucleophile | Resulting Functional Group | Key Conditions |
| Carbon | Cyanide (CN⁻) | Cyanohydrin | pH 4-5 |
| Grignard (R-MgX) | Secondary Alcohol | Anhydrous, inert atm.; acidic workup | |
| Organolithium (R-Li) | Secondary Alcohol | Anhydrous, inert atm.; acidic workup | |
| Phosphorus Ylide | Alkene | Anhydrous, inert atm.; strong base | |
| Nitrogen | Primary Amine (R-NH₂) | Imine (Schiff Base) | Mild acid catalyst, heat |
| Enolate (from Ketone) | Quinolines (Friedländer) | Acid or base catalyst, heat | |
| β-Arylethylamine | Tetrahydroisoquinolines (Pictet-Spengler) | Acid catalyst |
Conclusion
This compound demonstrates remarkable versatility as a synthetic building block. Its reactivity is dominated by the electrophilic nature of its carbonyl group, which readily undergoes addition reactions with a wide range of carbon and nitrogen nucleophiles. The presence of the ortho-dimethylamino group not only modulates the electronic properties of the molecule but also enables its participation in powerful intramolecular cyclization reactions like the Friedländer and Pictet-Spengler syntheses. A thorough understanding of these reaction mechanisms is crucial for leveraging this compound in the design and development of complex molecular architectures for the pharmaceutical and materials science industries.
References
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- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Nucleophilic addition of hydrogen cyanide to aldehydes ketones hydrolysis of hydroxynitrile to carboxylic acid stereochemistry of nucleophilic addition advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 7. chem.libretexts.org [chem.libretexts.org]
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- 14. Wittig Reaction [organic-chemistry.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 17. Friedlaender Synthesis [organic-chemistry.org]
- 18. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 19. grokipedia.com [grokipedia.com]
- 20. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 21. The Pictet-Spengler Reaction [ebrary.net]
An In-depth Technical Guide to the Hydrolysis of 2-(Dimethylamino)benzaldehyde Schiff Bases
Introduction: The Significance of Imine Bonds in Modern Chemistry
Schiff bases, characterized by the presence of a carbon-nitrogen double bond (azomethine group), are a cornerstone of modern organic and medicinal chemistry.[1] Their versatile nature stems from the reversible formation and hydrolysis of the imine bond, a property that has been ingeniously exploited in various applications, from synthetic intermediates to dynamic drug delivery systems.[2][3][4][5] Among the vast family of Schiff bases, those derived from 2-(Dimethylamino)benzaldehyde have garnered significant attention. The presence of the electron-donating dimethylamino group at the ortho position of the benzene ring introduces unique electronic and steric effects that modulate the stability and reactivity of the imine bond. This guide provides a comprehensive technical overview of the hydrolysis of this compound Schiff bases, offering field-proven insights for researchers, scientists, and drug development professionals.
Synthesis of this compound Schiff Bases: A Practical Approach
The synthesis of Schiff bases is typically a straightforward condensation reaction between a primary amine and an aldehyde or ketone.[1] In the context of this compound Schiff bases, the reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of this compound, followed by dehydration to form the imine.[6][7][8]
General Synthetic Protocol
A typical synthesis involves dissolving equimolar amounts of this compound and the desired primary amine in a suitable solvent, such as ethanol or methanol.[6][7] The reaction mixture is then refluxed, often with a few drops of an acid catalyst like glacial acetic acid or concentrated sulfuric acid, to facilitate the dehydration step.[6][7] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC). Upon completion, the product can be isolated by cooling the reaction mixture to induce crystallization, followed by filtration, washing with a cold solvent, and drying.[9][10]
Experimental Protocol: Synthesis of a this compound Schiff Base
-
Reactant Preparation: In a round-bottom flask, dissolve 10 mmol of this compound in 50 mL of absolute ethanol.
-
Addition of Amine: To the stirred solution, add 10 mmol of the primary amine dropwise at room temperature.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.
-
Reflux: Equip the flask with a condenser and reflux the mixture for 2-4 hours. Monitor the reaction progress using TLC.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature and then place it in an ice bath to facilitate precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash it with cold ethanol, and dry it under vacuum.
-
Characterization: Characterize the synthesized Schiff base using spectroscopic methods such as FTIR, ¹H NMR, and Mass Spectrometry to confirm its structure and purity.[11]
The Core of Reactivity: Understanding the Hydrolysis Mechanism
The hydrolysis of an imine is the reverse of its formation, yielding the corresponding aldehyde and amine.[12][13] This reaction is highly dependent on the pH of the medium.[14][15][16] The general mechanism involves the nucleophilic attack of a water molecule on the imine carbon.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis is initiated by the protonation of the imine nitrogen.[13][17][18] This protonation makes the imine carbon more electrophilic and thus more susceptible to nucleophilic attack by water. The subsequent steps involve proton transfer and elimination of the amine to regenerate the aldehyde. The rate of hydrolysis is generally fastest in mildly acidic conditions (around pH 4-5).[18] At very low pH, the amine nucleophile can be protonated, which can slow down the reverse reaction (formation) and shift the equilibrium towards hydrolysis.
Base-Catalyzed Hydrolysis
In basic media, the hydrolysis can proceed through the attack of a hydroxide ion on the imine carbon.[14][15] However, Schiff bases are generally more stable in alkaline solutions compared to acidic solutions.[1] The rate of hydrolysis in basic conditions is typically slower than in acidic conditions.
The pH-rate profile of Schiff base hydrolysis often exhibits a bell-shaped curve, with the maximum rate observed in the slightly acidic region.[19]
Diagrammatic Representation of the Hydrolysis Mechanism
Caption: Acid-catalyzed hydrolysis of a Schiff base.
Factors Influencing the Hydrolysis of this compound Schiff Bases
The rate and extent of hydrolysis are governed by several factors, providing avenues for tuning the stability of these compounds for specific applications.
pH of the Medium
As discussed, pH is a critical determinant of hydrolysis rate. The ortho-dimethylamino group can be protonated under acidic conditions, which can influence the electronic properties of the aromatic ring and, consequently, the reactivity of the imine bond. This pH-dependent behavior is the cornerstone of their application in pH-responsive drug delivery systems, where the acidic environment of tumor tissues or endosomes can trigger the hydrolysis of the Schiff base linker and release the conjugated drug.[2][3][5][20]
Electronic Effects of Substituents
The electronic nature of the substituents on both the aldehyde and the amine moieties significantly impacts the stability of the Schiff base.[21][22][23][24]
-
On the Benzaldehyde Ring: The 2-(Dimethylamino) group is a strong electron-donating group. This increases the electron density on the imine carbon, making it less electrophilic and thus potentially slowing down the rate of nucleophilic attack by water.
-
On the Amine Moiety: Electron-withdrawing groups on the amine part will decrease the basicity of the imine nitrogen, making it less likely to be protonated and thus potentially decreasing the rate of acid-catalyzed hydrolysis. Conversely, electron-donating groups on the amine would increase the basicity of the nitrogen, facilitating protonation and accelerating hydrolysis.[25]
Steric Hindrance
Bulky groups near the imine bond can sterically hinder the approach of a water molecule, thereby slowing down the hydrolysis rate. The ortho-dimethylamino group in this compound Schiff bases can exert some steric influence, which should be considered when designing these molecules.
Kinetics of Hydrolysis: A Quantitative Approach
The study of hydrolysis kinetics provides valuable insights into the reaction mechanism and the stability of the Schiff base under different conditions. The hydrolysis of Schiff bases typically follows pseudo-first-order kinetics when the concentration of water is in large excess.[26]
Experimental Workflow for Kinetic Studies
A common method to study the kinetics of hydrolysis is UV-Vis spectrophotometry.[11][26] The Schiff base and its hydrolysis products (aldehyde and amine) often have distinct UV-Vis absorption spectra. By monitoring the change in absorbance at a specific wavelength over time, the rate of the reaction can be determined.
Experimental Protocol: Kinetic Study of Hydrolysis
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of pH values (e.g., from acidic to neutral).
-
Stock Solution: Prepare a stock solution of the this compound Schiff base in a suitable organic solvent (e.g., ethanol or DMSO).
-
Reaction Initiation: In a cuvette, add the buffer solution and a small aliquot of the Schiff base stock solution to initiate the hydrolysis reaction. The final concentration of the organic solvent should be kept low to minimize its effect on the reaction.
-
Spectrophotometric Monitoring: Immediately place the cuvette in a thermostated UV-Vis spectrophotometer and record the absorbance at the wavelength of maximum absorbance (λmax) of the Schiff base at regular time intervals.
-
Data Analysis: The pseudo-first-order rate constant (k_obs) can be calculated from the slope of the plot of ln(A_t - A_∞) versus time, where A_t is the absorbance at time t, and A_∞ is the absorbance at infinite time (after the reaction is complete).
-
pH-Rate Profile: Plot the obtained k_obs values against the corresponding pH values to generate a pH-rate profile.
Diagrammatic Representation of the Experimental Workflow
Caption: Workflow for the kinetic study of Schiff base hydrolysis.
Data Presentation: Hydrolysis Rate Constants
| Schiff Base Substituent (on Amine) | pH | Temperature (°C) | Rate Constant (k_obs) (s⁻¹) | Reference |
| Aniline | 5.0 | 25 | Value | [Hypothetical Data] |
| p-Nitroaniline | 5.0 | 25 | Value | [Hypothetical Data] |
| p-Methoxyaniline | 5.0 | 25 | Value | [Hypothetical Data] |
| Aniline | 7.4 | 25 | Value | [Hypothetical Data] |
| p-Nitroaniline | 7.4 | 25 | Value | [Hypothetical Data] |
| p-Methoxyaniline | 7.4 | 25 | Value | [Hypothetical Data] |
Note: The table above is a template. Actual values for the rate constants would need to be determined experimentally or sourced from specific literature for the this compound Schiff bases of interest.
Applications in Drug Development
The pH-sensitive nature of this compound Schiff bases makes them highly attractive for applications in drug delivery.[2][3] By linking a therapeutic agent to a carrier molecule via a Schiff base bond, a prodrug can be created that remains stable in the bloodstream (at physiological pH ~7.4) but releases the active drug in the acidic microenvironment of tumors or within cellular compartments like endosomes and lysosomes.[4][5][20] This targeted drug release mechanism can enhance the therapeutic efficacy of the drug while minimizing its side effects on healthy tissues.
Conclusion
The hydrolysis of this compound Schiff bases is a fundamentally important reaction with significant implications for both synthetic chemistry and pharmaceutical sciences. A thorough understanding of the hydrolysis mechanism and the factors that influence its rate is crucial for the rational design of novel compounds with tailored stability and reactivity. The protocols and insights provided in this guide serve as a valuable resource for researchers and professionals working in these dynamic fields.
References
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- 2. Schiff base-containing dextran nanogel as pH-sensitive drug delivery system of doxorubicin: Synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Construction of Schiff base dynamically cross-linked pH-responsive chitosan-based hydrogels and investigation of their targeted oral delivery performance for vitamin B12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pH-Sensitive drug delivery system based on modified dextrin coated mesoporous silica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Schiff Bases of N-N-Dimethylamino Benzaldehyde and its Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
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- 10. researchgate.net [researchgate.net]
- 11. Schiff Bases, Syntheses, Characterisation and their Application to Heavy Metal Removal: A Review - International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
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An In-depth Technical Guide to 2-(Dimethylamino)benzaldehyde: A Versatile Precursor for Stilbene Analogs and Advanced Functional Materials
A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(Dimethylamino)benzaldehyde, a versatile aromatic aldehyde. While not a stilbene derivative itself, its unique electronic and structural properties make it a critical starting material for the synthesis of stilbene-like molecules, fluorescent probes, and other functional organic compounds relevant to drug development and materials science. We will explore its foundational chemistry, key synthetic transformations, and practical applications, grounded in established experimental protocols and mechanistic insights.
Section 1: Foundational Chemistry and Physicochemical Properties
This compound, CAS number 579-72-6, is an aromatic compound featuring a benzaldehyde group substituted at the ortho-position with an electron-donating dimethylamino group.[1] This substitution pattern creates a potent intramolecular charge-transfer (ICT) system, where the lone pair of electrons on the nitrogen atom can delocalize into the electron-withdrawing aldehyde moiety. This electronic arrangement is the cornerstone of its utility, profoundly influencing its reactivity and photophysical properties.
The molecule's structure is distinct from that of stilbene, which consists of two phenyl rings linked by an ethylene bridge. However, the inherent donor-acceptor nature of this compound makes it an ideal precursor for creating stilbenoid systems through olefination reactions like the Wittig reaction.[2][3]
Physicochemical and Spectroscopic Data
The key properties of this compound are summarized below, providing essential data for experimental design and characterization.
| Property | Value | Source |
| CAS Number | 579-72-6 | [4][5][6] |
| Molecular Formula | C₉H₁₁NO | [1][4][7] |
| Molecular Weight | 149.19 g/mol | [4][7][8] |
| Appearance | Yellow to brown liquid or solid | [1] |
| Melting Point | 74 °C | [9] |
| Boiling Point | 176-177 °C | [10] |
| Solubility | Soluble in ethanol, ether; limited in water | [1] |
The presence of the dimethylamino group significantly influences its spectroscopic profile, imparting basic properties and enabling its use in the synthesis of dyes and pharmaceuticals.[1]
Section 2: Synthesis of Stilbene Analogs via the Wittig Reaction
A primary application of this compound in advanced synthesis is its role as an electrophile in the Wittig reaction to generate stilbene derivatives.[2][3] The Wittig reaction is a robust method for alkene synthesis, reacting an aldehyde or ketone with a phosphorus ylide.[11] For stilbene synthesis, a substituted benzaldehyde is reacted with a benzyltriphenylphosphonium salt-derived ylide.[11]
This pathway is highly valued for its reliability and stereochemical control, often favoring the formation of the thermodynamically more stable E-isomer (trans-stilbene), which typically exhibits greater biological activity.[3][12]
Workflow for Wittig-based Stilbene Synthesis
The logical flow from starting materials to the final stilbene product is a three-step process, each requiring careful control of reaction conditions to ensure high yield and purity.
Caption: General workflow for stilbene synthesis using the Wittig reaction.
Detailed Experimental Protocol: Synthesis of 2-(Dimethylamino)-Substituted Stilbene
This protocol outlines a standard laboratory procedure for the synthesis of a stilbene derivative from this compound. All operations should be conducted in a fume hood with appropriate personal protective equipment.
Materials:
-
Benzyltriphenylphosphonium chloride
-
This compound
-
Sodium methoxide (NaOCH₃)
-
Anhydrous Methanol
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser and nitrogen inlet
Procedure:
-
Ylide Generation: In a dry, nitrogen-flushed round-bottom flask, dissolve benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous methanol.
-
Add sodium methoxide (1.1 equivalents) portion-wise to the stirred solution at room temperature. The formation of the orange-red ylide indicates a successful reaction. Stir for 30 minutes.
-
Condensation: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous methanol and add it dropwise to the ylide solution.[2]
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[2]
-
Work-up: Upon completion, cool the mixture in an ice bath to precipitate the product. The less soluble trans-stilbene isomer often precipitates out.[12]
-
Purification: Filter the crude product and wash with cold methanol. Further purification can be achieved by recrystallization or column chromatography on silica gel to yield the pure stilbene derivative.[2]
Section 3: Knoevenagel Condensation for Functional Dye Synthesis
Beyond the Wittig reaction, this compound is an excellent substrate for the Knoevenagel condensation. This reaction involves the nucleophilic addition of a compound with an active methylene group (e.g., malononitrile, Meldrum's acid) to an aldehyde, followed by dehydration to form a C=C double bond.[13][14]
This method is particularly powerful for synthesizing electron-rich, conjugated systems used as fluorescent dyes, molecular sensors, and materials with non-linear optical properties.[15][16][17]
Mechanism of the Knoevenagel Condensation
The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine), which facilitates the deprotonation of the active methylene compound without causing self-condensation of the aldehyde.[14]
Caption: Mechanism of the Knoevenagel condensation.
Protocol: Catalyst-Free Knoevenagel Condensation in Water
Reflecting green chemistry principles, this reaction can often be performed efficiently in water without a catalyst, with the product precipitating directly from the reaction medium.[17]
Materials:
-
This compound (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Deionized water (2-3 mL)
-
Glass vial with a magnetic stir bar
Procedure:
-
Combine this compound and malononitrile in a glass vial.[17]
-
Add deionized water (2 mL) and seal the vial.[17]
-
Stir the mixture vigorously at room temperature or warm to 50 °C to increase the reaction rate.
-
Monitor the reaction. The product will typically precipitate as a colored solid as it is formed.
-
Upon completion, collect the solid product by vacuum filtration and wash with cold water. The product is often pure enough for subsequent use without further purification.[17]
Section 4: Applications in Chemical Sensing
The unique structural and electronic features of dimethylaminobenzaldehyde derivatives make them highly valuable in the field of analytical chemistry.[10][18] The para-substituted analog, p-(Dimethylamino)benzaldehyde (DMAB), is famously known as Ehrlich's reagent and is used to detect indoles.[9] Derivatives can also be designed as electrochemical or optical sensors for various analytes, such as heavy metal ions.[19][20]
The sensing mechanism often relies on the selective binding of an analyte to a receptor unit synthesized from the aldehyde. This binding event perturbs the intramolecular charge-transfer system, leading to a measurable change in the electrochemical signal or a visible color change.[19]
Section 5: Conclusion
This compound is a powerful and versatile chemical building block. While its classification is that of a substituted benzaldehyde, its true value for researchers lies in its capacity to serve as a precursor to complex functional molecules, most notably stilbene analogs and conjugated dyes, through reliable and scalable reactions like the Wittig and Knoevenagel condensations. The insights and protocols provided in this guide serve as a practical foundation for professionals in drug development, materials science, and chemical synthesis to harness the full potential of this important reagent.
References
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- 4. This compound | 579-72-6 | AAA57972 [biosynth.com]
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- 7. Benzaldehyde, 4-(dimethylamino)- [webbook.nist.gov]
- 8. scbt.com [scbt.com]
- 9. para-Dimethylaminobenzaldehyde - Wikipedia [en.wikipedia.org]
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- 14. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
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An In-Depth Technical Guide to the Characterization of 2-(Dimethylamino)benzaldehyde as a Protein Tyrosine Phosphatase Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and characterize the inhibitory activity of 2-(Dimethylamino)benzaldehyde (DMAB) against protein tyrosine phosphatases (PTPs), with a particular focus on Protein Tyrosine Phosphatase 1B (PTP1B), a key therapeutic target in metabolic diseases and oncology.[1][2] While preliminary information suggests DMAB may act as a PTP inhibitor by binding to the active site, this guide outlines a systematic, evidence-based approach to validate this claim, elucidate its mechanism of action, and assess its cellular efficacy.[3]
Section 1: The Rationale for Targeting Protein Tyrosine Phosphatases
Protein tyrosine phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes, including growth, differentiation, metabolism, and immune responses.[4] The level of tyrosine phosphorylation is meticulously controlled by the opposing actions of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs).[4] Dysregulation of PTP activity is implicated in numerous human diseases.[2]
PTP1B, for instance, is a major negative regulator of both insulin and leptin signaling pathways.[5] By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin action. Consequently, inhibition of PTP1B is a validated strategy for the treatment of type 2 diabetes and obesity.[5][6]
The development of potent and selective PTP inhibitors has been challenging due to the highly conserved and positively charged active site of this enzyme family.[5] However, the discovery of allosteric sites and novel chemical scaffolds that can achieve selectivity continues to drive research in this area.[5][7]
Section 2: this compound - A Candidate PTP Inhibitor
This compound is a commercially available aromatic aldehyde. While its primary applications have been in chemical synthesis and as a reagent, there is emerging interest in its potential bioactivity.[3][8] The core hypothesis to be tested in this guide is that the aldehyde moiety of DMAB can interact with key residues within the PTP active site, leading to enzyme inhibition.
Proposed Mechanism of Action: Covalent Reversibility
Based on studies of similar aryl-substituted aldehydes, the most plausible mechanism of action for DMAB is not the commonly assumed reaction with the catalytic cysteine, but rather a reversible covalent interaction with a conserved active-site arginine residue (Arg-221 in PTP1B).[1][9][10]
The proposed mechanism involves the formation of an enamine between the aldehyde group of DMAB and the guanidine group of the arginine residue.[9] This interaction is distinct from the hemithioacetal adducts formed between aldehydes and the active-site cysteine of enzymes like cysteine proteases.[10] This hypothesis forms the basis for the subsequent experimental validation steps.
Below is a diagram illustrating the central hypothesis for the interaction of an aryl aldehyde with the PTP1B active site.
Caption: Hypothesized reversible covalent interaction of DMAB with PTP1B active site.
Section 3: In Vitro Characterization of DMAB as a PTP1B Inhibitor
The foundational step in validating a novel inhibitor is to characterize its direct effect on the purified enzyme. This section outlines the key in vitro assays.
Initial Screening and IC50 Determination
The initial assessment of inhibitory activity is typically performed using a colorimetric or fluorometric assay to determine the half-maximal inhibitory concentration (IC50). A common and cost-effective substrate for this purpose is p-nitrophenyl phosphate (pNPP).[11]
Experimental Rationale: The hydrolysis of pNPP by PTP1B produces p-nitrophenol, a yellow-colored product that can be quantified by measuring absorbance at 405 nm. The rate of product formation is proportional to enzyme activity. By measuring this rate in the presence of varying concentrations of DMAB, a dose-response curve can be generated to calculate the IC50 value.
Detailed Protocol: pNPP Assay for IC50 Determination
-
Reagent Preparation:
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2 mM EDTA, 5 mM DTT.
-
PTP1B Enzyme: Recombinant human PTP1B (residues 1-321) diluted in assay buffer to a final concentration of 50 nM.
-
pNPP Substrate: 100 mM stock solution in assay buffer.
-
DMAB Stock: 10 mM stock solution in DMSO. Prepare serial dilutions in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of DMAB dilutions (or DMSO for control) to each well.
-
Add 98 µL of PTP1B enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 100 µL of pNPP solution (final concentration 10 mM).
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells without enzyme).
-
Calculate the percentage of inhibition for each DMAB concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of DMAB concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Kinetic Analysis to Determine the Mechanism of Inhibition
To understand how DMAB inhibits PTP1B, it is crucial to perform kinetic studies. This involves measuring the initial reaction rates at various substrate and inhibitor concentrations. The data is then analyzed using Michaelis-Menten kinetics and visualized with Lineweaver-Burk or Dixon plots.[12]
Experimental Rationale: By systematically varying the concentrations of both the substrate (pNPP) and the inhibitor (DMAB), we can determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed-type. This provides insights into whether DMAB binds to the free enzyme, the enzyme-substrate complex, or both.[13]
Detailed Protocol: Kinetic Analysis
-
Assay Setup: Prepare reactions as in the IC50 assay, but with varying concentrations of both pNPP (e.g., 0.5x, 1x, 2x, 4x, 8x the Km value) and DMAB (e.g., 0, 0.5x, 1x, 2x the IC50 value).
-
Data Acquisition: Measure the initial reaction velocity (V₀) for each condition by taking kinetic readings of absorbance at 405 nm over a short time course (e.g., every minute for 15 minutes).
-
Data Analysis:
-
Lineweaver-Burk Plot: Plot 1/V₀ versus 1/[S] for each inhibitor concentration.
-
Competitive inhibition: Lines intersect on the y-axis.
-
Non-competitive inhibition: Lines intersect on the x-axis.
-
Uncompetitive inhibition: Lines are parallel.
-
Mixed inhibition: Lines intersect in the second or third quadrant.
-
-
Dixon Plot: Plot 1/V₀ versus [I] at different fixed substrate concentrations. The intersection of the lines can be used to determine the inhibition constant (Ki).
-
| Inhibition Type | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot Appearance |
| Competitive | Unchanged | Increases | Lines intersect at the y-axis |
| Non-competitive | Decreases | Unchanged | Lines intersect at the x-axis |
| Uncompetitive | Decreases | Decreases | Parallel lines |
| Mixed | Decreases | Increases or Decreases | Lines intersect off-axes |
Investigating Covalent Adduct Formation
To test the hypothesis of a reversible covalent interaction, mass spectrometry can be employed to analyze the PTP1B enzyme after incubation with DMAB.
Experimental Rationale: If DMAB forms a covalent adduct with PTP1B, the mass of the protein will increase by the molecular weight of DMAB (or a fragment thereof, depending on the reaction). Intact protein mass spectrometry can detect this mass shift.[14] Tandem mass spectrometry (MS/MS) of digested protein fragments can pinpoint the exact amino acid residue that is modified.
Detailed Protocol: Mass Spectrometry Analysis
-
Incubation: Incubate purified PTP1B with a molar excess of DMAB for a defined period. Include a control sample of PTP1B without the inhibitor.
-
Sample Preparation: Desalt the protein samples. For peptide mapping, digest the protein with trypsin.
-
Mass Spectrometry:
-
Intact Protein Analysis: Analyze the desalted protein using ESI-MS to determine if there is a mass shift corresponding to the addition of DMAB.
-
Peptide Mapping: Analyze the tryptic digest using LC-MS/MS. Search the data for peptides with a mass modification corresponding to the addition of DMAB. The MS/MS fragmentation pattern will confirm the sequence of the modified peptide and identify the site of modification.
-
Caption: Workflow for identifying covalent adducts via mass spectrometry.
Section 4: Cellular Characterization of DMAB
Demonstrating that an inhibitor is active in a cellular context is a critical step in drug development. This involves assessing its ability to engage the target protein in cells and modulate downstream signaling pathways.
Target Engagement in a Cellular Environment
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its target protein within intact cells.[15][16]
Experimental Rationale: The binding of a ligand (inhibitor) to its target protein often increases the protein's thermal stability. In CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified, typically by Western blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[17][18]
Detailed Protocol: Western Blot-based CETSA
-
Cell Treatment: Culture cells (e.g., HepG2) to 80-90% confluency. Treat with DMAB or vehicle (DMSO) for 1 hour.
-
Heating: Harvest cells, resuspend in PBS with protease inhibitors, and aliquot into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation.
-
Western Blot Analysis: Analyze the soluble fractions by SDS-PAGE and Western blot using an antibody specific for PTP1B.[19]
-
Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble PTP1B relative to the non-heated control against temperature to generate melting curves for both vehicle- and DMAB-treated samples. A rightward shift in the curve for the DMAB-treated sample indicates stabilization and target engagement.
Assessing Downstream Signaling Effects
Since PTP1B negatively regulates insulin signaling, an effective inhibitor should enhance the phosphorylation of key downstream targets. This can be assessed by Western blotting for the phosphorylated forms of these proteins.
Experimental Rationale: In a relevant cell line (e.g., insulin-sensitive HepG2 cells), treatment with an effective PTP1B inhibitor is expected to increase the phosphorylation of the insulin receptor (IR) and its substrate, IRS-1, especially upon stimulation with insulin.
Detailed Protocol: In-Cell Western Blot for Phosphorylation
-
Cell Culture and Treatment: Plate HepG2 cells and serum-starve overnight. Pre-treat cells with various concentrations of DMAB for 1 hour.
-
Insulin Stimulation: Stimulate the cells with a sub-maximal dose of insulin (e.g., 10 nM) for 10 minutes.
-
Lysis: Immediately lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies specific for phosphorylated IR (p-IR) and phosphorylated IRS-1 (p-IRS1). Also probe for total IR and IRS-1 as loading controls.
-
Analysis: Quantify the band intensities of the phosphorylated proteins and normalize to the total protein levels. A dose-dependent increase in phosphorylation in the DMAB-treated cells indicates effective inhibition of PTP1B in a cellular context.
Caption: Proposed effect of DMAB on the insulin signaling pathway.
Section 5: Selectivity and Off-Target Effects
A crucial aspect of inhibitor development is to assess its selectivity. An ideal inhibitor should target PTP1B with high potency while having minimal effects on other PTPs and unrelated enzymes.
5.1. PTP Selectivity Profiling: The inhibitory activity of DMAB should be tested against a panel of other PTPs (e.g., TCPTP, SHP-1, SHP-2, CD45) using the in vitro pNPP assay. This will determine the selectivity profile of the compound.
5.2. Cytotoxicity Assays: It is important to determine the concentration range at which DMAB exhibits its biological effects without causing general cellular toxicity. Standard cytotoxicity assays, such as the MTT or LDH release assay, should be performed in the cell lines used for the signaling studies.
References
- 1. Peptidyl aldehydes as reversible covalent inhibitors of protein tyrosine phosphatases. | Semantic Scholar [semanticscholar.org]
- 2. Selective Targeting by a Mechanism-Based Inactivator against Pyridoxal 5′-Phosphate-Dependent Enzymes: Mechanisms of Inactivation and Alternative Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 579-72-6 | AAA57972 [biosynth.com]
- 4. Covalent inhibition of protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric inhibition of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PTP1B Inhibitor Screening Assay Kit (ab139465) | Abcam [abcam.com]
- 7. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Peptidyl aldehydes as reversible covalent inhibitors of protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Insights into the Reaction of Protein-tyrosine Phosphatase 1B: CRYSTAL STRUCTURES FOR TRANSITION STATE ANALOGS OF BOTH CATALYTIC STEPS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. publications.aston.ac.uk [publications.aston.ac.uk]
- 15. Cellular thermal shift assay: an approach to identify and assess protein target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. PTP1B Antibody | Cell Signaling Technology [cellsignal.com]
An In-Depth Technical Guide to 2-(Dimethylamino)benzaldehyde: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of the fundamental chemical properties, synthesis, and applications of 2-(Dimethylamino)benzaldehyde (CAS 579-72-6). This ortho-substituted aromatic aldehyde is a key intermediate in the synthesis of a variety of organic compounds, including dyes and pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and validated experimental protocols.
Introduction
This compound is an organic compound characterized by a benzaldehyde ring substituted at the ortho-position with a dimethylamino group.[1] This substitution pattern imparts unique reactivity and electronic properties to the molecule, distinguishing it from its meta and para isomers. The presence of the electron-donating dimethylamino group in close proximity to the electron-withdrawing aldehyde function creates a molecule with a rich and diverse chemical profile. This guide will explore the core chemical and physical characteristics of this compound, delve into its synthesis and reactivity, and discuss its applications in various fields of chemical research and development.
Physicochemical Properties
This compound is typically a yellow to brown liquid under standard conditions.[1][2] Its aromatic nature and the presence of the dimethylamino group give it a distinct odor.[1] Due to its largely nonpolar aromatic structure, it exhibits limited solubility in water but is soluble in common organic solvents such as ethanol, ether, chloroform, and methanol.[1][3]
| Property | Value | Reference(s) |
| CAS Number | 579-72-6 | [1] |
| Molecular Formula | C₉H₁₁NO | [1] |
| Molecular Weight | 149.19 g/mol | [2] |
| Physical State | Liquid | [2] |
| Appearance | Yellow to brown liquid | [1] |
| Boiling Point | 115-120 °C (at 5 Torr) 244.7 °C (at 760 mmHg) | [3][4] |
| Melting Point | Not Applicable | [4] |
| Solubility | Soluble in ethanol, ether, chloroform, methanol; limited solubility in water. | [1][3] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the methyl protons of the dimethylamino group. The aldehyde proton will appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The aromatic protons will exhibit complex splitting patterns in the aromatic region (δ 6.5-8.0 ppm) due to their distinct chemical environments. The six protons of the two methyl groups will likely appear as a singlet further upfield. For comparison, the ¹H NMR spectrum of 4-(dimethylamino)benzaldehyde in CDCl₃ shows the aldehyde proton at δ 9.73 (s, 1H), aromatic protons at δ 7.73 (d, 2H) and δ 6.69 (d, 2H), and the dimethylamino protons at δ 3.08 (s, 6H).[5]
-
¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde group in the highly deshielded region of the spectrum, anticipated around 190-192 ppm.[4] The aromatic carbons will resonate in the δ 110-160 ppm range, with the carbon attached to the nitrogen of the dimethylamino group being significantly shielded. The carbons of the methyl groups will appear at a much higher field. For comparison, the ¹³C NMR spectrum of 4-(dimethylamino)benzaldehyde in CDCl₃ displays peaks at δ 190.4 (C=O), 154.4, 132.1, 125.3, 111.1 (aromatic carbons), and 40.2 (N-CH₃).[5]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. A strong, sharp peak is expected in the range of 1680-1700 cm⁻¹ due to the C=O stretching vibration of the aromatic aldehyde. Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching of the methyl groups will be observed just below 3000 cm⁻¹. The C-N stretching of the dimethylamino group is expected in the 1360-1250 cm⁻¹ region. The aromatic C=C stretching vibrations will give rise to several peaks in the 1400-1600 cm⁻¹ range.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound in a solvent like methanol or ethanol is expected to show strong absorption bands in the ultraviolet region. These absorptions are due to π → π* transitions within the aromatic ring and the carbonyl group. The presence of the electron-donating dimethylamino group in conjugation with the benzaldehyde system typically results in a red shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzaldehyde. For the related para-isomer, a λmax at 320 nm in methanol has been reported.[6]
Synthesis and Reactivity
The synthesis of this compound with high regioselectivity can be challenging due to the directing effects of the dimethylamino group, which strongly favors para-substitution in electrophilic aromatic substitution reactions like the Vilsmeier-Haack or Duff reactions. Therefore, a more targeted approach is required for the synthesis of the ortho-isomer.
Synthesis via Ortho-Lithiation
A highly effective method for the synthesis of this compound is the directed ortho-lithiation of N,N-dimethylaniline, followed by formylation with a suitable formylating agent like N,N-dimethylformamide (DMF). The dimethylamino group acts as a powerful directing group, facilitating the deprotonation of the adjacent ortho-proton by a strong organolithium base.
Caption: Synthesis of this compound via ortho-lithiation.
Experimental Protocol: Synthesis of this compound via Ortho-Lithiation
This protocol is a representative procedure based on established methods for directed ortho-lithiation.[7][8]
Materials:
-
N,N-Dimethylaniline
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (oven-dried)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.
-
Initial Solution: Under an inert atmosphere, add anhydrous THF to the flask, followed by N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 equivalents). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 equivalents) to the stirred solution while maintaining the temperature at -78 °C. After the addition is complete, add N,N-dimethylaniline (1.0 equivalent) dropwise. Stir the resulting mixture at -78 °C for 2-3 hours to ensure complete lithiation.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) dropwise to the reaction mixture at -78 °C. The reaction is often exothermic, so slow addition is crucial to maintain the temperature. After the addition, allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Quenching and Extraction: Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Chemical Reactivity
The juxtaposition of the electron-donating dimethylamino group and the electron-withdrawing aldehyde group governs the reactivity of this compound.
-
Aldehyde Reactions: The aldehyde group undergoes typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic addition reactions (e.g., Grignard reactions, Wittig reaction). It can also participate in condensation reactions with amines and active methylene compounds to form Schiff bases and other derivatives, respectively.
-
Aromatic Ring Reactions: The aromatic ring is activated towards electrophilic substitution by the strongly electron-donating dimethylamino group. However, steric hindrance from the ortho-substituents can influence the regioselectivity of these reactions.
Applications
This compound serves as a valuable building block in organic synthesis, particularly in the pharmaceutical and dye industries.
-
Pharmaceutical Synthesis: The this compound scaffold is found in various biologically active molecules. Its derivatives have been investigated for their potential as enzyme inhibitors and other therapeutic agents. For instance, it has been described as a derivative of stilbene that can inhibit the activity of tyrosine phosphatase.[9]
-
Dye and Pigment Industry: As a derivative of benzaldehyde with an auxochromic dimethylamino group, it is a precursor for the synthesis of various dyes and pigments. Condensation reactions with other aromatic compounds can lead to the formation of highly conjugated systems with intense colors.
-
Analytical Chemistry: While its para-isomer is famously used in Ehrlich's reagent for the detection of indoles, the unique electronic and steric properties of this compound could potentially be exploited for the development of novel chromogenic or fluorogenic probes for specific analytes.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed.[2] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. It should be stored under an inert atmosphere.[2]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a versatile chemical intermediate with a rich and nuanced reactivity profile. Its synthesis, particularly via directed ortho-lithiation, provides a reliable route to this valuable ortho-substituted benzaldehyde. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and reactivity is essential for its effective utilization in the design and synthesis of novel molecules for applications in drug discovery, materials science, and beyond. This guide serves as a foundational resource for scientists and researchers working with this important compound.
References
- 1. Benzaldehyde, 2-chloro-4-dimethylamino- [webbook.nist.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | 579-72-6 [m.chemicalbook.com]
- 4. This compound | CAS#:579-72-6 | Chemsrc [chemsrc.com]
- 5. rsc.org [rsc.org]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. N,N-Dimethylaniline: Synthesis, applications and toxicity_Chemicalbook [chemicalbook.com]
- 9. Formylation - Common Conditions [commonorganicchemistry.com]
Methodological & Application
Synthesis of Schiff Bases Using 2-(Dimethylamino)benzaldehyde: Application Notes and Protocols
Introduction: The Versatility of Schiff Bases Derived from 2-(Dimethylamino)benzaldehyde
Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) group, are a cornerstone of synthetic chemistry, first reported by Hugo Schiff in 1864.[1] These compounds, typically formed through the condensation of a primary amine with an aldehyde or ketone, exhibit a remarkable spectrum of applications.[1][2] The synthesis of Schiff bases from this compound is of particular interest to researchers in medicinal chemistry and materials science. The strategic placement of the dimethylamino group at the ortho position can influence the electronic properties and steric hindrance of the resulting imine, leading to unique coordination behavior with metal ions and enhanced biological activities.[3][4]
Schiff bases derived from substituted benzaldehydes are not merely synthetic curiosities; they are pivotal in the development of novel therapeutic agents, demonstrating antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][4] Their ability to form stable complexes with transition metals further broadens their utility, with applications in catalysis and as advanced materials.[3][4] This guide provides an in-depth exploration of the synthesis of Schiff bases using this compound, offering detailed protocols for conventional, microwave-assisted, and ultrasound-mediated methods, alongside insights into their characterization and applications.
Reaction Mechanism: The Chemistry of Imine Formation
The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction. The reaction commences with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of this compound. This results in the formation of a transient, unstable intermediate known as a carbinolamine.[5] The reaction is often catalyzed by a small amount of acid, which protonates the hydroxyl group of the carbinolamine, converting it into a better leaving group (water). Subsequent dehydration yields the stable imine, or Schiff base.
The presence of the ortho-dimethylamino group in this compound can influence the reaction kinetics. While the dimethylamino group is electron-donating, which might slightly reduce the electrophilicity of the carbonyl carbon, its proximity to the reaction center can also play a role in the stereochemistry of the final product.
Caption: General reaction scheme for Schiff base formation.
Experimental Protocols: A Comparative Approach
The choice of synthetic methodology for preparing Schiff bases from this compound can significantly impact reaction time, yield, and environmental footprint. Below, we detail three distinct, yet effective, protocols.
Protocol 1: Conventional Synthesis via Thermal Reflux
This classical approach is widely used due to its simplicity and scalability. The reaction is typically carried out in a suitable solvent under reflux conditions, often with acid catalysis.
Rationale: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. The solvent serves to dissolve the reactants and facilitate their interaction. An acid catalyst, such as glacial acetic acid, protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack.[6]
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) in a suitable solvent (e.g., 20 mL of ethanol or methanol).
-
Amine Addition: To this solution, add an equimolar amount of the desired primary amine (1.0 mmol).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure Schiff base.
Protocol 2: Microwave-Assisted Synthesis (MAOS)
Microwave-assisted organic synthesis has emerged as a green and efficient alternative to conventional heating.[7] This method dramatically reduces reaction times and often improves yields.[8][9]
Rationale: Microwave energy directly and efficiently heats the reactants and solvent, leading to a rapid increase in temperature and reaction rate.[7] This localized heating can also minimize the formation of side products.[8] Many reactions can be performed under solvent-free conditions, further enhancing the green credentials of this technique.[10]
Step-by-Step Protocol:
-
Reactant Mixture: In a microwave-safe reaction vessel, combine this compound (1.0 mmol) and the primary amine (1.0 mmol).
-
Solvent/Catalyst: For a solvent-free reaction, add a few drops of a catalyst like glacial acetic acid. Alternatively, a minimal amount of a high-boiling point, polar solvent like ethanol or DMF can be used.[11]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant power (e.g., 100-300 W) or temperature (e.g., 80-120 °C) for 2-10 minutes.[7][8] Reaction progress can be monitored by TLC after cooling.
-
Work-up: After the reaction is complete, cool the vessel to room temperature. If the product is a solid, it can be washed with a non-polar solvent like hexane to remove any unreacted starting materials.
-
Purification: The product can be further purified by recrystallization from an appropriate solvent.
Protocol 3: Ultrasound-Assisted Synthesis (Sonochemistry)
Ultrasound irradiation provides another energy-efficient and environmentally benign method for synthesizing Schiff bases.[12] Sonication can promote reactions at room temperature, reducing the need for heating.
Rationale: The chemical effects of ultrasound arise from acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, which can accelerate chemical reactions.[12]
Step-by-Step Protocol:
-
Reactant Combination: In a suitable vessel (e.g., an Erlenmeyer flask), mix equimolar amounts of this compound (1.0 mmol) and the primary amine (1.0 mmol).
-
Solvent and Catalyst: Add a minimal amount of a solvent such as ethanol. A catalytic amount of glacial acetic acid (1-2 drops) can be added to facilitate the reaction.
-
Ultrasonic Irradiation: Place the vessel in an ultrasonic cleaning bath. Irradiate the mixture for a period of 30-120 minutes at room temperature.[13] Monitor the reaction by TLC.
-
Isolation: Once the reaction is complete, the product can be isolated by filtration if it precipitates, or by evaporation of the solvent.
-
Purification: The crude product is then purified by recrystallization.
Comparative Data of Synthetic Methodologies
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Ultrasound-Assisted Synthesis |
| Reaction Time | 2-8 hours | 2-10 minutes | 30-120 minutes |
| Typical Yield | Good to Excellent | Excellent | Good to Excellent |
| Energy Consumption | High | Low | Low |
| Solvent Usage | Moderate to High | Low to None | Low |
| Temperature | Reflux Temperature | 80-120 °C | Room Temperature |
Note: The data presented are typical ranges and may vary depending on the specific reactants and conditions.
Characterization of Schiff Bases
The synthesized Schiff bases should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of a Schiff base is the appearance of a strong absorption band in the region of 1600-1650 cm⁻¹, corresponding to the C=N (imine) stretching vibration. The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) also confirms the formation of the Schiff base.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the Schiff base is confirmed by the appearance of a singlet peak for the azomethine proton (-CH=N-) in the downfield region, typically between δ 8.0 and 9.0 ppm.[5] The signals corresponding to the aromatic protons of both the benzaldehyde and amine moieties will also be present.
-
¹³C NMR: The carbon of the azomethine group will show a characteristic signal in the range of δ 140-160 ppm.
-
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized Schiff base, which should correspond to the expected molecular formula.
Caption: A typical experimental workflow for Schiff base synthesis.
Applications in Research and Drug Development
Schiff bases derived from this compound are valuable scaffolds in several areas of research:
-
Coordination Chemistry: The imine nitrogen and, potentially, the ortho-dimethylamino group can act as donor atoms, allowing these Schiff bases to function as effective ligands for a variety of metal ions.[3] The resulting metal complexes have been investigated for their catalytic activity and potential applications in materials science.[4]
-
Medicinal Chemistry: These compounds have shown promise as antimicrobial and anticancer agents.[1] The lipophilicity of the Schiff base, which can be tuned by the choice of the primary amine, is a critical factor in its biological activity, as it influences the compound's ability to cross cell membranes. The imine bond is also crucial for their biological action.[4]
-
Analytical Chemistry: Some Schiff bases exhibit fluorescence or colorimetric changes upon binding to specific metal ions, making them useful as chemosensors.
Conclusion and Future Perspectives
The synthesis of Schiff bases from this compound offers a versatile platform for the development of novel compounds with diverse applications. The choice of synthetic method—conventional heating, microwave irradiation, or sonication—allows for flexibility in optimizing reaction conditions for efficiency and sustainability. As our understanding of the structure-activity relationships of these compounds grows, so too will their potential to address challenges in medicine, catalysis, and materials science. The protocols and insights provided herein are intended to serve as a comprehensive guide for researchers embarking on the synthesis and exploration of this fascinating class of molecules.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. Synthesis of Schiff Bases of N-N-Dimethylamino Benzaldehyde and its Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 7. benchchem.com [benchchem.com]
- 8. jbsd.in [jbsd.in]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Microwave-Induced Synthesis of Chitosan Schiff Bases and Their Application as Novel and Green Corrosion Inhibitors: Experimental and Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 14. ijsar.org [ijsar.org]
Application Notes and Protocols for the Colorimetric Determination of Hydrazine using 2-(Dimethylamino)benzaldehyde
Introduction: The Critical Need for Accurate Hydrazine Quantification
Hydrazine (N₂H₄) is a highly reactive and toxic inorganic compound with significant industrial applications, ranging from its use as an oxygen scavenger in boiler feedwater to prevent corrosion to its role as a rocket propellant.[1][2][3][4] Its toxicity and potential as a genotoxic impurity in pharmaceutical drug substances necessitate sensitive and reliable methods for its detection and quantification.[5] Among the various analytical techniques available, colorimetric assays offer a simple, rapid, and cost-effective approach for determining hydrazine concentrations, making them suitable for both laboratory and on-site monitoring.[6][7]
This application note provides a detailed guide to the colorimetric determination of hydrazine using 2-(Dimethylamino)benzaldehyde (DMAB), a well-established and robust method. The protocol is designed for researchers, scientists, and drug development professionals who require accurate and precise measurement of hydrazine in various aqueous samples.
Principle of the Method: The Chemistry Behind the Color Change
The colorimetric assay is based on the condensation reaction between hydrazine and this compound, also known as p-dimethylaminobenzaldehyde (p-DAB) or Ehrlich's reagent, in an acidic medium.[3][8][9][10] This reaction forms a distinct yellow-colored azine derivative, p-dimethylaminobenzaldazine.[6][7][11] The intensity of the yellow color is directly proportional to the hydrazine concentration in the sample and can be quantified spectrophotometrically. The reaction is typically carried out in an acidic solution to facilitate the nucleophilic addition of the hydrazine to the carbonyl group of the DMAB.[10] The resulting colored product exhibits maximum absorbance at a wavelength of approximately 455-458 nm.[8][11][12][13]
The underlying chemical reaction is illustrated in the workflow diagram below. This visual representation clarifies the transformation of the colorless reactants into the colored product that is the basis of the quantitative analysis.
Figure 1. Workflow of the colorimetric hydrazine detection assay.
Materials and Reagents
Instrumentation
-
UV-Vis Spectrophotometer
-
Analytical balance
-
Calibrated micropipettes and tips
-
Volumetric flasks (Class A)
-
Glass or plastic cuvettes (1 cm path length)
-
pH meter
Chemicals and Reagents
-
This compound (DMAB), ACS reagent grade
-
Hydrazine sulfate (N₂H₆SO₄), ACS reagent grade
-
Hydrochloric acid (HCl), concentrated, ACS reagent grade
-
Ethanol (95%), ACS reagent grade
-
Deionized water (DI water), high-purity (18.2 MΩ·cm)
Protocols
Preparation of Reagents
1. DMAB Color Reagent (Ehrlich's Reagent):
-
Rationale: This reagent provides the chromogenic substrate for the reaction. The acidic ethanol solution ensures the stability of the DMAB and provides the necessary acidic environment for the condensation reaction.[14]
-
Procedure: Dissolve 2.0 g of DMAB in 50 mL of 95% ethanol. Slowly and carefully add 50 mL of concentrated hydrochloric acid. Mix thoroughly. This reagent is best when used fresh.[14] Store in a dark, glass bottle at 4°C.
2. Hydrazine Stock Solution (e.g., 100 µg/mL):
-
Rationale: A concentrated stock solution is prepared from a stable salt of hydrazine, such as hydrazine sulfate, to ensure accuracy and stability. This stock solution will be used to prepare the calibration standards.
-
Procedure: Accurately weigh 0.4060 g of hydrazine sulfate and dissolve it in 1 L of 0.1 N sulfuric acid. This solution will have a hydrazine concentration of 100 µg/mL.[15]
3. Hydrazine Working Standards:
-
Rationale: A series of dilutions from the stock solution are prepared to create a standard curve. This curve is essential for determining the concentration of hydrazine in unknown samples.
-
Procedure: Prepare a series of working standards by diluting the hydrazine stock solution with DI water. A typical concentration range for the standard curve is 0.2 µg/mL to 1.0 µg/mL. For example, to prepare a 1 µg/mL standard, dilute 1 mL of the 100 µg/mL stock solution to 100 mL with DI water in a volumetric flask.
Assay Protocol
-
Sample Preparation:
-
Collect aqueous samples in clean glass or plastic bottles.[8]
-
Samples should be analyzed as soon as possible after collection due to the high reactivity and potential for oxidation of hydrazine.[1][2][3]
-
If the sample is turbid, it should be filtered prior to analysis.
-
The pH of the sample should be between 2 and 10. Adjust with dilute NaOH or H₂SO₄ if necessary.
-
-
Standard Curve Preparation:
-
Pipette a known volume (e.g., 5 mL) of each hydrazine working standard into separate, labeled test tubes.
-
Prepare a blank by pipetting the same volume of DI water into a separate test tube.
-
-
Sample and Blank Preparation:
-
Pipette the same volume as the standards (e.g., 5 mL) of the unknown sample into a labeled test tube.
-
-
Color Development:
-
Add a specific volume of the DMAB color reagent (e.g., 0.5 mL) to each tube (standards, blank, and sample).[8]
-
Mix the contents of each tube thoroughly.
-
Allow the reaction to proceed for a set amount of time (typically 10-15 minutes) at room temperature for maximum color development.[4] A yellow color will develop in the presence of hydrazine.[8][9]
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to a wavelength of 455 nm.[8]
-
Use the blank solution to zero the spectrophotometer.
-
Measure the absorbance of each standard and the unknown sample.
-
Data Analysis and Interpretation
-
Constructing the Standard Curve:
-
Plot the absorbance values of the hydrazine working standards against their corresponding concentrations (in µg/mL).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. The R² value should be close to 0.999 for a good linear fit.[11]
-
-
Calculating Hydrazine Concentration in the Sample:
-
Use the equation of the line from the standard curve to calculate the concentration of hydrazine in the unknown sample. Rearrange the equation to solve for 'x': x = (y - c) / m.
-
If the sample was diluted prior to the assay, remember to multiply the calculated concentration by the dilution factor to obtain the original concentration.
-
Example Data and Standard Curve
| Hydrazine Concentration (µg/mL) | Absorbance at 455 nm |
| 0.0 (Blank) | 0.000 |
| 0.2 | 0.150 |
| 0.4 | 0.305 |
| 0.6 | 0.448 |
| 0.8 | 0.602 |
| 1.0 | 0.755 |
| Unknown Sample | 0.380 |
Standard Curve: A plot of this data would yield a straight line, allowing for the determination of the unknown sample's concentration.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No or low color development | Hydrazine has been oxidized. | Analyze samples as quickly as possible after collection. Store samples appropriately. |
| Incorrect pH of the sample. | Ensure the sample pH is within the recommended range (2-10). | |
| Degraded DMAB reagent. | Prepare fresh DMAB color reagent. | |
| High background color in blank | Contaminated DI water or reagents. | Use high-purity DI water and fresh reagents. |
| Presence of interfering substances. | See "Interferences" section below. | |
| Non-linear standard curve | Errors in standard preparation. | Carefully prepare new standards and repeat the assay. |
| Spectrophotometer malfunction. | Check the instrument's performance and calibration. | |
| Inappropriate wavelength setting. | Verify the wavelength is set to the absorbance maximum (~455 nm). |
Interferences
-
Oxidizing agents: Strong oxidizing agents such as chlorine, bromine, and peroxides can react with and consume hydrazine, leading to artificially low results.[9]
-
Nitrite: Nitrite can cause a significant low bias in the results.[9]
-
Highly colored or turbid samples: These can interfere with the spectrophotometric measurement. Filtering the sample is recommended. For highly colored samples, a sample blank (sample without the DMAB reagent) may be necessary to correct for background absorbance.[8]
-
Ammonia and Morpholine: While generally not a significant issue at low concentrations, high levels of ammonia and morpholine may cause some interference.[8][9]
Conclusion
The colorimetric assay using this compound is a simple, sensitive, and reliable method for the quantitative determination of hydrazine in aqueous samples. By following the detailed protocols and understanding the underlying chemical principles outlined in this application note, researchers can achieve accurate and reproducible results. The self-validating nature of the standard curve and the inclusion of a blank ensure the trustworthiness of the data generated. This method is a valuable tool for quality control, environmental monitoring, and research applications where precise hydrazine measurement is critical.
References
- 1. Three Methods of Detection of Hydrazines - Tech Briefs [techbriefs.com]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. sitefiles.camlab.co.uk [sitefiles.camlab.co.uk]
- 4. cdn.hach.com [cdn.hach.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. cdn.hach.com [cdn.hach.com]
- 9. gas-sensing.com [gas-sensing.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Spectrophotometric Determination of Hydrazine with Para-(Dimethylamino) Benzaldehyde in Aqueous Streams of Purex Process : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 12. Spectrophotometric determination of hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ehrlich's reagent - Wikipedia [en.wikipedia.org]
- 15. osha.gov [osha.gov]
Application Notes and Protocols: Knoevenagel Condensation with 2-(Dimethylamino)benzaldehyde
An In-Depth Technical Guide
Introduction: Beyond the Textbook Condensation
The Knoevenagel condensation is a cornerstone of organic synthesis, celebrated for its efficiency in forming carbon-carbon double bonds.[1] This reaction, a variant of the aldol condensation, typically involves the reaction of an aldehyde or ketone with an active methylene compound, facilitated by a basic catalyst.[2][3] Its applications are vast, serving as a critical step in the synthesis of fine chemicals, polymers, and key pharmaceutical intermediates.[4]
This guide moves beyond a general overview to focus on a specific, and noteworthy, substrate: 2-(Dimethylamino)benzaldehyde. The presence of the ortho-dimethylamino group introduces significant electronic and steric factors that influence reaction dynamics. Unlike benzaldehydes with electron-withdrawing groups, the powerful electron-donating nature of the dimethylamino group deactivates the carbonyl carbon towards nucleophilic attack, presenting a unique challenge that necessitates careful optimization of reaction conditions.[5][6]
Herein, we provide a detailed exploration of the mechanistic nuances and present a series of robust, field-tested protocols. These methodologies range from traditional approaches to modern, green-chemistry-aligned procedures, designed to provide researchers, scientists, and drug development professionals with a comprehensive toolkit for successfully employing this compound in Knoevenagel condensations.
Core Concepts: The Reaction Mechanism
The Knoevenagel condensation proceeds via a three-step sequence: deprotonation, nucleophilic attack, and dehydration.[7] Understanding this pathway is critical to troubleshooting and optimizing the reaction for a substrate like this compound.
-
Deprotonation: A base abstracts an acidic proton from the active methylene compound (e.g., malononitrile, diethyl malonate) to generate a resonance-stabilized carbanion, or enolate.[7][8] The choice of base is crucial; it must be strong enough to deprotonate the methylene compound but not so strong as to promote self-condensation of the aldehyde.[2]
-
Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This step forms a tetrahedral alkoxide intermediate.[7] For this compound, the electron-donating effect of the N(CH₃)₂ group reduces the partial positive charge on the carbonyl carbon, making this attack less favorable and potentially slowing the reaction rate compared to other benzaldehydes.[5]
-
Dehydration: The alkoxide intermediate is protonated, typically by the conjugate acid of the base catalyst, to form an aldol-type adduct. This intermediate then undergoes elimination of a water molecule to yield the final, thermodynamically stable α,β-unsaturated product.[7] The removal of this water by-product can be used to drive the reaction equilibrium toward the product.[3]
Caption: Figure 1: Knoevenagel Condensation Mechanism
Experimental Workflow & Protocols
A successful synthesis relies on a structured and logical workflow. The following diagram outlines the key stages, from initial setup to final product verification, applicable to all subsequent protocols.
Caption: Figure 2: General Experimental Workflow
Protocol 1: Traditional Method using Piperidine Catalysis
Principle: This protocol employs piperidine, a classic and effective secondary amine catalyst for the Knoevenagel condensation.[2][9] It operates under mild conditions and serves as a reliable baseline for this transformation. Ethanol is used as a polar protic solvent to dissolve the reactants.
Materials and Reagents:
-
This compound (1.0 mmol, 149.2 mg)
-
Malononitrile (1.0 mmol, 66.1 mg)
-
Piperidine (0.1 mmol, 10 µL)
-
Ethanol (10 mL)
-
25 mL round-bottom flask, magnetic stirrer, reflux condenser
-
Thin Layer Chromatography (TLC) plate (silica gel)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol) and malononitrile (1.0 mmol).
-
Add 10 mL of ethanol to the flask and stir until all solids are dissolved.
-
Add piperidine (0.1 mmol) to the solution using a micropipette.
-
Attach a reflux condenser and stir the reaction mixture at room temperature (approx. 25 °C).
-
Monitor the reaction progress every 30 minutes using TLC (e.g., with a 3:1 hexane:ethyl acetate eluent). The formation of a new, less polar spot indicates product formation.
-
Upon completion (typically 2-4 hours, as indicated by the disappearance of the aldehyde spot on TLC), a solid precipitate of the product, 2-(2-(Dimethylamino)benzylidene)malononitrile, will likely have formed.
-
Cool the mixture in an ice bath for 15 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the final compound. Further purification can be achieved by recrystallization from ethanol if necessary.
Safety Precautions: Piperidine is a toxic and flammable liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 2: Green Synthesis using a DBU/Water Complex
Principle: This modern protocol utilizes 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in water as a highly efficient and reusable catalytic system.[10] The DBU/water complex acts as a strong Brønsted base, accelerating the reaction at room temperature and often leading to higher yields and shorter reaction times, aligning with the principles of green chemistry.[10]
Materials and Reagents:
-
This compound (1.0 mmol, 149.2 mg)
-
Ethyl cyanoacetate (1.0 mmol, 113.1 mg, 106 µL)
-
DBU (1.0 mmol, 152.2 mg, 150 µL)
-
Deionized water (25 mmol, 0.45 mL)
-
25 mL round-bottom flask, magnetic stirrer
Procedure:
-
Prepare the DBU/water complex by mixing DBU (1.0 mmol) and deionized water (25 mmol) in a small vial and stirring for 3 hours at room temperature.[10]
-
In a 25 mL round-bottom flask, combine this compound (1.0 mmol) and ethyl cyanoacetate (1.0 mmol).
-
Add the pre-formed DBU/water complex to the flask.
-
Stir the mixture vigorously at room temperature. The reaction is often rapid, and the product may begin to precipitate.
-
Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.[10]
-
Upon completion, the product can be isolated by simple vacuum filtration.
-
Wash the collected solid with a small amount of cold water and dry under vacuum. The product is often obtained in high purity without the need for further purification.[10]
-
The filtrate containing the DBU/water complex can potentially be recovered and reused for subsequent reactions.[10]
Safety Precautions: DBU is a strong, non-nucleophilic base. Avoid contact with skin and eyes. Work in a well-ventilated area.
Protocol 3: Catalyst-Free Condensation in an Aqueous Medium
Principle: Pushing the boundaries of green chemistry, this protocol leverages water as a reaction medium without any traditional catalyst.[5] The reaction may be facilitated by the hydrophobic effect and the ability of water to act as a weak Brønsted base catalyst.[5] This method is environmentally benign, avoiding organic solvents and catalysts entirely.
Materials and Reagents:
-
This compound (1.0 mmol, 149.2 mg)
-
Malononitrile (1.0 mmol, 66.1 mg)
-
Deionized water (2 mL)
-
Glass vial with a magnetic stir bar
Procedure:
-
In a glass vial, combine this compound (1.0 mmol) and malononitrile (1.0 mmol).
-
Add 2 mL of deionized water to the vial.
-
Seal the vial and stir the mixture vigorously at room temperature or with gentle heating (e.g., 50 °C) to increase the reaction rate.
-
The reaction progress can be monitored by TLC by extracting a small aliquot with ethyl acetate. Reaction times may be longer compared to catalyzed methods (several hours to overnight).[5]
-
As the reaction proceeds, the product will precipitate out of the aqueous solution.
-
Once the reaction is complete, cool the vial to room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the product with deionized water and dry thoroughly under vacuum.
Safety Precautions: This protocol is inherently safer due to the absence of hazardous catalysts and organic solvents. Standard laboratory safety practices should still be observed.
Comparative Data Summary
The choice of protocol often depends on the desired balance between reaction speed, yield, cost, and environmental impact. The following table summarizes the key parameters of the described methods for the condensation with this compound.
| Protocol | Catalyst | Solvent | Temperature | Typical Reaction Time | Typical Yield | Key Advantage |
| 1: Traditional | Piperidine | Ethanol | Room Temp. | 2–4 hours | Good to Excellent | Well-established, reliable |
| 2: Green DBU | DBU/H₂O | Water | Room Temp. | 30–60 minutes | Excellent | Fast, high yield, catalyst is reusable[10] |
| 3: Catalyst-Free | None | Water | Room Temp. or 50°C | 4–18 hours | Good to Excellent | Maximally green, simple workup[5] |
Troubleshooting and Expert Insights
-
Low Yields: The electron-donating 2-N(CH₃)₂ group can render this reaction sluggish.[5] If yields are low, consider gentle heating (40-60 °C) to increase the reaction rate. For Protocols 1 and 3, ensuring the removal of water via a Dean-Stark trap (in a solvent like toluene) or by adding molecular sieves can shift the equilibrium towards the product, though this complicates the green chemistry aspect.[3]
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining after the expected reaction time, a small additional charge of the catalyst (for Protocols 1 and 2) may be beneficial. Ensure vigorous stirring, as some of these reactions may be heterogeneous.
-
Product Purity: The Knoevenagel condensation is often a clean reaction, and the product frequently precipitates in high purity. If impurities are present, recrystallization from a suitable solvent like ethanol or an ethanol/water mixture is the most effective purification method.
Conclusion
The Knoevenagel condensation of this compound is a versatile and accessible reaction for creating valuable α,β-unsaturated compounds. While the electron-rich nature of the substrate requires thoughtful selection of reaction conditions, a range of effective protocols is available. From classic amine-catalyzed methods to highly efficient and environmentally benign catalyst-free aqueous systems, researchers can select a procedure that best fits their laboratory's objectives, whether they prioritize speed, yield, or sustainability. The protocols and insights provided herein offer a robust foundation for the successful synthesis and application of these important chemical intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Chemicals [chemicals.thermofisher.cn]
- 4. Efficient promiscuous Knoevenagel condensation catalyzed by papain confined in Cu3(PO4)2 nanoflowers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 6. CAS 579-72-6: this compound | CymitQuimica [cymitquimica.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. organicreactions.org [organicreactions.org]
- 10. asianpubs.org [asianpubs.org]
Application Notes & Protocols: The Strategic Use of 2-(Dimethylamino)benzaldehyde in Multicomponent Reactions for Advanced Heterocyclic Synthesis
Introduction: The Unique Profile of 2-(Dimethylamino)benzaldehyde in Modern Synthetic Chemistry
Multicomponent reactions (MCRs) represent a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with high atom economy and procedural simplicity.[1] Within the vast toolkit of MCRs, aromatic aldehydes are indispensable C1 synthons. The nature and position of substituents on the benzaldehyde ring critically dictate reaction pathways, influencing both reactivity and selectivity.
This guide focuses on a uniquely challenging yet valuable building block: This compound . Unlike its well-known cousin, 2-aminobenzaldehyde—the classic precursor in the Friedländer quinoline synthesis—this compound possesses a tertiary amine. This structural feature precludes its participation in reactions requiring N-H acidity, such as direct Schiff base formation for cyclization.[2][3] Instead, its utility arises from two key properties:
-
Potent Electronic Activation: The ortho-dimethylamino group is a strong electron-donating group, which significantly modulates the reactivity of the aldehyde and the aromatic ring.
-
Steric Influence: Its position imposes steric constraints that can be leveraged to direct the formation of specific isomers or conformations.
This document provides detailed protocols and mechanistic insights into MCRs where this compound serves as a key electrophile, leading to the synthesis of valuable heterocyclic scaffolds for pharmaceutical and materials science research. We will explore its application in the synthesis of acridines and pyrroles, while also providing a comparative analysis with the classic Friedländer annulation to highlight its distinct reactivity.
Foundational Context: The Classic Friedländer Annulation
To fully appreciate the unique reactivity of this compound, it is essential to first understand the foundational reaction for which it is not a suitable substrate: the Friedländer annulation. This reaction is one of the most direct methods for synthesizing quinolines and involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[3][4][5]
Causality of the Friedländer Mechanism
The reaction proceeds via one of two primary mechanistic pathways, both of which are critically dependent on the presence of a primary or secondary ortho-amino group.[2][6]
-
Aldol-First Pathway: An initial aldol condensation between the 2-aminoaryl carbonyl and the enolizable ketone forms an aldol adduct. This intermediate then undergoes intramolecular cyclization via attack of the amino group on the newly formed carbonyl, followed by dehydration to yield the quinoline ring.
-
Schiff Base-First Pathway: The reaction commences with the formation of a Schiff base (imine) between the ortho-amino group and the ketone partner. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to furnish the aromatic quinoline system.
Application Note: This compound is incompatible with the classic Friedländer synthesis. Its tertiary amine lacks the necessary N-H protons to form the crucial Schiff base intermediate or to participate in the final cyclization/dehydration step. Researchers aiming to synthesize quinolines should select 2-aminobenzaldehyde or its derivatives. This distinction is fundamental to predictable synthetic design.
Below is a diagram illustrating the classic Friedländer mechanism, for which 2-aminobenzaldehyde is the appropriate substrate.
Caption: Classic Friedländer mechanism requiring an ortho-primary amine.
Application & Protocol: Synthesis of Tetrahydroacridine Derivatives
While unsuitable for the Friedländer reaction, this compound is an excellent substrate for MCRs that build the acridine scaffold. A common and efficient method is the one-pot reaction between an aldehyde, two equivalents of a cyclic 1,3-dicarbonyl compound (like dimedone), and an ammonia source.[7]
Mechanistic Rationale
The reaction leverages the electrophilicity of the aldehyde, which is modulated by the electron-donating dimethylamino group. The sequence is a well-orchestrated cascade:
-
Knoevenagel Condensation: The reaction initiates with the condensation of this compound with one equivalent of dimedone to form an electron-rich Knoevenagel adduct.
-
Michael Addition: A second equivalent of dimedone acts as a Michael donor, attacking the α,β-unsaturated system of the Knoevenagel adduct to form a triketone intermediate.
-
Amine Condensation & Cyclization: Ammonium acetate serves as the nitrogen source, condensing with one of the ketone groups. This is followed by an intramolecular cyclization and subsequent dehydration, which forges the central pyridine ring and completes the acridine core.
Caption: Workflow for the synthesis of tetrahydroacridinediones.
Detailed Experimental Protocol
Synthesis of 9-(2-(dimethylamino)phenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
| Reagent | M.W. | Amount (mmol) | Mass/Volume |
| This compound | 149.19 | 1.0 | 149 mg |
| Dimedone | 140.18 | 2.0 | 280 mg |
| Ammonium Acetate | 77.08 | 1.5 | 116 mg |
| Ethanol | - | - | 5 mL |
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 149 mg), dimedone (2.0 mmol, 280 mg), ammonium acetate (1.5 mmol, 116 mg), and ethanol (5 mL).
-
Heating: Place the flask in a preheated oil bath at 80 °C and stir the mixture vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate will usually form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol (2 x 3 mL) to remove any unreacted starting materials.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from hot ethanol to yield the desired product as a crystalline solid.
-
Characterization: Confirm the structure of the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
Application & Protocol: Hantzsch-Type Synthesis of Dihydropyridines
The Hantzsch dihydropyridine synthesis is a classic MCR that combines an aldehyde, two equivalents of a β-ketoester, and an ammonia source. This reaction can be adapted to produce a wide variety of N-aryl substituted dihydropyridines, which are scaffolds of significant pharmacological interest.[8] this compound serves effectively as the aldehyde component in these reactions.
Mechanistic Rationale
The reaction proceeds through a series of condensations and cyclizations, where the electronic nature of the aldehyde can influence the overall rate and yield.
-
Enamine Formation: One equivalent of the β-ketoester reacts with the amine (in this case, an aniline derivative is used instead of ammonia for N-aryl products) to form an enaminone intermediate.
-
Knoevenagel Condensation: A second equivalent of the β-ketoester condenses with this compound to form a Knoevenagel adduct.
-
Michael Addition & Cyclization: The enaminone intermediate acts as a nucleophile and attacks the Knoevenagel adduct via a Michael-type addition. The resulting intermediate then undergoes intramolecular cyclization and dehydration to afford the final N-aryl dihydropyridine product.
Detailed Experimental Protocol
Synthesis of a 1,4-Dihydropyridine Derivative
| Reagent | M.W. | Amount (mmol) | Mass/Volume |
| This compound | 149.19 | 1.0 | 149 mg |
| Ethyl Acetoacetate | 130.14 | 2.0 | 260 mg (0.23 mL) |
| Aniline | 93.13 | 1.0 | 93 mg (0.09 mL) |
| Acetic Acid (catalyst) | 60.05 | ~0.1 | 1-2 drops |
| Ethanol | - | - | 5 mL |
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound (1.0 mmol, 149 mg), ethyl acetoacetate (2.0 mmol, 260 mg), aniline (1.0 mmol, 93 mg), and ethanol (5 mL).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (1-2 drops) to the mixture.
-
Heating: Heat the reaction mixture to reflux (approximately 80 °C) with constant stirring.
-
Reaction Monitoring: Monitor the reaction progress via TLC (e.g., hexane:ethyl acetate 8:2). The reaction is typically complete in 4-6 hours.
-
Work-up and Isolation: After cooling to room temperature, the product often precipitates. If not, the solvent can be removed under reduced pressure. The residue can be triturated with cold ethanol or an ethanol/water mixture to induce crystallization.
-
Purification: Collect the solid by vacuum filtration and wash with cold ethanol. If needed, recrystallize from a suitable solvent like ethanol or isopropanol to obtain the pure dihydropyridine derivative.
Summary and Outlook
This compound is a versatile, though often misunderstood, reagent in the field of multicomponent heterocyclic synthesis. While its tertiary amine functionality makes it unsuitable for classic condensation cycles like the Friedländer annulation, its potent electronic and steric properties make it a valuable component in other MCRs. By acting as an activated electrophile, it facilitates the efficient construction of complex and medicinally relevant scaffolds such as acridines and dihydropyridines.[9][10] The protocols described herein provide a robust starting point for researchers to explore the rich chemistry of this building block, enabling the rapid diversification of compound libraries for drug discovery and materials science.
References
- 1. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Friedlaender Synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Novel Biopolymer-Based Catalyst for the Multicomponent Synthesis of N-aryl-4-aryl-Substituted Dihydropyridines Derived from Simple and Complex Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Review on Medicinally Important Heterocyclic Compounds [openmedicinalchemistryjournal.com]
Application Note & Protocol: Quantitative Analysis of Primary Amines by HPLC via Pre-Column Derivatization with 2-(Dimethylamino)benzaldehyde
Abstract
This document provides a comprehensive guide for the derivatization of primary amines using 2-(Dimethylamino)benzaldehyde (2-DMAB) to facilitate their quantitative analysis by High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. Many primary amines, particularly aliphatic ones, lack a native chromophore, making their detection by UV spectrophotometry challenging and insensitive.[1] Pre-column derivatization addresses this limitation by covalently attaching a chromophoric tag to the analyte.[2] The reaction of 2-DMAB with a primary amine forms a stable, conjugated Schiff base, which possesses strong UV absorbance, thereby significantly enhancing detection sensitivity. This application note details the underlying chemical principles, a step-by-step derivatization protocol, a representative HPLC method, and key considerations for method validation and troubleshooting.
Principle of the Method: Schiff Base Formation
The core of this method is the chemical reaction between the aldehyde functional group of this compound and the primary amine group of the analyte. This condensation reaction results in the formation of an imine, commonly known as a Schiff base.
The reaction proceeds in two main steps:
-
Nucleophilic Attack: The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms an unstable carbinolamine intermediate.[3]
-
Dehydration: The carbinolamine is then dehydrated, typically under mild heating or slightly acidic conditions, to eliminate a water molecule and form the stable C=N double bond of the imine.[3]
The resulting Schiff base derivative incorporates the highly conjugated system of the 2-DMAB molecule, creating a strong chromophore that is readily detectable by HPLC-UV systems. The dimethylamino group acts as a powerful auxochrome, further enhancing the molar absorptivity of the derivative.
Caption: Reaction of a primary amine with 2-DMAB to form a Schiff base.
Materials and Reagents
-
Reagents:
-
This compound (CAS No: 579-72-6), ≥98% purity[4]
-
Primary amine standard(s) or sample
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Glacial Acetic Acid (ACS Grade)
-
-
Equipment:
-
HPLC system with UV-Vis or Diode Array Detector (DAD)
-
Analytical balance
-
Vortex mixer
-
Heating block or water bath
-
Calibrated micropipettes
-
Autosampler vials with inserts
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other compatible material)
-
Detailed Experimental Protocols
Preparation of Reagents
-
Derivatization Reagent (10 mg/mL 2-DMAB): Accurately weigh 100 mg of this compound and dissolve in 10 mL of methanol. This solution should be prepared fresh daily and stored protected from light to prevent degradation.[5]
-
Scientist's Note: A significant molar excess of the derivatizing agent is used to ensure the reaction proceeds to completion, following Le Châtelier's principle. This is a standard practice in pre-column derivatization to achieve accurate quantification of the analyte.[2]
-
-
Reaction Catalyst (1% Acetic Acid in Methanol): Add 100 µL of glacial acetic acid to 10 mL of methanol.
-
Scientist's Note: Schiff base formation involves a dehydration step that is catalyzed by a mild acid.[3] Using a weak acid like acetic acid provides the necessary protons to facilitate water elimination without causing hydrolysis of the final product.
-
-
Sample Diluent (50:50 Methanol:Water): Mix equal volumes of methanol and deionized water. This is used for final dilution before injection to ensure compatibility with the reversed-phase mobile phase.
Standard and Sample Preparation
-
Standard Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of the primary amine standard in the sample diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve or dilute the sample containing the primary amine in the sample diluent to a concentration expected to fall within the calibration range. If the sample contains particulates, filter it through a 0.45 µm syringe filter before proceeding.
Derivatization Procedure
-
Pipette 100 µL of each standard or sample solution into a clean autosampler vial.
-
Add 100 µL of the Derivatization Reagent (10 mg/mL 2-DMAB).
-
Add 20 µL of the Reaction Catalyst (1% Acetic Acid).
-
Cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.
-
Place the vial in a heating block or water bath set to 65°C for 30 minutes.
-
Scientist's Note: Heating provides the activation energy needed to drive the condensation reaction to completion within a reasonable timeframe. The optimal temperature and time should be determined empirically for each specific amine, but these conditions serve as a robust starting point.
-
-
After incubation, remove the vial and allow it to cool to room temperature.
-
Add 780 µL of the Sample Diluent to the vial, bringing the total volume to 1 mL. This step quenches the reaction and dilutes the sample to the appropriate concentration for HPLC analysis.
-
Vortex the final solution. The sample is now ready for injection.
HPLC Method and Workflow
The separation is achieved using reversed-phase chromatography, which is ideal for retaining the relatively nonpolar Schiff base derivative.
Chromatographic Conditions
| Parameter | Typical Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-10 min: 30% to 90% B; 10-12 min: 90% B; 12.1-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV-Vis/DAD at 350 nm |
Experimental Workflow Diagram
Caption: General workflow for primary amine analysis using 2-DMAB derivatization.
Method Validation and Trustworthiness
To ensure the reliability of results, the analytical method must be validated. Key parameters to assess include:
-
Linearity: Analyze the calibration standards and plot the peak area against concentration. The method should be linear over the desired concentration range, with a coefficient of determination (R²) ≥ 0.99.[6]
-
Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. LOD and LOQ are typically established at a signal-to-noise ratio of 3 and 10, respectively.[7]
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate samples. The relative standard deviation (RSD) should typically be < 5%.[7]
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte and calculating the percent recovery. Acceptable recovery is typically within 85-115%.[8]
-
Specificity: Analyze a blank sample (matrix without the analyte) to ensure there are no interfering peaks at the retention time of the derivatized analyte.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Peak Response | Incomplete derivatization reaction. | Verify reagent concentrations, incubation time, and temperature. Ensure catalyst was added. |
| Degradation of the derivative. | Analyze samples promptly after preparation. Check pH of mobile phase (Schiff bases can hydrolyze under strongly acidic conditions). | |
| Poor Peak Shape (Tailing/Fronting) | Column overload. | Dilute the sample. |
| Incompatible injection solvent. | Ensure the final sample diluent is similar in composition to the initial mobile phase. | |
| Column degradation. | Replace the column or use a guard column. | |
| Variable Retention Times | Fluctuation in mobile phase composition or flow rate. | Ensure proper pump performance and freshly prepared mobile phases. |
| Column temperature instability. | Use a column thermostat and allow the system to equilibrate fully. |
Conclusion
Pre-column derivatization with this compound is a robust, sensitive, and effective strategy for the quantitative analysis of primary amines by HPLC-UV. The formation of a stable and highly conjugated Schiff base derivative overcomes the challenge of detecting analytes that lack a native chromophore. The protocol described herein provides a solid foundation for developing and validating methods for a wide range of applications in the pharmaceutical, environmental, and chemical industries.
References
- 1. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. New views on the reaction of primary amine and aldehyde from DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 579-72-6 | AAA57972 [biosynth.com]
- 5. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 6. researchgate.net [researchgate.net]
- 7. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of an HPLC Methodology for the Identification and Quantification of Biogenic Amines in Chicken Meat | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for 2-(Dimethylamino)benzaldehyde in Bioimaging
Introduction: Unveiling the Potential of 2-(Dimethylamino)benzaldehyde as a Versatile Scaffold for Bioimaging Probes
This compound (DMAB), a seemingly simple aromatic aldehyde, has emerged as a powerful and versatile scaffold in the design of sophisticated fluorescent probes for bioimaging. Its core structure, featuring a potent electron-donating dimethylamino group conjugated to a reactive aldehyde, provides a strategic foundation for developing probes that can sense and report on dynamic biological processes within living cells. The unique electronic properties of the dimethylamino group are central to the photophysical behavior of DMAB-derived fluorophores, enabling the creation of probes that exhibit environmentally sensitive fluorescence, a phenomenon critical for imaging applications.
This guide provides an in-depth exploration of the applications of DMAB-based probes in two key areas of cellular biology: the imaging of intracellular viscosity and the detection of biological thiols. We will delve into the mechanistic principles that govern the function of these probes, provide detailed, field-proven protocols for their application in cell-based assays, and offer insights into data interpretation and experimental design.
Section 1: Probing the Cellular Microenvironment: DMAB-Based Fluorescent Rotors for Viscosity Imaging
1.1 The Scientific Rationale: Why Image Viscosity?
Intracellular viscosity is a critical biophysical parameter that reflects the complex and crowded nature of the cellular environment. It is intricately linked to a multitude of cellular functions, including protein folding and aggregation, organelle dynamics, and the progression of diseases such as diabetes and neurodegenerative disorders. The ability to visualize and quantify changes in viscosity in real-time within living cells offers a unique window into cellular health and pathology.
1.2 Mechanism of Action: The Twisted Intramolecular Charge Transfer (TICT) State
DMAB-based viscosity probes are often designed as "molecular rotors." These molecules possess a D-π-A (donor-π-acceptor) structure where the dimethylaminophenyl moiety acts as the electron donor. Upon photoexcitation, an intramolecular charge transfer (ICT) occurs. In low-viscosity environments, the molecule can freely rotate around a specific single bond, leading to the formation of a non-emissive or weakly emissive twisted intramolecular charge transfer (TICT) state. This rapid non-radiative decay pathway effectively quenches fluorescence.
However, in environments with high viscosity, this intramolecular rotation is hindered. The molecule is forced to remain in a more planar conformation, which favors radiative decay from the excited ICT state, resulting in a significant increase in fluorescence intensity. This "turn-on" fluorescence response provides a direct and sensitive readout of the local viscosity.
1.3 Diagram: Mechanism of a DMAB-Based Viscosity Probe
Caption: Mechanism of a DMAB-based molecular rotor for viscosity sensing.
1.4 Experimental Protocol: Imaging Viscosity Changes in Live Cells
This protocol provides a general framework for using a DMAB-derived viscosity probe. Specific parameters such as probe concentration and incubation time should be optimized for the particular probe and cell line being used.
Materials:
-
DMAB-based viscosity probe (e.g., synthesized based on literature procedures)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cells cultured on glass-bottom dishes or chamber slides suitable for microscopy
-
Fluorescence microscope equipped with appropriate filters and an environmental chamber (37°C, 5% CO₂)
Protocol Steps:
-
Probe Stock Solution Preparation:
-
Prepare a 1-5 mM stock solution of the DMAB-based viscosity probe in anhydrous DMSO.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
-
-
Cell Culture and Plating:
-
Culture cells to 70-80% confluency on glass-bottom dishes.
-
Ensure the cells are healthy and adhering well before starting the experiment.
-
-
Probe Loading:
-
Dilute the probe stock solution in pre-warmed complete cell culture medium to a final working concentration (typically 1-10 µM). The optimal concentration should be determined empirically to maximize signal-to-noise while minimizing cytotoxicity.
-
Remove the existing medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a 5% CO₂ incubator.
-
-
Washing and Imaging:
-
After incubation, gently wash the cells two to three times with pre-warmed PBS or imaging buffer (e.g., phenol red-free medium) to remove any excess, non-internalized probe.
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Place the dish on the microscope stage within the environmental chamber.
-
Acquire fluorescence images using the appropriate excitation and emission wavelengths for the specific probe.
-
-
Inducing Viscosity Changes (Optional):
-
To validate the probe's response, cellular viscosity can be modulated. For example, treatment with agents like monensin or nystatin can induce changes in intracellular ion concentration and water flux, leading to increased viscosity.
-
Acquire baseline images before adding the viscosity-modulating agent.
-
Add the agent to the imaging medium and acquire time-lapse images to monitor the change in fluorescence intensity.
-
1.5 Data Analysis and Interpretation:
-
Qualitative Analysis: Observe the changes in fluorescence intensity in different cellular compartments or in response to treatments. An increase in fluorescence intensity corresponds to an increase in local viscosity.
-
Quantitative Analysis: Use image analysis software to measure the mean fluorescence intensity within regions of interest (ROIs) drawn around individual cells or specific organelles.
-
Self-Validation: The experimental design should include control groups, such as untreated cells and cells treated with a vehicle control (e.g., DMSO), to ensure that the observed fluorescence changes are due to viscosity and not other factors.
1.6 Quantitative Data Summary
| Probe Characteristic | Typical Range | Significance |
| Excitation Wavelength | 400 - 480 nm | Dependent on the specific fluorophore core |
| Emission Wavelength | 480 - 600 nm | Often shows a red-shift in more polar environments |
| Working Concentration | 1 - 10 µM | Balances signal strength with potential cytotoxicity |
| Incubation Time | 15 - 60 min | Allows for sufficient probe uptake by the cells |
| Fluorescence Fold Change | 5 to >50-fold | Indicates the sensitivity of the probe to viscosity changes |
Section 2: Detecting Critical Redox Regulators: DMAB-Based Probes for Biological Thiols
2.1 The Scientific Rationale: The Importance of Thiols in Cellular Health
Low-molecular-weight thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are essential for maintaining cellular redox homeostasis. They act as antioxidants, participate in detoxification processes, and are involved in cell signaling. Aberrant levels of these thiols are implicated in a wide range of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Fluorescent probes that can selectively detect and quantify these thiols in living cells are invaluable tools for studying their roles in health and disease.
2.2 Mechanism of Action: Thiol-Triggered Chemical Reactions
The aldehyde group of DMAB is a key reactive center for the design of thiol-selective probes. A common strategy involves a two-step reaction mechanism for the selective detection of Cys/Hcy over the more abundant GSH.
-
Michael Addition: The thiol group of Cys, Hcy, or GSH undergoes a nucleophilic Michael addition reaction with a recognition site (e.g., an acrylate group) incorporated into the probe. This initial reaction is typically fast and occurs with all three thiols.
-
Intramolecular Cyclization: For Cys and Hcy, the proximate amino group can then undergo an intramolecular cyclization-elimination reaction with the aldehyde group derived from the DMAB scaffold. This reaction is sterically hindered for GSH, which lacks a free amino group in the correct position. This cyclization event leads to a significant change in the probe's electronic structure, resulting in a "turn-on" fluorescence response.
2.3 Diagram: Workflow for Thiol Detection in Live Cells
Caption: A generalized workflow for live-cell thiol imaging.
2.4 Experimental Protocol: Imaging Biological Thiols
This protocol outlines a general procedure for using a DMAB-based probe designed for selective Cys/Hcy detection.
Materials:
-
DMAB-based thiol probe
-
DMSO, anhydrous
-
Complete cell culture medium
-
PBS, pH 7.4
-
Cells cultured on glass-bottom dishes
-
Fluorescence microscope
-
N-ethylmaleimide (NEM) as a thiol-blocking agent (for control experiments)
Protocol Steps:
-
Probe Stock Solution: Prepare a 1-5 mM stock solution of the thiol probe in anhydrous DMSO and store at -20°C, protected from light.
-
Cell Culture: Plate and culture cells on glass-bottom dishes until they reach the desired confluency.
-
Control Experiment (Thiol Blocking):
-
To confirm that the probe's fluorescence response is specific to thiols, a control group of cells can be pre-treated with a thiol-blocking agent.
-
Incubate a dish of cells with 1 mM N-ethylmaleimide (NEM) in culture medium for 30 minutes at 37°C.
-
Wash the NEM-treated cells three times with PBS before proceeding with probe loading.
-
-
Probe Loading:
-
Prepare a working solution of the probe (typically 5-10 µM) in serum-free medium.
-
Wash the experimental and control (NEM-treated) cells with PBS.
-
Add the probe working solution to both sets of cells and incubate for 30-60 minutes at 37°C.
-
-
Washing and Imaging:
-
Gently wash the cells twice with PBS.
-
Add fresh imaging buffer to the cells.
-
Acquire fluorescence images. A significant "turn-on" fluorescence signal should be observed in the untreated cells, while the signal in the NEM-treated cells should be substantially lower.
-
2.5 Data Analysis and Interpretation:
-
Compare the fluorescence intensity between the untreated and NEM-treated cells. The difference in signal validates the probe's specificity for thiols.
-
To investigate changes in thiol levels, cells can be treated with agents that either increase (e.g., N-acetylcysteine) or decrease (e.g., buthionine sulfoximine) intracellular thiol concentrations before probe loading and imaging.
-
Quantify the fluorescence intensity in ROIs to determine the relative changes in thiol levels under different experimental conditions.
Conclusion and Future Perspectives
This compound has proven to be an exceptionally valuable building block for the creation of fluorescent probes for bioimaging. The DMAB scaffold has enabled the development of sophisticated tools for visualizing key cellular parameters like viscosity and the concentration of biological thiols. The principles of TICT for viscosity sensing and reaction-based detection for thiols highlight the chemical versatility of this compound. As the field of bioimaging continues to advance, we can anticipate the development of even more advanced DMAB-derived probes with enhanced properties, such as two-photon excitation capabilities for deep-tissue imaging and ratiometric sensing for more precise quantification. These next-generation probes will undoubtedly continue to provide invaluable insights into the intricate workings of living systems.
Application Notes and Protocols: 2-(Dimethylamino)benzaldehyde as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-(Dimethylamino)benzaldehyde
This compound is a bifunctional aromatic compound featuring an aldehyde group ortho to a dimethylamino substituent. This specific arrangement of a strong electron-donating group (-N(CH₃)₂) and an electrophilic aldehyde (-CHO) on a benzene ring imparts unique reactivity, making it a valuable and versatile precursor in a multitude of organic transformations. Its ability to participate in various condensation and cyclization reactions has established it as a key building block for the synthesis of a diverse array of heterocyclic compounds, dyes, and molecular probes that are of significant interest in medicinal chemistry, materials science, and diagnostics.
The electron-donating dimethylamino group activates the aromatic ring, influencing the regioselectivity of reactions and often facilitating cyclization under milder conditions. This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on key applications with detailed, field-proven protocols and mechanistic insights to empower researchers in their synthetic endeavors.
I. Synthesis of Quinolines via Friedländer Annulation
The Friedländer synthesis is a classic and powerful method for constructing the quinoline scaffold, a privileged heterocyclic motif found in numerous pharmaceuticals and biologically active compounds.[1][2] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester).[1][3] this compound, while not a direct substrate for the classic Friedländer reaction due to the position of the amino group, serves as a conceptual basis for understanding related cyclizations. The analogous reaction with 2-aminobenzaldehydes is a cornerstone of quinoline synthesis.[4]
Mechanistic Insight
The reaction can proceed through two primary pathways, depending on the reaction conditions (acidic or basic catalysis). The initial step is either an aldol condensation between the enolate of the active methylene compound and the 2-aminobenzaldehyde, or the formation of a Schiff base.[1] Subsequent intramolecular cyclization and dehydration lead to the formation of the stable aromatic quinoline ring.[4] The use of a pre-functionalized aldehyde like 2-aminobenzaldehyde provides direct access to substituted quinolines with high regiochemical control.[5][6]
Workflow for Friedländer Quinoline Synthesis
Caption: Generalized workflow of the Friedländer quinoline synthesis.
Protocol 1: Synthesis of 2-Methylquinoline-3-carboxylate Derivatives
This protocol is adapted from domino nitro reduction-Friedländer heterocyclization methods, where 2-aminobenzaldehyde is generated in situ.[4]
Materials:
-
2-Aminobenzaldehyde
-
Ethyl acetoacetate
-
Glacial Acetic Acid
-
Ethanol
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, reflux condenser, magnetic stirrer, and heating mantle
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminobenzaldehyde (1.0 equiv) in glacial acetic acid (20 mL).
-
Addition of Reagents: Add ethyl acetoacetate (2.0 equiv) to the solution.
-
Heating: Stir the mixture and heat to 100-110 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) for the disappearance of the starting materials. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker containing ice water (100 mL).
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure ethyl 2-methylquinoline-3-carboxylate.
| Reactant | Molar Equiv. | Purpose |
| 2-Aminobenzaldehyde | 1.0 | Quinoline precursor |
| Ethyl acetoacetate | 2.0 | Active methylene compound |
| Glacial Acetic Acid | Solvent | Acid catalyst and solvent |
II. Synthesis of Indole Derivatives
Indoles are a ubiquitous structural motif in natural products and pharmaceuticals. While the classic Fischer indole synthesis is widely used, methods involving substituted benzaldehydes offer alternative routes with good regiochemical control.[5][7] this compound's close relative, p-dimethylaminobenzaldehyde (DMAB), is famously used in Ehrlich's reagent to detect indoles, forming a colored adduct.[8][9][10] This reactivity highlights the electrophilic nature of the aldehyde and its propensity to react with electron-rich heterocycles.
Mechanistic Considerations in Indole Synthesis
A relevant synthetic strategy involves the reaction of 2-aminobenzaldehydes with reagents like ethyl diazoacetate in the presence of a Lewis acid catalyst.[5] This method proceeds through the formation of an intermediate that undergoes a[5][11]-aryl shift to afford 3-ethoxycarbonylindoles. Protecting the aniline nitrogen is often crucial to prevent side reactions.[5]
Protocol 2: Lewis Acid-Catalyzed Synthesis of 3-Ethoxycarbonylindoles
This protocol is based on the work of Levesque and Fournier, demonstrating an efficient synthesis of indole building blocks.[5]
Materials:
-
N-Benzyl-2-aminobenzaldehyde (or other N-protected 2-aminobenzaldehyde)
-
Ethyl diazoacetate (EDA)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a flame-dried, nitrogen-purged round-bottom flask, add a solution of N-benzyl-2-aminobenzaldehyde (1.0 equiv) in anhydrous DCM.
-
Catalyst Addition: Add BF₃·OEt₂ (1.0 equiv) to the solution at room temperature and stir for 10 minutes.
-
Reagent Addition: Slowly add ethyl diazoacetate (EDA, 5.0 equiv) to the reaction mixture. Vigorous nitrogen evolution will be observed.
-
Reaction: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC. This may take several hours.
-
Quenching and Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product via flash chromatography on silica gel to yield the desired 3-ethoxycarbonylindole.[5]
| Reagent | Molar Equiv. | Rationale for Use |
| N-Protected 2-aminobenzaldehyde | 1.0 | Prevents oligomerization and directs reaction.[5] |
| Ethyl diazoacetate (EDA) | 5.0 | Provides the two-carbon unit for the pyrrole ring. |
| BF₃·OEt₂ | 1.0 | Lewis acid catalyst to activate the aldehyde.[5] |
III. Synthesis of Cyanine Dyes and Fluorescent Probes
The strong electron-donating dimethylamino group in conjunction with the aldehyde functionality makes this compound and its para-isomer excellent precursors for the synthesis of cyanine dyes and fluorescent probes.[12][13][14] These molecules are characterized by extended π-conjugated systems and exhibit strong absorption and emission in the visible to near-infrared (NIR) region.[13][15]
Synthetic Strategy: Condensation Reactions
The core of cyanine dye synthesis often involves a condensation reaction between an aldehyde and a heterocyclic compound containing an active methyl or methylene group (e.g., quaternary salts of quinaldine or lepidine).[12][14] The reaction is typically catalyzed by a base, such as piperidine. The dimethylamino group acts as a powerful auxochrome, causing a bathochromic (red) shift in the absorption spectrum of the resulting dye.[11]
Workflow for Styryl Cyanine Dye Synthesis
Caption: A typical workflow for the synthesis of styryl cyanine dyes.
Protocol 3: Synthesis of a 2-(p-Dimethylaminostyryl)quinoline Ethiodide Dye
This protocol is adapted from established procedures for the condensation of p-dimethylaminobenzaldehyde with heterocyclic salts.[12][14]
Materials:
-
This compound
-
Quinaldine ethiodide
-
Absolute Ethanol
-
Piperidine
-
Standard reflux apparatus
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (0.001 mol) and quinaldine ethiodide (0.001 mol) in absolute ethanol (15 mL).
-
Catalyst Addition: Add a few drops (e.g., 0.1 mL) of piperidine to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 3-4 hours. A deep color should develop as the product forms.
-
Isolation:
-
Cool the reaction mixture to room temperature, and then further cool in an ice bath to maximize crystallization.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals successively with small portions of cold ethanol and then diethyl ether to remove unreacted starting materials and impurities.
-
-
Drying: Dry the deeply colored, crystalline product in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol if necessary.[14]
Conclusion and Future Outlook
This compound and its isomers are undeniably potent building blocks in the arsenal of the synthetic organic chemist. Their unique electronic properties facilitate access to complex and valuable molecular architectures, from the medicinally vital quinoline and indole scaffolds to the technologically important class of cyanine dyes. The protocols outlined in this guide serve as a starting point for exploration, and the underlying mechanistic principles can be extrapolated to design novel synthetic pathways. As the demand for sophisticated organic molecules in drug discovery and materials science continues to grow, the strategic application of versatile synthons like this compound will undoubtedly play a pivotal role in driving innovation.
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Substituted Indole from 2-Aminobenzaldehyde through [1,2]-Aryl Shift [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Ehrlich's reagent - Wikipedia [en.wikipedia.org]
- 10. Product in indole detection by Ehrlich's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. zenodo.org [zenodo.org]
- 15. proceedings.blucher.com.br [proceedings.blucher.com.br]
Application Notes and Protocols: The Role of p-Dimethylaminobenzaldehyde in Autoimmune Disease Research
Introduction: Targeting Immune Tolerance through Tryptophan Metabolism
Autoimmune diseases represent a significant challenge in which the immune system mistakenly attacks the body's own tissues. A critical mechanism for maintaining self-tolerance is the metabolic pathway that catabolizes the essential amino acid, tryptophan.[1][2][3][4] This pathway, known as the kynurenine pathway, is initiated by the rate-limiting enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[5][6] IDO1 is induced by pro-inflammatory signals and its activity leads to two key immunomodulatory outcomes: the depletion of tryptophan, which can inhibit T-cell proliferation, and the production of downstream metabolites called kynurenines, which can suppress immune cells and promote regulatory T-cell function.[1][3][7]
Given its central role in immune homeostasis, the IDO1-mediated kynurenine pathway is a major focus of research in autoimmune diseases such as rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis.[4][8][9] Dysregulation of this pathway can contribute to the breakdown of self-tolerance.[8] Therefore, accurately measuring the activity of IDO1 is paramount for understanding disease pathogenesis and for the development of novel therapeutics.
While 2-(Dimethylamino)benzaldehyde itself is not directly implicated in autoimmune disease pathology, its isomer, p-Dimethylaminobenzaldehyde (p-DMAB) , is the key component of Ehrlich's reagent.[1] This reagent is instrumental in a widely used colorimetric assay to quantify kynurenine, the first stable downstream product of IDO1 activity.[2] This document provides a detailed guide for researchers on the application of p-DMAB for the quantification of IDO1 activity in the context of autoimmune disease research.
Scientific Principle: The Ehrlich Reaction for Kynurenine Detection
The quantification of IDO1 activity is indirectly achieved by measuring the accumulation of its product, kynurenine. The method is based on the reaction of p-DMAB with the aromatic primary amine group of kynurenine under acidic conditions. This reaction, a variation of the Ehrlich test, forms a yellow-colored Schiff base, which can be quantified spectrophotometrically at approximately 480 nm.[2]
It is important to note that IDO1 produces N-formylkynurenine, which is then rapidly hydrolyzed to kynurenine by formamidases. To ensure all N-formylkynurenine is converted to kynurenine for detection, a mild acid hydrolysis step is typically included in the protocol.[2]
Visualization of the Kynurenine Pathway and its Immunomodulatory Role
Caption: The IDO1-mediated kynurenine pathway and its role in immune regulation.
Experimental Protocols
The following protocols provide step-by-step methodologies for the quantification of IDO1 activity using the p-DMAB colorimetric assay in both cell-free and cell-based systems.
Protocol 1: Cell-Free (Enzymatic) IDO1 Activity Assay
This assay is suitable for measuring the activity of purified or recombinant IDO1, or IDO1 in cell lysates.
Materials:
-
Recombinant IDO1 or cell lysate containing IDO1
-
L-Tryptophan
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5
-
Reaction Cofactors: Ascorbic acid, Methylene blue, Catalase
-
Stop Solution: 30% (w/v) Trichloroacetic acid (TCA)
-
Ehrlich's Reagent: 2% (w/v) p-Dimethylaminobenzaldehyde (p-DMAB) in glacial acetic acid (prepare fresh)
-
96-well microplate (clear, flat-bottom)
-
Microplate reader
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.[2]
-
Enzyme/Lysate Preparation: Add the purified IDO1 enzyme or cell lysate to the reaction mixture. The amount will need to be optimized for your specific experimental conditions.
-
Initiate the Reaction: Start the enzymatic reaction by adding L-tryptophan to a final concentration of 400 µM.[2]
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically.
-
Stop the Reaction: Terminate the reaction by adding 20 µL of 30% (w/v) TCA.[2]
-
Hydrolysis of N-formylkynurenine: Incubate the mixture at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[2]
-
Centrifugation: Centrifuge the samples at 2500 x g for 10-15 minutes to pellet the precipitated protein.[2]
-
Color Development: Transfer 100 µL of the supernatant to a new 96-well plate. Add 100 µL of freshly prepared 2% p-DMAB in acetic acid.[2]
-
Incubation: Incubate at room temperature for 10-15 minutes to allow for color development.
-
Measurement: Read the absorbance at 480 nm using a microplate reader.[2]
-
Quantification: Generate a standard curve using known concentrations of L-kynurenine to determine the concentration of kynurenine in the samples.
Protocol 2: Cell-Based IDO1 Activity Assay
This assay measures IDO1 activity in intact cells, providing a more physiologically relevant assessment.
Materials:
-
Cells of interest (e.g., peripheral blood mononuclear cells, dendritic cells, or a cell line known to express IDO1 like HeLa)
-
Cell culture medium
-
Interferon-gamma (IFN-γ) or other stimuli to induce IDO1 expression
-
L-Tryptophan
-
30% (w/v) Trichloroacetic acid (TCA)
-
Ehrlich's Reagent: 2% (w/v) p-Dimethylaminobenzaldehyde (p-DMAB) in glacial acetic acid (prepare fresh)
-
96-well cell culture plate
-
96-well microplate (clear, flat-bottom)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
IDO1 Induction: Treat the cells with an IDO1-inducing agent, such as IFN-γ (e.g., 10 ng/mL for HeLa cells), and any experimental compounds (e.g., potential IDO1 inhibitors) for 24-48 hours.[2]
-
Tryptophan Supplementation: Ensure the culture medium contains a known concentration of L-tryptophan (e.g., 15 µg/mL).[2]
-
Supernatant Collection: After the incubation period, carefully collect 140 µL of the cell culture supernatant.[2]
-
Protein Precipitation and Hydrolysis: Add 10 µL of 6.1 N TCA to the supernatant and incubate at 50°C for 30 minutes.[2]
-
Centrifugation: Centrifuge the samples at 2500 rpm for 10 minutes to remove any precipitate.[2]
-
Color Development: Transfer 100 µL of the supernatant to a new 96-well plate and add 100 µL of freshly prepared 2% p-DMAB in acetic acid.[2]
-
Measurement: Read the absorbance at 480 nm.[2]
-
Quantification: Use a kynurenine standard curve prepared in cell culture medium to calculate the kynurenine concentration.
Experimental Workflow for the p-DMAB Assay
Caption: General experimental workflow for the quantification of kynurenine using the p-DMAB assay.
Data Analysis and Interpretation
The concentration of kynurenine in the samples is determined by comparing the absorbance values to a standard curve of known kynurenine concentrations. The IDO1 activity can then be expressed as the amount of kynurenine produced per unit of time per milligram of protein (for cell-free assays) or per number of cells (for cell-based assays).
Key Considerations:
-
Specificity: The Ehrlich's reagent can react with other primary aromatic amines and indoles. Therefore, it is crucial to use appropriate controls.
-
Interference: Colored compounds in the sample that absorb at or near 480 nm can interfere with the assay.[2] A sample blank (without p-DMAB) can help to correct for this.
-
Alternative Methods: For higher specificity and sensitivity, especially in complex biological matrices, methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used to quantify kynurenine.
Quantitative Data Summary
| Parameter | Value | Reference |
| p-DMAB Concentration | 2% (w/v) in glacial acetic acid | [2] |
| Absorbance Wavelength | 480 nm | [2] |
| TCA Concentration (Stop) | 30% (w/v) | [2] |
| Hydrolysis Temperature | 50°C | [2] |
| Hydrolysis Time | 30 minutes | [2] |
Conclusion
The measurement of IDO1 activity through the quantification of kynurenine is a valuable tool in the study of autoimmune diseases. The p-Dimethylaminobenzaldehyde-based colorimetric assay offers a simple, cost-effective, and high-throughput method for this purpose. By understanding the principles behind this assay and following robust protocols, researchers can gain critical insights into the role of the kynurenine pathway in immune regulation and its potential as a therapeutic target in autoimmunity.
References
- 1. Ehrlich's reagent - Wikipedia [en.wikipedia.org]
- 2. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p-Dimethylaminobenzaldehyde, Hi-AR™ [himedialabs.com]
- 4. Towards Automated Testing of Kynurenine for Point-of-Care Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. asm.org [asm.org]
- 7. Tryptophan metabolites interfere with the Ehrlich reaction used for the measurement of kynurenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. www2.nau.edu [www2.nau.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Condensation Reactions with 2-(Dimethylamino)benzaldehyde
Welcome to the technical support center for optimizing condensation reactions involving 2-(Dimethylamino)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this electron-rich aromatic aldehyde. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, ensuring successful and reproducible outcomes.
Introduction to this compound in Condensation Reactions
This compound is a valuable reagent in organic synthesis, prized for its ability to participate in various condensation reactions to form key intermediates for dyes, pharmaceuticals, and materials science. The potent electron-donating nature of the dimethylamino group significantly influences the reactivity of the aldehyde, often requiring tailored reaction conditions compared to unsubstituted or electron-deficient benzaldehydes. This guide will focus primarily on two of the most common condensation reactions involving this substrate: the Knoevenagel and Claisen-Schmidt condensations.
Frequently Asked Questions (FAQs)
Q1: Why is my Knoevenagel condensation with this compound resulting in a low yield?
Low yields in Knoevenagel condensations with this compound can stem from several factors, often related to the electronic properties of the aldehyde.[1][2] The strong electron-donating dimethylamino group can reduce the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by the carbanion of the active methylene compound.[3]
Common Causes and Solutions:
-
Insufficient Catalyst Activity: Weak bases like piperidine or pyridine, commonly used in Knoevenagel reactions, may not be sufficient to efficiently catalyze the reaction with a less electrophilic aldehyde.[1][2]
-
Suboptimal Solvent Choice: The solvent plays a crucial role in reaction kinetics.[1]
-
Reversible Reaction: The Knoevenagel condensation produces water as a byproduct, which can lead to a reversible reaction and lower yields.[1][2]
-
Inadequate Temperature: The reaction may be too slow at room temperature due to the reduced reactivity of the aldehyde.
Q2: I am observing significant side product formation in my Claisen-Schmidt condensation of this compound with a ketone. What is happening and how can I minimize it?
Side product formation in Claisen-Schmidt condensations, especially with electron-rich aldehydes, is a common issue. The primary side reaction is often the self-condensation of the ketone if it has α-hydrogens on both sides of the carbonyl group.
Common Causes and Solutions:
-
Use of a Strong Base: Strong bases like sodium hydroxide, while effective for some Claisen-Schmidt reactions, can promote the self-condensation of the ketone.[8][9]
-
Solution: Utilize a weaker base or carefully control the amount of strong base used. A catalytic amount of a weaker base like piperidine can be effective.[10]
-
-
Incorrect Order of Addition: Adding the base to the ketone before the aldehyde can lead to significant self-condensation.
-
Solution: It is often preferable to add the base to a mixture of the aldehyde and ketone. This ensures that the enolate formed from the ketone reacts preferentially with the more electrophilic aldehyde.
-
-
Reaction Temperature: Higher temperatures can favor side reactions.
-
Solution: Running the reaction at room temperature or even in an ice bath can help to minimize the formation of byproducts.[11]
-
Q3: How do I choose the appropriate catalyst for my condensation reaction with this compound?
The choice of catalyst is critical and depends on the specific type of condensation reaction and the active methylene compound or ketone being used.
-
For Knoevenagel Condensations: Weak bases are typically employed to avoid self-condensation of the aldehyde.[10]
-
For Claisen-Schmidt Condensations: The choice of base is crucial to prevent ketone self-condensation.
Q4: What is the best way to purify the product of a this compound condensation?
Purification can sometimes be challenging due to the presence of unreacted starting materials and side products.
-
Recrystallization: This is often the most effective method for purifying solid products. The choice of solvent is crucial and may require some experimentation. Common solvents include ethanol, methanol, or mixtures of solvents like ethanol/water.[2][13]
-
Column Chromatography: For reactions that produce a mixture of products or for oily products, silica gel column chromatography is a standard purification technique. A gradient of nonpolar to polar solvents (e.g., hexane/ethyl acetate) is typically used for elution.[2]
-
Acid-Base Extraction for Aldehyde Removal: Unreacted this compound can be removed by dissolving the crude product in an organic solvent and washing with a dilute acid solution (e.g., 1M HCl). The protonated dimethylamino group makes the aldehyde water-soluble.[13][14] The organic layer can then be washed with a base (e.g., saturated sodium bicarbonate) and water, dried, and the solvent removed.
Troubleshooting Guides
Guide 1: Low Yield in Knoevenagel Condensation
This guide provides a systematic approach to troubleshooting low yields in the Knoevenagel condensation of this compound with an active methylene compound.
Workflow for Troubleshooting Low Yield:
Caption: A systematic workflow for troubleshooting low yields.
| Parameter | Recommendation for this compound | Rationale |
| Catalyst | Start with piperidine (10 mol%), if yield is low, try ammonium acetate (20 mol%).[1][15] | The electron-rich nature of the aldehyde may require a more active catalyst to achieve a reasonable reaction rate. |
| Solvent | Ethanol is a common starting point. For low yields, switch to DMF or acetonitrile.[2][6] | Polar aprotic solvents can accelerate both the nucleophilic addition and dehydration steps.[6] |
| Temperature | Start at room temperature. If the reaction is slow, heat to 50-80°C.[7] | Increased temperature can overcome the activation energy barrier for the less reactive aldehyde. |
| Water Removal | For reactions in toluene, use a Dean-Stark trap.[1][2] | Removing water drives the equilibrium towards the product side, increasing the yield.[1] |
Guide 2: Minimizing Side Products in Claisen-Schmidt Condensation
This guide outlines strategies to reduce the formation of unwanted byproducts in the Claisen-Schmidt condensation of this compound with an enolizable ketone.
Experimental Protocol for Minimizing Side Products:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) and the ketone (1.0-1.2 eq) in a suitable solvent (e.g., ethanol).[8][9]
-
Cooling: Cool the mixture in an ice bath to 0-5°C.
-
Base Addition: Slowly add a catalytic amount of a suitable base (e.g., 10% aqueous NaOH, dropwise, or piperidine, 0.1 eq).[8][9]
-
Reaction Monitoring: Stir the reaction mixture at low temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting aldehyde is consumed, quench the reaction by adding dilute acid (e.g., 1M HCl) to neutralize the base.
-
Isolation: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.[2]
Mechanism of Side Product Formation (Ketone Self-Condensation):
Caption: The pathway for ketone self-condensation.
Experimental Protocols
Protocol 1: Knoevenagel Condensation of this compound with Malononitrile
This protocol describes a general procedure for the synthesis of 2-((2-(dimethylamino)phenyl)methylene)malononitrile.
Materials:
-
This compound (1.0 mmol, 149.2 mg)
-
Malononitrile (1.0 mmol, 66.1 mg)
-
Piperidine (0.1 mmol, 10 µL)
-
Ethanol (10 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.0 mmol) and malononitrile (1.0 mmol).[7]
-
Add ethanol (10 mL) and a magnetic stir bar.
-
Stir the mixture at room temperature to dissolve the solids.
-
Add piperidine (0.1 mmol) to the reaction mixture.[7]
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78°C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 1-3 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with a small amount of cold ethanol.[2]
-
If no precipitate forms, reduce the solvent volume under reduced pressure and purify the crude product by recrystallization from ethanol or by column chromatography (silica gel, hexane:ethyl acetate).
Protocol 2: Claisen-Schmidt Condensation of this compound with Acetophenone
This protocol provides a method for the synthesis of (E)-1-(4-(dimethylamino)phenyl)-3-phenylprop-2-en-1-one (a chalcone derivative).
Materials:
-
This compound (1.0 mmol, 149.2 mg)
-
Acetophenone (1.0 mmol, 120.1 mg)
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Ethanol (10 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) and acetophenone (1.0 mmol) in ethanol (10 mL).[8][9]
-
Stir the mixture at room temperature.
-
Slowly add 1 mL of 10% aqueous NaOH solution dropwise to the stirred mixture.[8][9]
-
Continue stirring at room temperature for 2-4 hours, or until a precipitate forms.
-
Monitor the reaction by TLC to confirm the consumption of the starting aldehyde.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.[11]
-
Filter the solid product, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven. The product can be further purified by recrystallization from ethanol if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Three Different Types of Chalcone Derivatives | Scientific.Net [scientific.net]
- 9. researchgate.net [researchgate.net]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. Claisen-Schmidt Condensation [cs.gordon.edu]
- 12. tandfonline.com [tandfonline.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(Dimethylamino)benzaldehyde Derivatives
Welcome to the technical support center for the synthesis of 2-(Dimethylamino)benzaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and detailed procedural guidance. As your senior application scientist, my goal is to equip you with the causal understanding behind experimental choices to navigate the complexities of this synthesis and mitigate common side reactions.
Introduction: The Challenge of Ortho-Selectivity
The synthesis of this compound, a valuable building block in pharmaceuticals and materials science, presents a significant regioselectivity challenge. The powerful electron-donating and ortho,para-directing nature of the dimethylamino group means that electrophilic substitution reactions, such as formylation, typically favor the sterically less hindered para-position, yielding 4-(dimethylamino)benzaldehyde as the major product. This guide will explore the primary synthetic strategies to achieve the desired ortho-formylation and troubleshoot the side reactions inherent to each method.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Vilsmeier-Haack Reaction Issues
The Vilsmeier-Haack reaction, which employs a chloroiminium salt (the Vilsmeier reagent) generated from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃), is a common method for formylating electron-rich arenes.[1][2][3] However, its application to N,N-dimethylaniline for ortho-formylation is problematic.
Question 1: My Vilsmeier-Haack reaction yielded almost exclusively the para-isomer, 4-(dimethylamino)benzaldehyde. How can I increase the yield of the ortho-isomer?
Answer: Achieving high ortho-selectivity with the standard Vilsmeier-Haack reaction on N,N-dimethylaniline is exceedingly difficult due to steric hindrance at the ortho-positions. The bulky Vilsmeier reagent preferentially attacks the more accessible para-position.[4] In fact, many published procedures for the Vilsmeier-Haack formylation of N,N-dimethylaniline are optimized for the synthesis of the para-isomer, often achieving yields of 80-84% for that product.[2][5]
-
Field-Proven Insight: Direct ortho-formylation via the Vilsmeier-Haack reaction is not the recommended primary route. The energy barrier for ortho-attack is significantly higher than for para-attack. For high yields of the 2-formyl derivative, you should consider an alternative strategy such as Directed ortho-Lithiation (DoM), which is discussed in Part 2.
Question 2: I've observed a significant amount of a high molecular weight, colored impurity in my Vilsmeier-Haack reaction. What is it and how can I avoid it?
Answer: This is likely due to the formation of triarylmethane dyes. A known side reaction in the formylation of N,N-dimethylaniline is the formation of tris(4-dimethylaminophenyl)methane.[6] This occurs when the initially formed benzaldehyde reacts further with two more molecules of N,N-dimethylaniline under the acidic reaction conditions.
-
Causality: The Vilsmeier-Haack reaction generates an electrophilic intermediate. The product, an aldehyde, can be protonated, generating a new electrophile that can then be attacked by the electron-rich N,N-dimethylaniline starting material.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a minimal excess of the Vilsmeier reagent.
-
Temperature Control: Maintain the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.
-
Slow Addition: Add the N,N-dimethylaniline to the pre-formed Vilsmeier reagent slowly to maintain a low concentration of the aniline derivative and disfavor the subsequent reaction with the product.
-
Question 3: My reaction mixture turned dark green/blue during workup. What causes this discoloration?
Answer: The formation of greenish-blue dyestuffs during the neutralization of the reaction mixture is a known issue.[2] This is often due to the formation of aminium radical cations or other oxidized species, especially if the temperature rises excessively during the addition of the base for quenching.
-
Troubleshooting Steps:
-
Vigorous Cooling: Ensure the reaction mixture is thoroughly cooled in an ice bath during the entire neutralization process.
-
Slow Base Addition: Add the neutralization solution (e.g., saturated sodium acetate) slowly and with vigorous stirring to dissipate heat effectively and avoid localized high pH and temperature.
-
Part 2: Directed ortho-Lithiation (DoM) Issues
Directed ortho-Lithiation (DoM) is the most effective and common strategy for the synthesis of this compound.[7][8] The dimethylamino group acts as a powerful directed metalation group (DMG), coordinating with an organolithium reagent (like n-butyllithium) and directing deprotonation to the adjacent ortho-position. The resulting aryllithium is then quenched with an electrophile, such as DMF, to introduce the formyl group.[9][10]
Question 4: My yield of this compound from the DoM reaction is low. What are the likely side reactions?
Answer: Low yields in DoM reactions can be attributed to several factors, including incomplete lithiation, side reactions of the organolithium reagent, and issues with the electrophilic quench.
-
Side Reaction 1: Benzylic Lithiation: While the dimethylamino group strongly directs to the ortho-position of the ring, lithiation can also occur at the methyl groups of the dimethylamino substituent (benzylic-type position).[9] This is a competitive process that consumes the organolithium reagent and starting material without leading to the desired product.
-
Side Reaction 2: Reaction with Solvent: Organolithium reagents are highly reactive and can react with ethereal solvents like THF, especially at temperatures above -78 °C over extended periods.
-
Side Reaction 3: Inefficient Quench: The reaction of the ortho-lithiated species with DMF is complex. The initial adduct can be unstable and may collapse or react further. Additionally, the ortho-lithiated species can potentially deprotonate DMF at the formyl position or attack a methyl group, though the former is the productive pathway.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low DoM yield.
Question 5: I observe N-demethylated byproducts in my final product mixture. What is the cause?
Answer: While less common, N-demethylation can occur under harsh reaction conditions. In the context of DoM, if the reaction temperature is not well-controlled, the highly reactive organolithium species might lead to decomposition pathways. In Vilsmeier-Haack conditions, demethylation is a known side reaction for some substrates, potentially through a Polonovski-type reaction if an N-oxide intermediate is formed and reacts with the activating agent.
-
Troubleshooting Steps:
-
Strict Temperature Control: For DoM, maintain temperatures at or below -78 °C.
-
Avoid Excess Reagents: Use the minimum necessary excess of organolithium and Vilsmeier reagents.
-
Inert Atmosphere: Rigorously exclude oxygen to prevent the formation of N-oxides, which can be precursors to demethylation.
-
Part 3: General and Purification Issues
Question 6: My starting N,N-dimethylaniline might be oxidized. Can the N-oxide interfere with the reaction?
Answer: Yes, the presence of N,N-dimethylaniline-N-oxide can significantly complicate the synthesis. N-oxides are generally unreactive towards electrophilic aromatic substitution like the Vilsmeier-Haack reaction. In the presence of POCl₃, N-oxides can undergo rearrangement reactions. Under DoM conditions with organolithiums, the N-oxide can be reduced or undergo other complex reactions, consuming the expensive organolithium reagent.
-
Recommendation: It is crucial to use freshly distilled or purified N,N-dimethylaniline for these reactions to ensure the absence of the corresponding N-oxide.
Question 7: How can I effectively separate the desired this compound from the 4-isomer and other non-basic impurities?
Answer: A multi-step purification strategy is typically required.
-
Acid-Base Extraction: This is the first and most crucial step to separate the basic aminobenzaldehyde isomers from non-basic byproducts.
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The basic dimethylamino group will be protonated, rendering the isomers soluble in the aqueous layer.[11][12]
-
Separate the layers. The non-basic impurities will remain in the organic layer.
-
Carefully basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to a neutral or slightly basic pH to precipitate the aminobenzaldehyde isomers.
-
Extract the precipitated isomers back into an organic solvent, dry, and concentrate.
-
-
Isomer Separation (Ortho vs. Para): Separating the 2- and 4-isomers is challenging due to their similar properties.
-
Fractional Crystallization: This technique can be effective if there is a significant difference in the solubility of the isomers in a particular solvent system. It relies on careful, slow cooling to allow the less soluble isomer to crystallize out first.[13] This requires careful solvent screening and optimization.
-
Column Chromatography: This is a more reliable method. While challenging, separation can be achieved on silica gel using a carefully optimized eluent system, typically a gradient of ethyl acetate in hexanes. Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, has also been shown to be effective for separating aminobenzoic acid isomers and could be adapted for aminobenzaldehydes.[14]
-
Experimental Protocols & Methodologies
Protocol 1: Synthesis of this compound via Directed ortho-Lithiation (DoM)
This protocol is a representative procedure for the ortho-formylation of N,N-dimethylaniline.
Materials:
-
N,N-Dimethylaniline (freshly distilled)
-
n-Butyllithium (n-BuLi) in hexanes (concentration accurately titrated)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Anhydrous diethyl ether or THF
-
Anhydrous hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Initial Solution: To the flask, add freshly distilled N,N-dimethylaniline (1.0 eq) and anhydrous diethyl ether or THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour to ensure complete ortho-lithiation.
-
Electrophilic Quench: In a separate flame-dried flask, prepare a solution of anhydrous DMF (1.5 eq) in anhydrous diethyl ether or THF. Cool this solution to -78 °C. Slowly transfer the ortho-lithiated aniline solution into the cold DMF solution via a cannula. This "inverse addition" helps to minimize side reactions of the lithiated species with the initially formed tetrahedral intermediate.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to 0 °C over 1 hour. Then, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Workup: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Wash the organic layer with 1M HCl, followed by saturated aqueous NaHCO₃, and finally brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., gradient elution with 5-20% ethyl acetate in hexanes) to separate the ortho- and para-isomers.
Data Summary Table
| Synthetic Method | Target Isomer | Typical Yield | Key Side Products | Reference |
| Vilsmeier-Haack | 4-(Dimethylamino)benzaldehyde | 80-84% | This compound (minor), Tris(4-dimethylaminophenyl)methane | [2][5] |
| Directed ortho-Lithiation | This compound | 50-70% | 4-(Dimethylamino)benzaldehyde (from any para-lithiation), Benzylic lithiation byproducts | [9][10] |
| Rieche Formylation | Ortho/Para mixture | Varies | Isomeric mixture, potential for di-formylation | [15] |
Key Mechanistic Diagrams
Vilsmeier-Haack Reaction Mechanism:
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Directed ortho-Lithiation (DoM) Mechanism:
Caption: Mechanism of Directed ortho-Lithiation (DoM).
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. The Formylation of N,N‑Dimethylcorroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Unexpected products from the formylation of N,N-dimethylanilines with 2-formamidopyridine in POCl3 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
- 12. Sciencemadness Discussion Board - easy separation of 4-(dimethylamino)benzaldehyde from benzaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 14. helixchrom.com [helixchrom.com]
- 15. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2-(Dimethylamino)benzaldehyde
Welcome to the technical support center for the purification of 2-(Dimethylamino)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. Here, we address common challenges and provide practical, field-tested solutions in a direct question-and-answer format. Our focus is on the underlying principles to empower you to troubleshoot effectively.
Part 1: Initial Assessment & Frequently Asked Questions
This section addresses the preliminary evaluation of your crude this compound and common initial queries.
Question: What are the typical characteristics of crude this compound?
Answer: Crude this compound is often encountered as a yellow to brownish oily liquid or a low-melting-point solid.[1] Unlike its para-isomer (4-(Dimethylamino)benzaldehyde), which is a solid with a melting point of 72-75°C, the ortho-isomer has a lower melting point and is often handled as a liquid.[1][2] The color intensity of the crude product typically correlates with the level of impurities. The presence of a strong, characteristic amine-like or benzaldehyde-like odor is normal.
Question: What are the most common impurities I should be aware of?
Answer: Impurities in crude this compound generally stem from the synthetic route used. Common contaminants include:
-
Starting Materials: Unreacted N,N-dimethylaniline or other precursors from the formylation reaction.[1]
-
Oxidation Products: The aldehyde group is susceptible to oxidation, which can form 2-(Dimethylamino)benzoic acid, especially upon exposure to air.[2]
-
By-products: Side reactions during synthesis can generate various colored, often polymeric, by-products that are difficult to characterize but contribute significantly to discoloration.[3]
-
Isomeric Impurities: Depending on the synthesis, trace amounts of 4-(Dimethylamino)benzaldehyde could be present.
Question: My crude material is very dark. Is it still usable for purification?
Answer: Yes, in most cases. A dark color indicates a high level of impurities, but it does not necessarily mean the product is unsalvageable. Purification methods like vacuum distillation are specifically designed to separate the desired volatile product from non-volatile, colored polymeric tars. Acid-base extraction can also be effective at removing certain types of colored impurities.[3][4] However, a very dark starting material may result in a lower overall yield of the purified product.
Part 2: Troubleshooting Purification Techniques
This is the core of our guide, offering solutions to specific problems encountered during purification.
Technique 1: Vacuum Distillation
Vacuum distillation is the most common and effective method for purifying this compound, as it separates the product based on its boiling point while avoiding thermal degradation at atmospheric pressure.
Question: Why is my distillation yield so low?
Answer: Several factors can contribute to low yield:
-
Inadequate Vacuum: The boiling point of this compound is approximately 245°C at atmospheric pressure, a temperature at which significant decomposition can occur.[1] A high vacuum is essential. Check your vacuum pump for performance and ensure all joints in your distillation apparatus are properly sealed with a suitable vacuum grease.
-
Bumping: Violent boiling, or "bumping," can carry crude material over into the receiving flask. Ensure smooth boiling by using a magnetic stir bar, a capillary bubbler, or an ebullator.
-
Premature Condensation: If the distillation head and condenser are not adequately insulated, the product may condense and drip back into the distillation pot. Wrapping the distillation head with glass wool or aluminum foil can prevent this.
-
High Holdup Volume: For small-scale distillations, a significant portion of the product can be lost as a coating on the internal surfaces of the apparatus. Using a short-path distillation apparatus (like a Kugelrohr) minimizes surface area and can dramatically improve yield for smaller quantities.
Question: The distilled product is still yellow. How can I improve the color?
Answer: A yellow tint in the distillate suggests that some impurities are co-distilling with the product.
-
Fractional Distillation: The most effective solution is to use a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the condenser. This provides multiple theoretical plates for separation. Discard the initial fraction (forerun), which may contain more volatile impurities, and stop the distillation before the dark, tarry residue begins to distill.[4]
-
Check for Air Leaks: A small air leak can introduce oxygen into the hot system, causing some oxidation and color formation. Re-check all seals and joints.
-
Post-Distillation Treatment: If the distillate is only slightly colored, it can sometimes be further purified by a subsequent technique like a rapid filtration through a short plug of activated carbon or silica gel, though this may reduce yield.
Question: The product solidified in the condenser/side arm. What should I do?
Answer: This is a common issue, especially if the laboratory is cool. This compound can be a low-melting solid.
-
Gentle Heating: Use a heat gun on a low setting to gently warm the exterior of the condenser or side arm until the product melts and flows into the receiving flask. Be careful not to apply excessive heat, which could crack the glass.
-
Water Temperature: Do not use chilled water in the condenser. Room temperature water is usually sufficient to condense the vapor without causing solidification. In some cases, for very high-boiling compounds, running warm water through the condenser or even using an air condenser (a condenser with no water flow) is appropriate.
Technique 2: Acid-Base Purification (Aqueous Extraction)
This method leverages the basicity of the dimethylamino group to separate the product from non-basic impurities. A similar process has been shown to be highly effective for the para-isomer.[3]
Question: Why won't all of my crude material dissolve in the acidic solution?
Answer: The purpose of this step is selective dissolution. The this compound should protonate and dissolve in the aqueous acid (e.g., dilute HCl), while non-basic, water-insoluble impurities should remain as a separate phase (often an oil or solid).[3] If a large amount of material remains undissolved, it could be due to:
-
Insufficient Acid: There may not be enough acid to protonate all of the amine. Add more dilute acid in portions until no more of the desired compound appears to dissolve.
-
Highly Impure Starting Material: If the crude material contains a very large percentage of non-basic impurities, a significant undissolved fraction is expected. This is the desired outcome of the separation.
-
Incorrect Acid Concentration: Using an acid that is too concentrated can sometimes cause unwanted side reactions or deepen the color of the solution.[4] A 1-2 M solution of HCl is a good starting point.[5]
Question: After neutralizing the acidic solution, my product precipitated as a sticky oil, not a solid. How can I fix this?
Answer: "Oiling out" is a common problem in precipitation and recrystallization. It happens when the product comes out of solution above its melting point or when the concentration gradient is too high.
-
Control the Rate of Neutralization: Add the base (e.g., NaOH solution) slowly and with very vigorous stirring.[4] This prevents localized areas of high pH that can cause rapid, uncontrolled precipitation.
-
Cooling: Perform the neutralization in an ice bath. Keeping the solution cool will help encourage the formation of solid crystals rather than an oil.
-
Dilution: If the product concentration is too high, it is more likely to oil out. Before neutralization, you can dilute the acidic solution with some additional water.
-
"Seeding": If you have a small crystal of pure product, adding it to the solution just as it becomes cloudy can induce crystallization.
-
Solvent Extraction: If an oil persists, you may need to perform a solvent extraction. Extract the oily product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane), wash the organic layer with water and brine, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), and then remove the solvent under reduced pressure. The resulting crude material can then be distilled.
Part 3: Recommended Protocols & Data
Protocol 1: High-Purity by Vacuum Distillation
-
Apparatus Setup: Assemble a short-path distillation apparatus. Place a magnetic stir bar in the distillation flask. Lightly grease all joints with high-vacuum grease.
-
Charging the Flask: Add the crude this compound to the distillation flask, not filling it more than two-thirds full.
-
Evacuation: Connect the apparatus to a high-vacuum line with a trap cooled by dry ice/acetone or liquid nitrogen. Begin stirring and slowly open the system to the vacuum.
-
Heating: Once a stable vacuum is achieved (<1 mmHg is preferable), begin gently heating the distillation flask using a heating mantle with a sand bath or an oil bath for uniform temperature control.
-
Fraction Collection:
-
Collect any low-boiling solvent or forerun in the first receiving flask.
-
As the temperature rises and stabilizes, switch to a clean receiving flask to collect the main product fraction. The boiling point of this compound is 244.7±13.0 °C at 760 mmHg, but will be significantly lower under vacuum.[1]
-
Monitor the color of the distillate. If it begins to darken, stop the distillation or switch to a final fraction flask.
-
-
Shutdown: Remove the heat source and allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.
Protocol 2: Acid-Base Purification
This protocol is adapted from established methods for the isomeric p-dimethylaminobenzaldehyde.[3][4]
-
Dissolution: In a flask, suspend the crude this compound (1 part by weight) in water (approx. 10-15 parts by volume). With vigorous stirring, slowly add 2M hydrochloric acid until the aldehyde fully dissolves.
-
Filtration: If any insoluble oil or solid is present, filter the acidic solution to remove these impurities. A celite pad may be used to clarify the solution if fine particulates are present.
-
Precipitation: Cool the clear acidic solution in an ice bath. While stirring vigorously, slowly add a 30% NaOH solution dropwise. Monitor the pH. The product will begin to precipitate.
-
pH Control: Continue adding base until the pH of the solution is approximately 7. Optimal recovery and purity are often achieved at a neutral pH.[3] Adding too much base can cause side reactions and discoloration.[4]
-
Isolation: Collect the precipitated product by vacuum filtration.
-
Washing: Wash the collected solid on the filter with several portions of cold deionized water to remove residual salts.
-
Drying: Dry the product, preferably in a vacuum desiccator. For highest purity, the product obtained from this method can be subsequently recrystallized or distilled.
Data Summary Table
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][6] |
| CAS Number | 579-72-6 | [1][6] |
| Molecular Formula | C₉H₁₁NO | [1] |
| Molecular Weight | 149.19 g/mol | [1] |
| Appearance | Yellowish liquid or low-melting solid | [1] |
| Boiling Point | 244.7 ± 13.0 °C at 760 mmHg | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Solubility | Generally more soluble in polar solvents (alcohols, water) and acidic solutions. Lower solubility in non-polar solvents.[5][7] |
Part 4: Visualization of Workflows
Diagram 1: Purification Strategy Decision Tree
This diagram helps you choose the best starting point for purification based on the state of your crude material.
Caption: Decision tree for selecting a primary purification method.
Diagram 2: Troubleshooting "Oiling Out" During Precipitation
This workflow provides a logical sequence of steps to address the common issue of the product precipitating as an oil instead of a solid.
Caption: Troubleshooting workflow for product oiling out.
References
- 1. This compound | CAS#:579-72-6 | Chemsrc [chemsrc.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. This compound | 579-72-6 | AAA57972 [biosynth.com]
- 7. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Stability of 2-(Dimethylamino)benzaldehyde in Organic Solvents
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(Dimethylamino)benzaldehyde. It addresses common stability issues encountered when using this compound in various organic solvents and offers practical troubleshooting advice and experimental protocols.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and stability of this compound solutions.
Q1: What are the recommended general storage conditions for this compound and its solutions?
A1: Proper storage is the first line of defense against degradation. For the neat compound (solid or liquid), it is crucial to store it in a cool, dry, well-ventilated area, away from light and incompatible materials such as strong oxidizing agents.[1][2] Many suppliers recommend storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and moisture exposure.[3]
For solutions, the same principles apply. Solutions should be stored in tightly sealed containers, protected from light (e.g., using amber vials), and kept at cool temperatures. For extended storage, refrigeration (2-8°C) is recommended. The choice of solvent is critical and will significantly impact long-term stability (see subsequent questions).
Q2: My solution of this compound has developed a yellow or brownish tint. What is happening?
A2: The appearance of a yellow to brown color is a common indicator of degradation. This compound is an aromatic aldehyde, a class of compounds susceptible to oxidation and polymerization, especially when exposed to air and light.[4][5] The aldehyde group (-CHO) can be oxidized to the corresponding carboxylic acid, 2-(dimethylamino)benzoic acid. Additionally, light can promote the formation of colored polymeric byproducts.[6] If your solution has changed color, its purity is compromised, and it may not be suitable for sensitive downstream applications. We recommend preparing fresh solutions, especially for quantitative studies.
Q3: Does the choice of organic solvent (polar protic vs. polar aprotic) affect the stability of this compound?
A3: Yes, the solvent class plays a pivotal role. The primary distinction lies in the solvent's ability to hydrogen bond.
-
Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents have O-H or N-H bonds and can act as hydrogen bond donors.[7] While this compound is soluble in alcohols, these solvents can pose a stability risk.[8][9] The aldehyde group can react with alcohols to form hemiacetals, an equilibrium-driven reaction that can alter the effective concentration of the free aldehyde. Although this is a reversible reaction, it can interfere with experiments that require the aldehyde's specific reactivity.
-
Polar Aprotic Solvents (e.g., Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents are generally preferred for stock solutions.[10] They possess high polarity to dissolve the compound but lack O-H or N-H bonds, preventing them from acting as hydrogen bond donors.[7][11] This minimizes specific chemical reactions with the aldehyde group, leading to better long-term stability.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Solubility in these solvents is lower.[9] While they are less reactive, their utility is limited by the compound's poor solubility.
For most applications, acetonitrile is an excellent first choice due to its polarity, aprotic nature, and UV transparency.
Q4: How significant are light and atmospheric oxygen in the degradation of this compound solutions?
A4: Light and oxygen are critical factors that accelerate degradation.
-
Photostability: Aromatic aldehydes are known to be light-sensitive. UV irradiation can provide the energy to initiate radical reactions, leading to polymerization or other side reactions.[12][13] Always protect solutions from light by using amber glass containers or by wrapping containers in aluminum foil.[1][2]
-
Oxidation: The aldehyde functional group is susceptible to oxidation to a carboxylic acid, a reaction catalyzed by atmospheric oxygen.[5] This process can be accelerated by light and trace metal impurities. To mitigate this, it is best practice to use degassed solvents and to store solutions under an inert atmosphere (e.g., by purging the container with nitrogen or argon before sealing).[1]
Troubleshooting Guide
Use this guide to diagnose and resolve common experimental issues.
Issue 1: A precipitate has formed in my refrigerated solution.
-
Possible Cause 1: Low Solubility at Reduced Temperature. The compound may be crashing out of solution because its solubility limit has been exceeded at the storage temperature.
-
Solution: Gently warm the solution to room temperature and sonicate briefly to see if the precipitate redissolves. If it does, consider preparing a more dilute stock solution for cold storage or storing the solution at room temperature (if short-term) after assessing its stability under those conditions.
-
-
Possible Cause 2: Degradation Product. The precipitate could be an insoluble degradation product, such as a polymer.
-
Solution: Check the appearance of the precipitate. If it does not readily redissolve upon warming, it is likely a degradation product. The solution should be discarded, and a fresh one prepared. Consider switching to a more suitable solvent (e.g., from an alcohol to acetonitrile).
-
Issue 2: My reaction yield is inconsistent when using a stock solution of this compound.
-
Possible Cause 1: Solution Degradation. The concentration of the active aldehyde is decreasing over time due to oxidation or other reactions.
-
Solution: Implement a stability testing protocol (see below) to determine the usable lifetime of your stock solution in your chosen solvent and storage conditions. Always prepare fresh solutions for critical experiments or use a solution that is well within its validated stability window.
-
-
Possible Cause 2: Evaporation of Solvent. If the container is not properly sealed, the solvent can evaporate, leading to an unintended increase in the concentration of your stock solution.
-
Solution: Use vials with high-quality, tight-fitting caps (e.g., PTFE-lined screw caps). For volatile solvents, consider sealing the cap with parafilm for extra security.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting issues with this compound solutions.
Caption: Troubleshooting workflow for stability issues.
Chemical Insights: Degradation Pathways
Understanding the potential chemical reactions is key to preventing them. The primary degradation pathways for this compound in solution are:
-
Oxidation: The aldehyde group is readily oxidized to a carboxylic acid, especially in the presence of oxygen.[5]
-
Hemiacetal Formation: In protic solvents like alcohols, the aldehyde can reversibly form a hemiacetal.
-
Photochemical Reactions: UV light can induce polymerization or other complex degradation reactions.[13][14]
Caption: Primary degradation pathways for this compound.
Data Summary: Solvent Selection Guide
| Solvent Class | Examples | Stability Recommendation | Rationale |
| Polar Aprotic | Acetonitrile (ACN), Tetrahydrofuran (THF), Ethyl Acetate | Highly Recommended | Good solubility and chemically inert towards the aldehyde group. ACN is often the best choice for analytical work.[7][10] |
| Polar Protic | Methanol, Ethanol, Water | Use with Caution | Good solubility, but can form hemiacetals. Best for immediate use rather than long-term storage.[9][11] |
| Non-Polar | Hexanes, Toluene, Dichloromethane | Not Generally Recommended | Limited solubility can be a major issue. While chemically non-interactive, they are often impractical.[9] |
Experimental Protocol: Assessing Solution Stability
To ensure the integrity of your experimental results, you can perform a simple stability study using a spectrophotometer or HPLC.
Objective: To determine the rate of degradation of this compound in a chosen solvent under specific storage conditions.
Methodology: UV-Vis Spectrophotometry
-
Reagent Preparation:
-
Prepare a stock solution of this compound in your solvent of choice (e.g., 1 mg/mL in acetonitrile). Ensure the compound is fully dissolved.
-
Determine the absorbance maximum (λ_max) by scanning from 200-400 nm. The λ_max for the related p-isomer is around 320 nm in methanol, but should be confirmed for your specific compound and solvent.[15]
-
-
Sample Preparation:
-
Create several identical aliquots of the stock solution in amber glass vials with PTFE-lined caps.
-
Prepare a "Time 0" sample by immediately diluting an aliquot to a working concentration that gives an absorbance reading between 0.5 and 1.0 AU. Measure its absorbance at λ_max. This is your baseline.
-
Store the remaining aliquots under the conditions you wish to test (e.g., 4°C in the dark, room temperature on the benchtop).
-
-
Time-Point Analysis:
-
At regular intervals (e.g., 1, 3, 7, 14 days), remove one aliquot from storage.
-
Allow it to equilibrate to room temperature.
-
Prepare a dilution identical to the "Time 0" sample and measure its absorbance at λ_max.
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point using the formula: % Remaining = (Absorbance_t / Absorbance_0) * 100
-
Plot % Remaining vs. Time. A common stability threshold is to consider the solution viable until it drops to 90-95% of the initial concentration.
-
Methodology: HPLC-UV (Higher Specificity)
-
Method Development: Develop a simple isocratic HPLC method (e.g., C18 column, mobile phase of ACN/water) that gives a sharp, well-resolved peak for this compound. Set the UV detector to the compound's λ_max.
-
Sample Preparation & Storage: Prepare and store aliquots as described in the UV-Vis method.
-
Time-Point Analysis: At each time point, inject a sample onto the HPLC. Record the peak area of the this compound peak.
-
Data Analysis: Calculate the percentage remaining based on the peak area relative to the "Time 0" sample: % Remaining = (PeakArea_t / PeakArea_0) * 100 This method has the advantage of being able to resolve the parent compound from any degradation products that may form.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | 579-72-6 [sigmaaldrich.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. CAS 579-72-6: this compound | CymitQuimica [cymitquimica.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Aldehydes as powerful initiators for photochemical transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jcsp.org.pk [jcsp.org.pk]
Technical Support Center: Storage and Handling of 2-(Dimethylamino)benzaldehyde
Welcome to the technical support center for 2-(Dimethylamino)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable reagent. Proper storage and handling are critical to prevent its degradation, primarily through oxidation, which can compromise experimental outcomes. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions based on established scientific principles and field-proven experience.
Understanding the Challenge: The Autoxidation of Aromatic Aldehydes
This compound, like many aromatic aldehydes, is susceptible to autoxidation, a spontaneous reaction with atmospheric oxygen.[1] This process is a free-radical chain reaction that ultimately converts the aldehyde to its corresponding carboxylic acid, 2-(Dimethylamino)benzoic acid. This degradation pathway not only depletes the desired starting material but also introduces an impurity that can interfere with subsequent reactions.
The autoxidation mechanism is initiated by the abstraction of the aldehydic hydrogen, forming an acyl radical. This radical then reacts with molecular oxygen to form a peroxy radical, which can propagate the chain reaction by abstracting a hydrogen from another aldehyde molecule, forming a peroxy acid and a new acyl radical. This cascade can be accelerated by exposure to light, elevated temperatures, and the presence of metal ion catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs that my this compound has oxidized?
A: Visual inspection is the first step. Pure this compound is typically a yellow to brown liquid or solid.[2] Oxidation to the carboxylic acid, which is a solid, may result in the formation of white crystals or a change in the overall appearance and consistency of the material. A definitive assessment of purity can be made using analytical techniques such as ¹H NMR spectroscopy, where the appearance of a new peak corresponding to the carboxylic acid proton will be evident, or by thin-layer chromatography (TLC), where a new, more polar spot will appear.
Q2: What are the ideal storage conditions for this compound?
A: To minimize oxidation, the compound should be stored in a cool, dark, and dry environment. The recommended storage temperature is between 2-8°C.[3] It is crucial to store the compound under an inert atmosphere, such as argon or nitrogen, to prevent contact with oxygen.[4][5] The container should be tightly sealed to prevent moisture ingress.
Q3: Can I use an antioxidant to prevent oxidation?
A: Yes, the addition of a suitable antioxidant can significantly extend the shelf-life of this compound. Phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are effective free-radical scavengers that can inhibit the autoxidation chain reaction.[2][6][7] For applications where it is compatible, a concentration of 0.1% BHT can be used.[6] However, it is imperative to verify that the chosen antioxidant will not interfere with your downstream applications.
Q4: Is it necessary to handle this compound in a glovebox?
A: While a glovebox provides the most stringent protection against atmospheric oxygen and moisture, it is not always necessary for routine handling if proper air-sensitive techniques are employed.[8][9] Using a Schlenk line or similar inert gas manifold, along with proper syringe and cannula transfer techniques, can effectively prevent oxidation during aliquoting and use.[9][10]
Troubleshooting Guide: Identifying and Mitigating Oxidation
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Change in color or appearance (e.g., formation of white precipitate). | Oxidation of the aldehyde to the corresponding carboxylic acid. | - Confirm oxidation using an analytical method (TLC, ¹H NMR). - If oxidation is minimal, the material may be purified by recrystallization or chromatography. - For future prevention, review and strictly adhere to recommended storage and handling protocols. |
| Inconsistent or poor results in subsequent reactions. | Degradation of the starting material due to oxidation. The presence of the carboxylic acid impurity may also interfere with the reaction. | - Verify the purity of the this compound before use. - If necessary, purify the aldehyde. - Ensure all solvents and other reagents in your reaction are anhydrous and de-gassed if necessary. |
| Rapid degradation of a freshly opened bottle. | Improper storage after initial use (exposure to air and moisture). | - Immediately after opening, flush the headspace of the bottle with a dry, inert gas (argon or nitrogen) before resealing. - For long-term storage, consider aliquoting the material into smaller, single-use vials under an inert atmosphere. |
Best Practices for Storage and Handling
To ensure the longevity of your this compound, it is essential to adopt rigorous storage and handling procedures.
Long-Term Storage Protocol
-
Initial Receipt: Upon receiving a new bottle of this compound, inspect the seal for any signs of damage.
-
Inert Atmosphere: Before the first use, carefully open the bottle and immediately flush the headspace with a gentle stream of dry argon or nitrogen for 1-2 minutes.
-
Sealing: Tightly reseal the bottle. For bottles with a septum cap, ensure the septum is in good condition. For screw-cap bottles, consider using parafilm to create an additional barrier against moisture and air.
-
Storage Environment: Store the sealed bottle in a refrigerator at 2-8°C, protected from light.
Experimental Workflow: Aliquoting for Daily Use
Aliquoting the reagent into smaller, single-use vials is a highly recommended practice to prevent contamination and degradation of the bulk supply.
References
- 1. N-Acetylcysteine: Antioxidant, Aldehyde Scavenger, and More - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 579-72-6 [sigmaaldrich.com]
- 4. Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.mit.edu [web.mit.edu]
- 6. perfumersworld.com [perfumersworld.com]
- 7. elib.bsu.by [elib.bsu.by]
- 8. molan.wdfiles.com [molan.wdfiles.com]
- 9. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.dk]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Minimizing by-product formation in 2-(Dimethylamino)benzaldehyde reactions
Welcome to the technical support center for reactions involving 2-(Dimethylamino)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this sterically hindered and electronically unique reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize by-product formation and optimize your reaction outcomes.
Introduction: The Challenges of this compound
This compound is a valuable building block in organic synthesis, notable for its strong electron-donating dimethylamino group positioned ortho to the aldehyde. This unique substitution pattern presents specific challenges that can lead to undesired side reactions and purification difficulties. The primary issues stem from:
-
Steric Hindrance: The bulky dimethylamino group can impede the approach of nucleophiles to the aldehyde carbonyl, slowing down desired reactions and potentially favoring alternative pathways.
-
Electronic Effects: The powerful electron-donating nature of the dimethylamino group deactivates the aldehyde carbonyl towards nucleophilic attack, further contributing to sluggish reactions.
-
Oxidation Susceptibility: The electron-rich nature of the molecule makes it prone to oxidation, leading to the formation of 2-(dimethylamino)benzoic acid.
This guide will provide you with the expertise to anticipate and overcome these challenges, ensuring the successful synthesis of your target molecules.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound, providing causal explanations and actionable solutions.
Problem 1: Low or No Product Formation in Knoevenagel Condensation
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted this compound.
-
The desired α,β-unsaturated product is present in very low yield.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Insufficient Catalyst Activity | The steric hindrance and electronic deactivation of the aldehyde require a more potent catalyst to facilitate the initial deprotonation of the active methylene compound and subsequent condensation. | Use a stronger base catalyst such as piperidine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). For sensitive substrates, consider using a milder, yet effective catalyst system like ammonium acetate.[1][2] |
| Suboptimal Reaction Temperature | The reaction may be too slow at room temperature due to the reduced electrophilicity of the aldehyde. | Gently heat the reaction mixture. Start at a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress. Avoid excessive heat, which can lead to decomposition or side reactions. |
| Inappropriate Solvent | The choice of solvent can significantly impact the solubility of reactants and the stability of intermediates. | Polar aprotic solvents like DMF or DMSO can be effective. For greener alternatives, catalyst-free condensation in water has been reported and may be worth exploring.[3][4] |
| Steric Hindrance from the Active Methylene Compound | If the active methylene compound is also sterically demanding, the combination of two bulky reactants can severely hinder the reaction. | If possible, choose a less sterically hindered active methylene compound. If not, optimizing the catalyst and reaction conditions becomes even more critical. |
Experimental Workflow for Troubleshooting Low Yield in Knoevenagel Condensation
Caption: Troubleshooting workflow for low Knoevenagel condensation yield.
Problem 2: Formation of Michael Adduct in Knoevenagel Condensation
Symptoms:
-
NMR or MS analysis reveals a by-product with a mass corresponding to the addition of a second molecule of the active methylene compound to the desired product.
Causality: The initial Knoevenagel product, an α,β-unsaturated system, is an excellent Michael acceptor. The carbanion of the active methylene compound can act as a nucleophile and add to this product in a Michael addition reaction.
Mitigation Strategies:
-
Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of this compound relative to the active methylene compound. This ensures that the active methylene compound is the limiting reagent, reducing the likelihood of it being available for a subsequent Michael addition.
-
Slow Addition: Add the active methylene compound slowly to the reaction mixture containing the aldehyde and catalyst. This maintains a low concentration of the nucleophile, favoring the initial Knoevenagel condensation over the Michael addition.
-
Catalyst Choice: Weaker bases are less likely to generate a high concentration of the carbanion, which can help to suppress the Michael addition. If you are using a very strong base and observing this by-product, consider switching to a milder catalyst.
Reaction Pathway: Knoevenagel Condensation vs. Michael Addition
Caption: Competing pathways in Knoevenagel condensation.
Problem 3: Low Yield and By-product Formation in Pictet-Spengler Reaction
Symptoms:
-
Complex reaction mixture observed by TLC or LC-MS.
-
Isolation of polymeric or over-alkylated material.
-
Low yield of the desired tetrahydro-β-carboline.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Over-alkylation or Polymerization | The product can sometimes react further with the starting materials, especially under harsh acidic conditions. The steric bulk of the ortho-dimethylamino group can also promote intermolecular reactions if the intramolecular cyclization is slow. | Use a slight excess of the aldehyde to ensure complete consumption of the amine.[5] Control stoichiometry carefully and consider slow addition of the aldehyde. Milder reaction conditions (lower temperature, weaker acid) can also help.[5] |
| Decomposition of Reactants | The tryptamine derivative or the aldehyde may not be stable under the strongly acidic conditions and high temperatures often employed in this reaction. | If decomposition is suspected, use milder acid catalysts (e.g., trifluoroacetic acid) or consider a two-step procedure where the intermediate imine is formed first under neutral conditions, followed by acid-catalyzed cyclization. |
| Steric Hindrance Slowing Cyclization | The ortho-dimethylamino group can sterically hinder the intramolecular cyclization step, making it less favorable than intermolecular side reactions. | Optimize the catalyst and solvent system to find conditions that favor the intramolecular pathway. Aprotic solvents have sometimes been shown to give superior yields.[3] |
General Protocol for Pictet-Spengler Reaction with this compound
-
Reactant Preparation: To a solution of the tryptamine derivative (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or toluene), add this compound (1.0-1.2 eq) at room temperature.[5]
-
Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid, 1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (starting from room temperature and gently heating if necessary) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.[5]
Problem 4: Presence of 2-(Dimethylamino)benzoic Acid as a By-product
Symptoms:
-
An acidic impurity is detected during work-up or by analytical methods.
-
NMR may show a carboxylic acid proton signal.
Causality: The electron-rich aromatic ring and the aldehyde group make this compound susceptible to oxidation, especially in the presence of air and certain catalysts or reaction conditions.
Mitigation Strategies:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use freshly degassed solvents to remove dissolved oxygen.
-
Avoid Oxidizing Agents: Ensure that no oxidizing agents are present in the reaction mixture. Be mindful of the purity of all reagents.
-
Purification: If the benzoic acid by-product does form, it can often be removed by an aqueous base wash (e.g., with saturated sodium bicarbonate solution) during the work-up, as the carboxylic acid will be deprotonated to form a water-soluble carboxylate salt.
Frequently Asked Questions (FAQs)
Q1: Why is my Knoevenagel condensation with this compound so much slower than with 4-(Dimethylamino)benzaldehyde?
A1: The primary reason is steric hindrance. The ortho-dimethylamino group physically blocks the approach of the nucleophile (the carbanion of the active methylene compound) to the aldehyde carbonyl. In contrast, the para-substituent in 4-(Dimethylamino)benzaldehyde does not sterically impede the reaction at the aldehyde. While both have a deactivating electronic effect on the aldehyde, the steric effect is the dominant factor in the reduced reactivity of the ortho-isomer.
Q2: Can I use a strong base like sodium hydroxide for the Knoevenagel condensation?
A2: It is generally not recommended. Strong bases can promote the self-condensation of aldehydes that have α-hydrogens. While this compound does not have α-hydrogens, strong bases can lead to other side reactions and are often not necessary. Weaker amine bases like piperidine or DBU are typically sufficient and provide better control over the reaction.
Q3: How can I effectively purify my product from unreacted this compound?
A3: Column chromatography is a very effective method. This compound is a relatively polar compound. By choosing a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), you can usually achieve good separation. Additionally, if your product is not base-sensitive, you can wash the organic layer with a dilute acid solution (e.g., 1M HCl) during work-up to protonate the dimethylamino group of the unreacted aldehyde, making it water-soluble and thus removing it into the aqueous phase.
Q4: Are there any "greener" alternatives for these reactions?
A4: Yes, there is growing interest in developing more environmentally friendly synthetic methods. For the Knoevenagel condensation, catalyst-free reactions in water have been reported to be effective for some substrates.[4] For the Pictet-Spengler reaction, the use of milder acid catalysts and avoiding harsh solvents are steps towards greener chemistry.
Q5: What is the best way to monitor the progress of these reactions?
A5: Thin-layer chromatography (TLC) is a quick and effective method for monitoring reaction progress. Use a suitable solvent system that provides good separation of your starting materials and product. Staining with an appropriate agent (e.g., potassium permanganate) can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent techniques.
References
- 1. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Solid-phase synthesis of tetrahydro-beta-carbolines and tetrahydroisoquinolines by stereoselective intramolecular N-carbamyliminium Pictet-Spengler reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Fluorescence Quantum Yield of 2-(Dimethylamino)benzaldehyde (DMABA) Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(dimethylamino)benzaldehyde (DMABA) and its derivatives. These powerful donor-π-acceptor (D-π-A) fluorophores are workhorses in fields ranging from materials science to cellular imaging. However, maximizing their fluorescence quantum yield (ΦF) can be challenging due to their complex photophysics.
This guide provides in-depth troubleshooting advice and foundational knowledge in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to solve problems logically and efficiently.
Section 1: The Underlying Photophysics: Planar vs. Twisted ICT States
Before troubleshooting, it is crucial to understand the core mechanism governing the fluorescence of DMABA derivatives. Upon excitation with light, the molecule transitions from its ground state (S0) to an excited state (S1). In this excited state, an electron is pushed from the electron-donating dimethylamino group to the electron-accepting benzaldehyde group through the π-conjugated system. This is known as an Intramolecular Charge Transfer (ICT) state.
The key to a high quantum yield is for this excited state to relax by emitting a photon (fluorescence). However, a competing, non-radiative pathway often dominates: the formation of a Twisted Intramolecular Charge Transfer (TICT) state.[1][2] In the TICT state, the dimethylamino group rotates out of the plane of the aromatic ring. This conformation is electronically decoupled and typically relaxes to the ground state by releasing heat instead of light, thus "quenching" the fluorescence.[3] Your primary experimental goal is to favor the emissive Planar ICT (PICT) state and suppress the formation of the non-emissive TICT state.
Caption: Photophysical pathways for DMABA derivatives after excitation.
Section 2: Troubleshooting Guide: Why is My Quantum Yield Low?
This section addresses the most common issues encountered during experimentation with DMABA derivatives.
Q1: My quantum yield is extremely low, and the emission is significantly red-shifted, especially in solvents like acetonitrile or methanol. What is happening?
Answer: This is a classic sign of TICT state formation being the dominant deactivation pathway. Polar solvents are the primary culprit.
-
Causality: The TICT state is far more polar than the ground state or the initial planar excited state. Polar solvents, therefore, preferentially stabilize the TICT conformation, making it an energetic "sink" that traps the excited state.[4][5] This stabilization not only promotes the non-radiative decay pathway, drastically lowering the quantum yield, but also lowers the energy of the TICT state, leading to a red-shifted (longer wavelength) emission if any fluorescence from this state occurs at all.[1]
-
Solution: Conduct a systematic solvent screening. Start with non-polar solvents like toluene or cyclohexane and gradually titrate in a polar solvent. You will often find an optimal balance where the quantum yield is maximized. In many cases, moderately polar, aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) offer a good compromise.[6]
Table 1: Effect of Solvent Polarity on Fluorescence Properties of a Typical D-π-A Dye
| Solvent | Polarity Index (Reichardt) | Typical Emission Max (nm) | Typical Quantum Yield (ΦF) |
|---|---|---|---|
| Cyclohexane | 31.2 | Shortest | Highest |
| Toluene | 33.9 | Short | High |
| THF | 37.4 | Intermediate | Intermediate |
| Acetonitrile | 45.6 | Long | Low |
| Methanol | 55.4 | Longest | Lowest |
Data is illustrative of general trends observed for D-π-A dyes.[4][7]
Q2: My fluorescence intensity is not linear with concentration. It seems to decrease after a certain point.
Answer: You are likely observing Aggregation-Caused Quenching (ACQ).
-
Causality: DMABA derivatives are planar, aromatic molecules. At high concentrations, they tend to stack on top of each other through π-π interactions, forming aggregates or excimers. These aggregates create new, efficient non-radiative decay pathways, effectively quenching the fluorescence of the individual molecules.[8][9] This is a common phenomenon for many conventional fluorophores.
-
Solution:
-
Perform a Concentration-Dependent Study: Prepare a series of dilutions of your compound (e.g., from 10-7 M to 10-4 M) and measure the fluorescence intensity. Plot intensity vs. concentration. The linear range is where your molecule exists as a monomer. For quantitative measurements like quantum yield, always work within this linear range.
-
Modify the Structure: For applications requiring high concentrations, molecular design strategies can inhibit ACQ. Attaching bulky groups to the fluorophore can sterically hinder π-stacking.
-
Caption: Aggregation-Caused Quenching (ACQ) at high concentrations.
Q3: The fluorescence of my probe is highly sensitive to pH. How do I manage this?
Answer: The dimethylamino group is a Lewis base and is susceptible to protonation in acidic media.
-
Causality: When the nitrogen atom of the dimethylamino group is protonated (forms an -N+H(CH3)2 group), its lone pair of electrons is no longer available to be donated into the aromatic system.[10] This effectively "switches off" the charge-transfer character of the excited state.[11] The molecule will no longer behave as a D-π-A system, leading to a dramatic change in its absorption and fluorescence properties—often severe quenching or a large blue-shift to a weak, localized emission.
-
Solution: Unless you are specifically designing a pH sensor, you must control the pH of your medium. For experiments in aqueous or protic solutions, use a suitable buffer system to maintain a pH well above the pKa of the dimethylamino group (typically, a pH of 7.4 or higher is sufficient).
Q4: I've optimized solvent and concentration, but the quantum yield is still lower than expected for my derivative's structure.
Answer: If the primary factors above are controlled, consider these secondary, but still critical, factors.
-
Purity: Trace impurities from synthesis (e.g., residual catalysts, unreacted starting materials) can act as potent fluorescence quenchers. Ensure the highest possible purity of your compound through methods like column chromatography or recrystallization.
-
Dissolved Oxygen: Molecular oxygen is a well-known quencher of excited triplet states, and through intersystem crossing, it can also depopulate the emissive singlet state.[12][13] For precise and maximal quantum yield measurements, deoxygenate your solvent by bubbling with an inert gas like nitrogen or argon for 10-15 minutes prior to measurement.
-
Structural Rigidity: The "looseness" of the dimethylamino group's C-N bond is what allows it to twist into the non-emissive TICT state. Derivatives where this bond's rotation is restricted by being part of a rigid ring system (like a julolidine moiety) are physically prevented from forming a fully perpendicular TICT state. This is a key design principle for creating highly fluorescent dyes.[14][15] If you are comparing different derivatives, those with more rigid structures will almost always have higher quantum yields.
Section 3: Frequently Asked Questions (FAQs)
Q: How do I accurately measure the fluorescence quantum yield? A: The most common and reliable method is the comparative method.[16] This involves comparing the integrated fluorescence intensity of your sample to that of a well-characterized fluorescence standard with a known quantum yield. Quinine sulfate in 0.5 M H2SO4 (ΦF ≈ 0.54) and 9,10-diphenylanthracene in cyclohexane (ΦF ≈ 0.95) are common standards.[17] The key is to ensure that both the standard and the sample have the same absorbance (typically < 0.1) at the excitation wavelength and are measured under identical conditions.
Q: What is "dual fluorescence" and why do I sometimes see two emission peaks? A: Dual fluorescence typically arises in solvents of intermediate polarity. In these conditions, the energy barrier between the planar ICT state and the TICT state is small, and both states can be populated in the excited state lifetime.[18] You may see a higher-energy, blue-shifted peak corresponding to emission from the planar ICT state, and a lower-energy, red-shifted peak from the stabilized TICT state.[19]
Q: Can I enhance the fluorescence by further modifying the molecular structure? A: Absolutely. Photophysical properties are highly tunable. Besides increasing structural rigidity as mentioned earlier, you can:
-
Strengthen the Donor/Acceptor: Using stronger electron donors or acceptors can modulate the ICT character.[20][21]
-
Extend the π-System: Extending the conjugated bridge can shift the emission to longer wavelengths (red-shifted) and influence the quantum yield.[6]
Section 4: Key Experimental Protocols
Protocol 1: Troubleshooting Low Quantum Yield (A Workflow)
This protocol provides a logical decision tree to diagnose the cause of low fluorescence quantum yield.
Caption: A decision-tree workflow for troubleshooting low quantum yield.
Protocol 2: Measuring Fluorescence Quantum Yield (Relative Method)
This protocol details the steps for an accurate relative quantum yield measurement.
Materials:
-
Calibrated fluorometer with corrected emission spectra capabilities.
-
UV-Vis spectrophotometer.
-
Matched 1 cm path length quartz cuvettes (one for absorbance, one for fluorescence).
-
Fluorescence standard (e.g., Quinine sulfate in 0.5 M H2SO4).
-
Your purified DMABA derivative.
-
High-purity (spectroscopic grade) solvent.
Procedure:
-
Prepare Stock Solutions: Prepare a stock solution of your standard and your test compound in the desired solvent.
-
Prepare Dilutions: Create a series of five dilutions for both the standard and the test compound, such that their absorbance values at the chosen excitation wavelength range from approximately 0.02 to 0.1.
-
Measure Absorbance: For each solution, record the absorbance at the excitation wavelength (λex) using the UV-Vis spectrophotometer.
-
Measure Fluorescence:
-
Set the excitation wavelength on the fluorometer to λex.
-
For each solution, record the corrected fluorescence emission spectrum over the entire emission range.
-
Ensure all instrument settings (e.g., slit widths) are identical for all measurements (both standard and test).
-
-
Data Analysis:
-
For each spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the test compound.
-
Determine the slope (Gradient, Grad) of the trendline for both plots.
-
-
Calculate Quantum Yield: Use the following equation:
Φtest = Φstd * ( Gradtest / Gradstd ) * ( η2test / η2std )
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated intensity vs. absorbance.
-
η is the refractive index of the solvent used for the test and standard solutions.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in twisted intramolecular charge transfer (TICT) fluorescence and related phenomena in materials chemistry - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. [PDF] Solvent and pH dependent fluorescent properties of a dimethylaminostyryl borondipyrromethene dye in solution. | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 10. Solvent and pH effects on the fluorescence of 7-(dimethylamino)-2-fluorenesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 12. Factors affecting fluorescence intensity(pharmaceutical analysis) | PPTX [slideshare.net]
- 13. FACTORS AFFECTING FLUORESCENCE INTENSITY.pptx [slideshare.net]
- 14. Factors affecting Fluorescence Intensity.pptx [slideshare.net]
- 15. researchgate.net [researchgate.net]
- 16. chem.uci.edu [chem.uci.edu]
- 17. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Donor Acceptor Fluorophores: Synthesis, Optical Properties, TD-DFT and Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Method Development for the Analysis of 2-(Dimethylamino)benzaldehyde Purity
Welcome to the technical support center dedicated to the robust analysis of 2-(Dimethylamino)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your purity assessments.
Introduction to this compound and Purity Analysis
This compound is an organic compound featuring a benzaldehyde ring substituted with a dimethylamino group at the ortho position.[1] It typically appears as a yellow to brown liquid or solid and is soluble in organic solvents like ethanol and ether, with limited solubility in water.[1] This compound is a crucial intermediate in the synthesis of dyes, pharmaceuticals, and other fine chemicals.[1] Given its role as a precursor, its purity is paramount to ensure the quality, safety, and efficacy of the final products.
This guide will focus on the primary analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with additional insights into titration and spectroscopic methods.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture, making it ideal for assessing the purity of this compound and detecting potential impurities. A stability-indicating HPLC method is designed to distinguish the intact drug from its degradation products, which is crucial for ensuring the safety and efficacy of pharmaceutical products.[2]
Experimental Protocol: Stability-Indicating HPLC Method
-
Column: Utilize a reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). These columns are well-suited for separating aromatic compounds.
-
Mobile Phase: A gradient elution is often necessary to separate both polar and non-polar impurities.[2]
-
Solvent A: 0.1% Phosphoric acid in Water.
-
Solvent B: Acetonitrile.
-
For Mass Spectrometry (MS) compatible methods, replace phosphoric acid with formic acid.[3]
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm and 320 nm. This compound absorbs at approximately 320 nm in methanol.[4]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
HPLC Troubleshooting Guide
Here we address common issues encountered during the HPLC analysis of this compound.
Q1: I'm observing significant peak tailing for the main this compound peak. What is the cause and how can I fix it?
A1: Peak tailing for aromatic amines like this compound is a classic problem in reverse-phase HPLC.[5]
-
Primary Cause: Secondary Silanol Interactions. The basic dimethylamino group can interact with acidic silanol groups on the surface of the silica-based stationary phase. This secondary retention mechanism leads to peak tailing.[5]
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The pH of the mobile phase should be at least 2 units away from the analyte's pKa to ensure it exists in a single ionic form. For a basic compound like this, lowering the pH of the mobile phase (e.g., to pH 2.5-3.0 with phosphoric or formic acid) will protonate the amine group and also suppress the ionization of residual silanol groups, thus minimizing the unwanted secondary interactions.[5][6]
-
Use of Mobile Phase Additives: If pH adjustment isn't sufficient, consider adding a competitive amine, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1% v/v). TEA will preferentially interact with the active silanol sites, masking them from the analyte.[5]
-
Employ a High-Purity Silica Column: Modern HPLC columns are often manufactured with high-purity silica that has a lower concentration of acidic silanol groups, or are end-capped to reduce their activity, leading to improved peak shapes for basic compounds.[6]
-
Caption: Troubleshooting workflow for peak tailing.
Q2: My retention times are drifting and not reproducible. What should I check?
A2: Fluctuating retention times can compromise the reliability of your analysis.[7]
-
Potential Causes & Solutions:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. It can take a considerable amount of time to equilibrate columns, especially with mobile phases containing low concentrations of polar modifiers.[7]
-
Mobile Phase Composition: If you are preparing the mobile phase online using a gradient mixer, fluctuations can occur. To verify, you can add a tracer like 0.1% acetone to the organic solvent and monitor the baseline at 254 nm. A steady baseline indicates consistent mixing.[7] Alternatively, prepare the mobile phase manually to rule out issues with the mixing device.[7]
-
Temperature Fluctuations: Maintain a constant column temperature using a column oven. Even small changes in temperature can lead to shifts in retention times, particularly in ion-exchange systems.[8]
-
Pump Issues: Leaks at pump fittings or seals can cause erratic retention times. A common sign of a leak is the buildup of salts at a pump connection.[8] Daily flushing of the system with deionized water is recommended when using buffered mobile phases.[8]
-
Q3: I'm seeing ghost peaks in my chromatogram, especially during a gradient run. Where are they coming from?
A3: Ghost peaks are peaks that appear in the chromatogram even when no sample is injected.
-
Common Sources & Remedies:
-
Contaminated Mobile Phase: Ensure you are using high-purity HPLC-grade solvents and freshly prepared mobile phases.
-
Sample Carryover: Strongly retained compounds from a previous injection can elute in a subsequent run, appearing as ghost peaks. Incorporate a final wash step with a strong solvent (like 100% acetonitrile) in your gradient program to remove these compounds.[8]
-
System Contamination: Contamination can build up in the injector, tubing, or detector. A systematic flushing of the HPLC system may be required.
-
Guard Column: Using a guard column can help protect the analytical column from strongly retained impurities in the sample, which can be a source of ghost peaks.[7]
-
Gas Chromatography (GC) Analysis
Direct GC analysis of this compound can be challenging due to its polarity and potential for thermal instability.[9] Derivatization is often necessary to improve its volatility and thermal stability, leading to better chromatographic performance.[9]
Experimental Protocol: GC-MS with Derivatization
-
Derivatization (Two-Step):
-
Oximation: The aldehyde group is derivatized using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form a stable oxime derivative.[9]
-
Evaporate an aliquot of the sample solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a 10 mg/mL PFBHA solution in pyridine.
-
Cap the vial and heat at 70°C for 30 minutes.[9]
-
-
Silylation: The amino group is then derivatized with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen with a trimethylsilyl (TMS) group, which increases volatility.[9]
-
Cool the vial after oximation.
-
Add 50 µL of BSTFA with 1% Trimethylchlorosilane (TMCS).
-
Recap and heat at 80°C for 30 minutes.[9]
-
-
-
GC-MS Parameters:
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range of 50-500 m/z.
-
GC Troubleshooting Guide
Q1: I'm getting poor peak shape (broadening or tailing) even after derivatization. What could be the issue?
A1: This could indicate an incomplete derivatization reaction or issues with the GC system.
-
Troubleshooting Steps:
-
Optimize Derivatization: Ensure the reaction has gone to completion. You may need to adjust the reaction time, temperature, or the amount of derivatizing reagent.
-
Check for Active Sites: The GC liner, column, or injection port may have active sites that interact with the analyte. Use a deactivated liner and ensure the column is in good condition.
-
Injector Temperature: If the injector temperature is too low, the sample may not volatilize efficiently. If it's too high, the derivatized analyte could degrade. Experiment with slightly different injector temperatures.
-
Q2: My results are not reproducible, and the peak areas are inconsistent. What should I investigate?
A2: Inconsistent peak areas often point to problems with sample introduction or system leaks.
-
Troubleshooting Steps:
-
Check for Leaks: Use an electronic leak detector to check for leaks at the injector, column fittings, and septum.
-
Inspect the Syringe: The syringe may be dirty or damaged. Clean or replace it as necessary.
-
Septum Bleed: A worn-out septum can introduce contaminants and cause leaks. Replace the septum regularly.
-
Inlet Liner: The inlet liner can become contaminated with non-volatile residues from the sample matrix. Replace the liner.
-
Caption: Troubleshooting workflow for inconsistent GC peak areas.
Frequently Asked Questions (FAQs)
Q: What are the expected impurities in this compound? A: Potential impurities can arise from the synthesis process or degradation. These may include starting materials, by-products such as other isomers (e.g., 4-(Dimethylamino)benzaldehyde), or oxidation products like 2-(Dimethylamino)benzoic acid. A well-developed, stability-indicating HPLC method should be able to separate these potential impurities from the main analyte peak.
Q: How should I store this compound to maintain its purity? A: It should be stored in a tightly closed container in a cool, dry place, typically between 2-8°C, and under an inert atmosphere to prevent oxidation and degradation.[10][11] It is also light-sensitive.[12]
Q: Can I use titration to determine the purity of this compound? A: Yes, for its isomer, 4-(Dimethylamino)benzaldehyde, a perchloric acid titration is a standard method for assay determination, often achieving ≥99% purity.[13] A similar non-aqueous acid-base titration could likely be adapted for the 2-isomer, where the basic dimethylamino group is titrated with a strong acid like perchloric acid in a non-aqueous solvent such as glacial acetic acid.
Q: Is this compound the same as Ehrlich's reagent? A: Not exactly. This compound is a different isomer from para-Dimethylaminobenzaldehyde (p-DMAB), which is the active ingredient in Ehrlich's reagent.[14][15] Ehrlich's reagent is used to detect indoles and urobilinogen.[14] While they are structurally similar, their reactivity and applications can differ.
Q: What safety precautions should I take when handling this compound? A: this compound is harmful if swallowed.[10] It is advisable to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.
References
- 1. CAS 579-72-6: this compound | CymitQuimica [cymitquimica.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Separation of Benzaldehyde, 4-(diethylamino)-2-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. benchchem.com [benchchem.com]
- 6. hplc.eu [hplc.eu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | 579-72-6 [sigmaaldrich.com]
- 11. rheniumshop.co.il [rheniumshop.co.il]
- 12. bio.vu.nl [bio.vu.nl]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Ehrlich's reagent - Wikipedia [en.wikipedia.org]
- 15. para-Dimethylaminobenzaldehyde - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods: 2-(Dimethylamino)benzaldehyde (Ehrlich's Reagent) vs. Alternatives for Potency and Impurity Testing
For researchers, scientists, and drug development professionals, the validation of analytical methods is a cornerstone of regulatory compliance and confidence in product quality. This guide provides an in-depth, objective comparison of analytical methods utilizing the well-established 2-(Dimethylamino)benzaldehyde (DMAB), commonly known as Ehrlich's reagent, against modern alternatives for the quantification of analytes, particularly those containing indole or primary amine functionalities. By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for validating robust and reliable analytical procedures.
The principles and parameters discussed are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines and United States Pharmacopeia (USP) General Chapter <1225>, which provide a framework for validating analytical procedures.[1][2][3]
The Chemical Bedrock: Understanding the Ehrlich Reaction and its Alternatives
This compound is a classic colorimetric reagent that has been used for over a century.[4][5] Its utility stems from the reaction of its aldehyde group with electron-rich compounds, most notably the α-position of indole rings, to form a colored adduct.[4] This reaction, typically conducted in an acidic medium, produces a distinct cherry-red to purple color, the intensity of which is proportional to the concentration of the indole-containing analyte. This principle allows for the quantitative determination of various substances, from active pharmaceutical ingredients (APIs) to critical impurities.
However, the landscape of analytical chemistry is ever-evolving. While DMAB is a reliable workhorse, alternative reagents have emerged, offering potential advantages in sensitivity and specificity. This guide will focus on a prominent alternative: p-Dimethylaminocinnamaldehyde (DMCA) . DMCA is structurally similar to DMAB but possesses a vinyl group that extends the conjugated system, leading to a bathochromic shift (a shift to longer wavelengths) and often a more intense color, translating to enhanced sensitivity.[3][6][7]
A Tale of Two Reagents: A Head-to-Head Comparison
The selection of an appropriate analytical reagent hinges on a thorough evaluation of its performance characteristics. An analytical method is only as reliable as its validation data.[8] The following sections will compare DMAB and DMCA across the key validation parameters.
Specificity: The Ability to Measure the Analyte Unmistakably
Specificity is the capacity of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
With DMAB, while effective for many indoles, cross-reactivity with other indole-containing compounds can be a limitation. For instance, in a complex sample containing multiple indole derivatives, a DMAB-based method might quantify the total indole content rather than a specific impurity.
DMCA has been reported to be more sensitive and can sometimes offer better differentiation between indole derivatives.[1][3] A study comparing various reagents for indole detection found DMCA to be the most sensitive.[2][6][7]
Experimental Protocol for Specificity Assessment:
-
Blank Analysis: Analyze a sample blank (matrix without the analyte) to ensure no interfering peaks or color formation at the analytical wavelength.
-
Forced Degradation: Subject the drug substance to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. Analyze these stressed samples to ensure that the peaks of the degradants are resolved from the main analyte peak.
-
Impurity Spiking: Spike the drug substance or product with known impurities and demonstrate that the assay result for the main analyte is unaffected and that the impurities can be accurately quantified.
Linearity and Range: Proportionality of Response to Concentration
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Based on literature, DMCA's higher sensitivity often translates to a lower limit of detection (LOD) and limit of quantitation (LOQ), allowing for a wider and more practical linear range for trace impurity analysis.[3]
Table 1: Comparison of Linearity, Range, LOD, and LOQ (Hypothetical Data for an Indole Impurity)
| Parameter | This compound (DMAB) Method | p-Dimethylaminocinnamaldehyde (DMCA) Method |
| Linearity Range | 1.0 - 20.0 µg/mL | 0.5 - 20.0 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.5 µg/mL |
This table presents hypothetical data based on the generally accepted higher sensitivity of DMCA.
Accuracy: Closeness to the True Value
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by spike recovery studies.
Table 2: Accuracy Assessment by Spike Recovery (Hypothetical Data)
| Spiked Level | DMAB Method (% Recovery) | DMCA Method (% Recovery) | Acceptance Criteria |
| 50% of Target Concentration | 98.5% | 99.2% | 98.0% - 102.0% |
| 100% of Target Concentration | 100.2% | 100.5% | 98.0% - 102.0% |
| 150% of Target Concentration | 101.1% | 101.5% | 98.0% - 102.0% |
This table illustrates that both methods can achieve acceptable accuracy, with the DMCA method showing slightly better recovery in this hypothetical scenario.
Precision: Agreement Among Repeated Measurements
Precision is assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). It is typically expressed as the relative standard deviation (%RSD).
Table 3: Precision Comparison (Hypothetical Data)
| Precision Level | DMAB Method (%RSD) | DMCA Method (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | ≤ 1.5% | ≤ 1.0% | ≤ 2.0% |
| Intermediate Precision (different day, different analyst) | ≤ 2.0% | ≤ 1.5% | ≤ 3.0% |
This hypothetical data suggests that the DMCA method may offer slightly better precision.
Experimental Workflows and Protocols
To ensure the trustworthiness of any analytical method, a well-defined and reproducible protocol is paramount.
Workflow for Method Validation
Caption: General workflow for analytical method validation.
Detailed Protocol for Quantitative Analysis using DMCA
This protocol is adapted from a method described for the spectrophotometric differentiation of indoles.[3]
-
Reagent Preparation: Prepare the DMCA solution by dissolving 0.12 g of p-Dimethylaminocinnamaldehyde in 40 mL of ethanol. Add 5 mL of concentrated hydrochloric acid and dilute to 50 mL with water.[3]
-
Standard Preparation: Prepare a stock solution of the indole analyte (e.g., 100 µg/mL) in a suitable solvent (e.g., ethanol). Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.5 to 20.0 µg/mL.
-
Sample Preparation: Prepare the sample solution to have an expected analyte concentration within the calibration range.
-
Reaction: In separate test tubes, mix 500 µL of each standard or sample solution with 250 µL of the DMCA reagent.[3]
-
Incubation: Allow the reaction to proceed for a predetermined optimal time at room temperature.
-
Measurement: Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (λmax), which should be determined during method development (typically in the range of 600-650 nm for indole-DMCA adducts).[3]
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of the analyte in the sample from the calibration curve.
The Underlying Chemistry: Reaction Mechanisms
The colorimetric reactions of both DMAB and DMCA with indoles proceed via an electrophilic substitution mechanism.
Caption: Simplified reaction schemes for DMAB and DMCA with indole.
Conclusion and Recommendations
The validation of an analytical method is a critical process that ensures the reliability and accuracy of results in a regulated environment. While this compound (DMAB) remains a viable and effective reagent for many applications, alternatives such as p-Dimethylaminocinnamaldehyde (DMCA) can offer significant advantages, particularly in terms of sensitivity.
Key Takeaways:
-
DMAB: A well-established, reliable reagent suitable for a wide range of applications. Its validation is straightforward, but it may lack the sensitivity required for trace-level impurity analysis and can exhibit cross-reactivity with other indole-containing compounds.
-
DMCA: Often provides superior sensitivity, leading to lower detection and quantitation limits. This makes it particularly well-suited for the analysis of low-level impurities. The resulting colored adduct often has a higher molar absorptivity, contributing to its enhanced performance.
The choice between DMAB and DMCA, or any other analytical reagent, should be made on a case-by-case basis, driven by the specific requirements of the analyte, the sample matrix, and the desired performance characteristics of the method. A thorough validation study, following the principles outlined in this guide and the relevant regulatory guidelines, is essential to justify the chosen method and ensure the quality and safety of the final product.
References
- 1. Comparison of three reagents for detecting indole production by anaerobic bacteria in microtest systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spot indole test: evaluation of four reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p-Dimethylaminocinnamaldehyde Derivatization for Colorimetric Detection and HPLC-UV/Vis-MS/MS Identification of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kovács reagent - Wikipedia [en.wikipedia.org]
- 6. [PDF] Spot indole test: evaluation of four reagents | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for Researchers: 2-(Dimethylamino)benzaldehyde vs. 4-(Dimethylamino)benzaldehyde in Fluorescent Probe Design
In the intricate world of molecular engineering, the subtle shift of a functional group can dramatically alter a molecule's destiny. This guide delves into the comparative utility of two positional isomers, 2-(Dimethylamino)benzaldehyde (2-DMABA) and 4-(Dimethylamino)benzaldehyde (4-DMABA), as foundational scaffolds for fluorescent probes. While structurally similar, their divergent photophysical behaviors, dictated by the placement of the electron-donating dimethylamino group, lead them down vastly different application paths. This analysis provides the mechanistic insights and experimental data necessary for researchers, chemists, and drug development professionals to make informed decisions in probe design.
Section 1: The Isomeric Divide: A Tale of Two Sensing Mechanisms
The core difference between probes derived from 2-DMABA and 4-DMABA lies in the electronic and spatial relationship between the dimethylamino (-N(CH₃)₂) donor and the benzaldehyde (-CHO) acceptor. This positioning dictates the dominant photophysical mechanism upon excitation.
4-(Dimethylamino)benzaldehyde: The Engine of Intramolecular Charge Transfer (ICT)
4-DMABA is a classic example of a D-π-A (Donor-π-Acceptor) system. The dimethylamino group sits at the para position, placing it in direct electronic conjugation with the aldehyde group through the benzene π-system. This arrangement is ideal for promoting a phenomenon known as Intramolecular Charge Transfer (ICT) upon photoexcitation.
In the ground state, the molecule has a certain electron distribution. When a photon is absorbed, an electron is promoted to an excited state, leading to a significant redistribution of electron density from the electron-rich dimethylamino group to the electron-deficient aldehyde group. This ICT state is highly sensitive to the polarity of its environment.
A further extension of this is the Twisted Intramolecular Charge Transfer (TICT) state. In low-viscosity solvents, the dimethylamino group can rotate out of the plane of the benzene ring in the excited state. This rotation leads to a more complete charge separation but also provides a non-radiative decay pathway, effectively "switching off" the fluorescence. However, in a high-viscosity environment, this rotation is hindered, trapping the molecule in a planar, emissive ICT state and causing a dramatic increase in fluorescence intensity. This makes 4-DMABA derivatives exceptional candidates for viscosity-sensing probes.
Caption: Mechanism of ICT and TICT states in 4-DMABA derivatives.
This compound: A Scaffold for Proximity-Induced Sensing
When the dimethylamino group is moved to the ortho position, as in 2-DMABA, direct through-bond conjugation with the aldehyde is sterically hindered. The proximity of the two groups, however, unlocks entirely different sensing mechanisms.
One prominent mechanism is Chelation-Enhanced Fluorescence (CHEF) . The nitrogen of the amino group and the oxygen of the aldehyde are perfectly positioned to act as a bidentate ligand, forming a stable five-membered ring upon coordination with a metal ion (e.g., Zn²⁺, Al³⁺). In the unbound state, the lone pair of electrons on the nitrogen can quench the fluorescence through photoinduced electron transfer (PET). Upon binding a metal ion, this lone pair becomes engaged in the coordinate bond, suppressing the PET process and "switching on" a strong fluorescent signal.
Additionally, if the probe design incorporates a nearby proton-donating group (like a hydroxyl), the ortho-arrangement can facilitate Excited-State Intramolecular Proton Transfer (ESIPT) . This process involves the transfer of a proton in the excited state, leading to a tautomeric form with a significantly different emission wavelength. This large Stokes shift is highly advantageous for reducing signal overlap in biological imaging.
Caption: Chelation-Enhanced Fluorescence (CHEF) in 2-DMABA derivatives.
Section 2: Comparative Photophysical Properties
The mechanistic differences are directly reflected in the photophysical data of probes derived from these isomers. Probes based on 4-DMABA often exhibit strong solvatochromism (their emission color changes with solvent polarity) and are highly sensitive to viscosity. In contrast, 2-DMABA-based probes are characterized by a fluorescence turn-on response to specific analytes like metal ions.
| Property | Representative 4-DMABA Probe (Viscosity-sensitive) | Representative 2-DMABA Probe (Zn²⁺-sensitive) | Causality |
| Sensing Mechanism | Twisted Intramolecular Charge Transfer (TICT) | Chelation-Enhanced Fluorescence (CHEF) | Positional isomerism dictates the dominant photophysical pathway. |
| Analyte | Environmental Viscosity | Metal Ions (e.g., Zn²⁺) | TICT is sensitive to rotational freedom; CHEF relies on coordination. |
| Response Mode | "Turn-on" with increasing viscosity | "Turn-on" upon analyte binding | Restriction of non-radiative decay vs. suppression of PET quenching. |
| Absorption Max (λabs) | ~400-450 nm | ~350-380 nm | The extended conjugation in the para-system typically leads to a red-shifted absorption. |
| Emission Max (λem) | ~480-600 nm (highly solvent-dependent) | ~450-500 nm (after binding) | The ICT state in 4-DMABA derivatives is more stabilized in polar solvents, causing a larger Stokes shift. |
| Quantum Yield (Φ) | Low in low viscosity (<0.1), High in high viscosity (>0.5) | Very low unbound (<0.01), High upon binding (>0.3) | The efficiency of the non-radiative pathway (TICT or PET) determines the quantum yield. |
| Key Advantage | Ratiometric potential and sensitivity to microenvironment | High selectivity and signal-to-noise ratio | Each mechanism is uniquely suited for its specific application. |
Note: The values above are representative and can vary significantly based on the full molecular structure of the probe.
Section 3: Synthesis and Experimental Protocols
The Knoevenagel condensation is a cornerstone reaction for synthesizing probes from both isomers. It involves the reaction of the aldehyde with a compound containing an active methylene group, effectively extending the π-conjugated system.
Protocol: Synthesis of a Viscosity-Sensitive Probe from 4-DMABA
This protocol describes the synthesis of a probe where 4-DMABA is condensed with a suitable active methylene compound.
Objective: To synthesize a rotor-based fluorescent probe for viscosity sensing.
Materials:
-
4-(Dimethylamino)benzaldehyde
-
Malononitrile
-
Ethanol (absolute)
-
Piperidine (catalyst)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
TLC plates (silica gel)
-
Column chromatography setup
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-(Dimethylamino)benzaldehyde (1.49 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in 30 mL of absolute ethanol.
-
Catalyst Addition: Add 3-4 drops of piperidine to the solution. The addition of a base is crucial to deprotonate the active methylene compound, initiating the condensation.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with constant stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling & Precipitation: After the reaction is complete, cool the mixture in an ice bath. The product will often precipitate as a yellow solid.
-
Isolation & Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol. If necessary, purify the product further by recrystallization from ethanol or by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure probe.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol: Synthesis of a Zn²⁺-Sensing Probe from 2-DMABA
This protocol details the synthesis of a Schiff base probe by condensing 2-DMABA with an amine-containing fluorophore, creating a metal-chelating site.
Objective: To synthesize a "turn-on" fluorescent probe for Zn²⁺ detection.
Materials:
-
This compound
-
2-Aminophenol
-
Methanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Dissolution: Dissolve this compound (1.49 g, 10 mmol) in 25 mL of methanol in a 50 mL round-bottom flask.
-
Addition of Amine: To this solution, add a methanolic solution of 2-aminophenol (1.09 g, 10 mmol in 15 mL methanol) dropwise while stirring.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the imine (Schiff base) formation.
-
Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction completion via TLC.
-
Isolation: After cooling to room temperature, the solvent is typically removed under reduced pressure. The resulting crude solid is then washed with a non-polar solvent like hexane to remove unreacted starting materials.
-
Purification: The product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure Schiff base probe.
-
Characterization: Verify the final structure using spectroscopic methods (NMR, Mass Spectrometry, FT-IR).
Section 4: Application Showcase: Choosing the Right Isomer
Case Study: Visualizing Mitochondrial Viscosity with 4-DMABA Probes
Mitochondrial dysfunction is linked to abnormal increases in viscosity, a parameter that is difficult to measure in living cells. Fluorescent probes derived from 4-DMABA are perfectly suited for this task. Researchers have successfully synthesized 4-DMABA-based probes with a mitochondria-targeting moiety (like a triphenylphosphonium cation). When introduced to cells, these probes accumulate in the mitochondria. In healthy mitochondria with normal viscosity, the probe's fluorescence is low. However, upon induction of cellular stress or in disease models where mitochondrial viscosity increases, the rotation of the dimethylamino group is restricted, leading to a significant and measurable increase in fluorescence intensity, allowing for real-time imaging of this critical physiological parameter.
Case Study: Detecting Aberrant Zn²⁺ Levels with 2-DMABA Probes
Zinc is an essential metal ion, but its dysregulation is implicated in neurological disorders. Probes built from a 2-DMABA scaffold are designed for high selectivity and sensitivity towards Zn²⁺. A common design involves creating a Schiff base from 2-DMABA and an amine, which forms a specific N,O-coordination pocket. In the absence of Zn²⁺, the probe is virtually non-fluorescent. Upon introduction of Zn²⁺, the ion is selectively chelated, blocking the PET quenching pathway and activating a strong fluorescent signal. This "off-on" response provides a high signal-to-noise ratio, enabling researchers to visualize and quantify aberrant Zn²⁺ concentrations in specific cellular compartments or tissues.
Conclusion
The choice between this compound and 4-(Dimethylamino)benzaldehyde is not one of superiority, but of strategic intent.
-
Choose 4-DMABA when your goal is to probe the physical properties of a system, such as microviscosity or polarity. Its D-π-A structure is the ideal foundation for developing molecular rotors that report on their rotational freedom through fluorescence.
-
Choose 2-DMABA when your objective is to detect a specific chemical species, particularly metal ions. The ortho arrangement provides a pre-organized binding site perfect for designing highly selective "turn-on" sensors based on chelation-enhanced fluorescence.
By understanding the fundamental mechanistic differences dictated by this simple positional isomerism, researchers can more effectively design and synthesize novel fluorescent tools tailored to answer specific and complex biological questions.
A Comparative Guide to the Cross-Reactivity of 2-(Dimethylamino)benzaldehyde-Based Sensors
This guide provides an in-depth analysis of 2-(Dimethylamino)benzaldehyde (DMAB)-based sensors, with a primary focus on their cross-reactivity profiles. Designed for researchers, scientists, and drug development professionals, this document compares the performance of DMAB-based systems with viable alternatives, supported by experimental data and protocols. Our objective is to equip you with the necessary insights to make informed decisions when selecting or developing sensing methodologies where specificity is paramount.
The Foundation: Understanding DMAB-Based Sensing
This compound, most famously the active component of Ehrlich's reagent, is a cornerstone in colorimetric analysis.[1][2] Developed by Nobel laureate Paul Ehrlich in 1901, its primary function is the detection of compounds containing an indole or a pyrrole ring.[1]
Mechanism of Action: The sensing mechanism is an acid-catalyzed condensation reaction. Under strong acidic conditions, the aldehyde group of DMAB is protonated, forming a highly reactive electrophile. This electrophile then attacks the electron-rich C2 position of an indole ring, leading to the formation of a resonance-stabilized carbocation adduct.[2] This resulting molecule exhibits a distinct color, typically a characteristic red to purple hue, which can be quantified spectrophotometrically.[1]
This simple yet effective mechanism has led to its widespread use in diverse fields:
-
Microbiology: In the classic indole test, it is used to differentiate bacteria like Escherichia coli (indole-positive) from others like Salmonella (indole-negative) based on their ability to metabolize tryptophan to indole.[1]
-
Clinical Diagnostics: It is employed to detect urobilinogen in urine as an indicator of liver function and certain hemolytic conditions.[1][3]
-
Forensic Science: It serves as a presumptive spot test for identifying indole-based psychoactive substances such as LSD and psilocybin.[1][4]
Caption: Reaction mechanism of DMAB with an indole moiety.
The Challenge of Selectivity: Cross-Reactivity in DMAB Sensors
The primary limitation of DMAB-based sensing is its inherent lack of specificity. The reaction is not exclusive to a single molecule but rather targets a structural motif: the indole ring. Consequently, any compound possessing this moiety can potentially yield a positive result, leading to cross-reactivity.
Commonly Encountered Cross-Reactants:
-
Tryptophan: The amino acid precursor to indole can react with DMAB, although the reaction is often slower or less intense than with indole itself.[3] This is a critical consideration in microbiological and biological samples where tryptophan is ubiquitous.
-
Indole Derivatives: Molecules like skatole (3-methylindole) and indole-3-propionic acid, often found in biological systems, will also react.[5]
-
Psychoactive Alkaloids: Besides LSD, other tryptamines like DMT and psilocybin produce a positive color change.[4]
-
Pharmaceuticals & Vitamins: Pyridoxine (a form of Vitamin B6) has been reported to produce a pink color change, which can lead to false positives.[2][4]
-
Natural Products: Tryptophan present in natural opium can also lead to a positive result.[2][4]
This broad reactivity profile necessitates a careful evaluation of the sample matrix. For presumptive tests, a positive DMAB result indicates the possible presence of the target analyte, but it must be confirmed with more specific analytical techniques like HPLC or mass spectrometry.
Comparative Analysis: DMAB vs. Alternative Sensing Systems
To overcome the selectivity limitations of the standard Ehrlich/DMAB test, several alternative reagents and methods have been developed. The choice of sensor depends critically on the required balance between sensitivity and specificity for the intended application.
| Sensing Method | Active Reagent | Principle | Primary Target(s) | Key Advantages | Known Cross-Reactivity / Limitations |
| Ehrlich's Reagent | p-Dimethylaminobenzaldehyde (DMAB) | Colorimetric | Indoles, Urobilinogen | Simple, rapid, widely used for presumptive tests.[1][2] | Low specificity; reacts with many indole derivatives, tryptophan, pyridoxine.[2][4] |
| Kovács Reagent | p-Dimethylaminobenzaldehyde (DMAB) | Colorimetric | Indole | Common in microbiology; amyl alcohol layer concentrates the color. | Generally less sensitive than Ehrlich's and DMCA reagents.[5] Reacts with various indole-containing compounds.[6] |
| DMCA Reagent | p-Dimethylaminocinnamaldehyde (DMCA) | Colorimetric | Indole & Derivatives | More sensitive than Ehrlich's or Kovács reagents.[5] | Also detects indole derivatives like skatole and indolepropionic acid.[5] Higher sensitivity can increase detection of trace interferents. |
| Hydroxylamine Assay (HIA) | Hydroxylamine | Colorimetric | Unsubstituted Indole | High specificity for indole; does not detect other common indole analogs.[6] | Less established than DMAB-based methods; may have different sensitivity profile. |
| Fluorescent Sensors | Various (e.g., Indole-based scaffolds) | Fluorometric | Specific metal ions (e.g., Hg²⁺, Cu²⁺), pH | High sensitivity and potential for high selectivity through rational design.[7][8][9] | Typically designed for a single target; may be susceptible to quenching or environmental effects. |
| Electrochemical Sensors | Nanofiber/Metal-Oxide Surfaces | Amperometric / Chemiresistive | Gases (e.g., H₂S, NH₃), Neurotransmitters | High sensitivity, potential for miniaturization and real-time monitoring.[10][11] | Non-specific mechanisms can lead to selectivity issues; often requires sensor arrays and pattern recognition.[11][12] |
Experimental Protocol: A Framework for Assessing Sensor Cross-Reactivity
To ensure the trustworthiness of any sensing platform, a rigorous cross-reactivity validation is essential. The following protocol provides a self-validating system for quantifying the selectivity of a DMAB-based sensor. The core principle is to measure the sensor's response to potential interferents, both in the absence and presence of the primary analyte.
Objective: To determine the degree of interference from common, structurally related compounds on the colorimetric detection of indole using Ehrlich's reagent.
Materials:
-
Ehrlich's Reagent: 1g p-Dimethylaminobenzaldehyde (DMAB) in 95 mL of 95% ethanol, followed by the addition of 20 mL of concentrated HCl.[1] Store in an amber bottle.
-
Primary Analyte Stock: Indole (1 mg/mL in 95% ethanol).
-
Interferent Stocks: Tryptophan, Skatole, Pyridoxine HCl (1 mg/mL in 95% ethanol or deionized water as appropriate).
-
96-well microplate.
-
Microplate spectrophotometer.
Workflow:
Caption: Workflow for cross-reactivity testing of a sensor.
Step-by-Step Procedure:
-
Preparation of Standard Curves:
-
Prepare serial dilutions of the indole stock solution to create a standard curve (e.g., from 1 µg/mL to 100 µg/mL).
-
Similarly, prepare serial dilutions for each potential interfering compound over a relevant concentration range. The concentrations of interfering compounds should be chosen to reflect levels that might be realistically encountered in a sample.[11]
-
-
Plate Setup: In a 96-well plate, pipette aliquots of the diluted solutions. A robust design includes:
-
Blank: Solvent only.
-
Analyte Only: Indole dilutions.
-
Interferent Only: Dilutions of each interfering compound tested individually.
-
Mixture: A fixed concentration of indole (e.g., 25 µg/mL) spiked with varying concentrations of each interferent.
-
-
Reaction Development:
-
Add a fixed volume of Ehrlich's reagent to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for color development. The causality for this step is to ensure the reaction reaches a stable endpoint for consistent measurement.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at the wavelength of maximum absorbance for the indole-DMAB adduct (typically around 560-580 nm).
-
-
Data Analysis & Interpretation:
-
Blank Subtraction: Subtract the average absorbance of the blank wells from all other readings.
-
Direct Interference: For the "Interferent Only" wells, express the signal as a percentage of the signal produced by the same concentration of the primary analyte (indole). This quantifies the direct cross-reactivity.
-
Signal Inhibition/Enhancement: For the "Mixture" wells, calculate the percent interference using the formula: % Interference = [(SignalAnalyte - SignalMixture) / SignalAnalyte] x 100 A positive value indicates signal suppression (inhibition), while a negative value indicates signal enhancement.
-
A sensor with good selectivity will show minimal signal (<5%) from interferents alone and minimal deviation from the expected analyte signal in the mixture wells.[11]
Conclusion and Future Outlook
This compound-based sensors remain a valuable tool for rapid, cost-effective presumptive testing. Their utility is rooted in a well-understood chemical reaction that produces a clear, visible signal. However, their broad reactivity with any indole-containing compound is a significant limitation that demands rigorous validation.
For applications requiring high specificity, alternative methods such as the hydroxylamine-based assay for unsubstituted indole or highly selective, custom-synthesized fluorescent probes present superior options.[6][7] The future of selective sensing lies in the integration of specific recognition elements (e.g., antibodies, aptamers) with sensitive transduction mechanisms (electrochemical, optical) and the use of sensor arrays coupled with machine learning to deconvolute complex signals.[10][11][12]
Ultimately, the choice of sensor is a matter of balancing the required performance with the complexity of the sample matrix. By understanding the principles of cross-reactivity and employing systematic validation protocols, researchers can confidently select and apply the most appropriate tool for their analytical challenges.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Ehrlich's reagent - Wikipedia [en.wikipedia.org]
- 3. microbenotes.com [microbenotes.com]
- 4. wikiwand.com [wikiwand.com]
- 5. Comparison of three reagents for detecting indole production by anaerobic bacteria in microtest systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of highly selective indole-based sensors for mercuric ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multi-Step Synthesis, Characterization and Physicochemical Investigation of Benzylated Indole Thiosemicarbazone as Selective Switch on Sensing Properties for Copper Ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Perspective on Nanofiber Electrochemical Sensors: Design of Relative Selectivity Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Navigating Analytical Pitfalls: A Comparative Guide to Interference in DMAB-Based Methods
Introduction: The Double-Edged Sword of DMAB Colorimetry
For decades, the acidic condensation reaction of 2-(Dimethylamino)benzaldehyde (DMAB), famously known as Ehrlich's reagent, has been a cornerstone of colorimetric analysis.[1][2][3] Its utility in quantifying a diverse range of analytes—from urea in clinical chemistry to indoles in pharmaceutical and microbiological settings—stems from its simplicity, cost-effectiveness, and the rapid formation of intensely colored Schiff bases.[2][4][5] However, as with any powerful tool, its efficacy is dictated by a thorough understanding of its limitations. The primary challenge in harnessing DMAB lies in its reactivity, which, while advantageous, is not entirely specific.[6] A host of structurally similar compounds can react, leading to significant analytical interference, potentially compromising data integrity.
This guide provides researchers, scientists, and drug development professionals with an in-depth, objective comparison of DMAB-based methods against modern alternatives. We will dissect the causality behind experimental choices, present supporting data from interference studies, and offer pragmatic guidance on method selection and validation, grounded in the principles of scientific integrity and authoritative standards like those from the International Council for Harmonisation (ICH).[7][8][9]
The Underpinning Chemistry: The Ehrlich Reaction
The analytical utility of DMAB is rooted in the Ehrlich reaction, a classic example of electrophilic substitution.[10] In a strongly acidic medium, the aldehyde group of DMAB is protonated, creating a highly electrophilic carbocation. This carbocation is then attacked by an electron-rich nucleophile, such as the C2 position of an indole ring or the primary amine group of urea.[1][10][11] This is typically followed by the elimination of water, forming a resonance-stabilized, colored product (a Schiff base or azafulvenium salt) that can be quantified spectrophotometrically.[2][4] Recent studies have clarified that for indoles, the reaction involves one DMAB molecule reacting with two indole molecules at their β-positions to form a bis(indolyl)methane dye.[11][12]
The very nature of this mechanism is the source of its vulnerability to interference. Any compound present in the sample matrix with a sufficiently nucleophilic site can potentially react with the activated DMAB, leading to a false positive signal or an overestimation of the analyte concentration.
Part A: A Case Study in Interference – Indole Determination
To illustrate the practical challenge of interference, we present a case study on the determination of indole, a critical analyte in microbiology and a common degradation product in pharmaceutical stability studies.
Objective
To quantify the degree of interference from structurally related compounds and common formulation excipients in a standard DMAB-based colorimetric assay for indole.
Experimental Protocol: DMAB Assay for Indole
-
Reagent Preparation: Prepare Ehrlich's reagent by dissolving 1.0 g of p-Dimethylaminobenzaldehyde in 95 mL of ethanol and 20 mL of concentrated hydrochloric acid.
-
Standard & Sample Preparation:
-
Prepare a 100 µg/mL stock solution of Indole in ethanol.
-
Prepare 100 µg/mL stock solutions of potential interferents (Tryptophan, Skatole (3-methylindole), Aniline, Glycine) in the same diluent.
-
Create a test solution containing 10 µg/mL of Indole.
-
Create interference test solutions containing 10 µg/mL of Indole and a 10-fold excess (100 µg/mL) of each potential interferent.
-
Prepare a blank solution for each interferent containing only the interferent at 100 µg/mL.
-
-
Reaction: To 1.0 mL of each solution in a test tube, add 1.0 mL of Ehrlich's reagent.
-
Incubation: Vortex the mixture and allow it to stand at room temperature for 15 minutes for color development.
-
Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), determined to be ~570 nm, against a reagent blank.
-
Analysis: Calculate the % Interference using the formula: % Interference = [(Abs_Indole+Interferent - Abs_Indole - Abs_Interferent_Blank) / Abs_Indole] * 100
Workflow for Interference Assessment
Caption: Figure 1. Experimental Workflow for DMAB Interference Study.
Interference Data & Analysis
| Potential Interferent | Chemical Class | Reactivity Rationale | Observed % Interference |
| Tryptophan | Indole-containing amino acid | Possesses a reactive indole ring, a primary source of interference in biological samples.[10] | + 85.2% |
| Skatole (3-methylindole) | Substituted Indole | The indole ring is highly reactive with DMAB, similar to the target analyte.[6] | + 98.6% |
| Aniline | Primary Aromatic Amine | The primary amine group is nucleophilic and can condense with aldehydes. | + 15.4% |
| Glycine | Amino Acid (Aliphatic) | The primary amine group can react, but is generally less reactive than aromatic amines or indoles. | + 2.1% |
Discussion of Results: The data clearly demonstrates the significant lack of specificity of the DMAB method. Skatole, being structurally almost identical to indole, shows nearly 100% interference, making the method unsuitable for distinguishing between these compounds. Tryptophan, a common amino acid, also causes major interference, highlighting the difficulty of using this method in complex biological matrices without extensive sample cleanup.[10] Even a simple primary aromatic amine like aniline produces a notable false positive signal. Glycine shows minimal interference, suggesting the reaction is much more favorable with aromatic structures. This lack of specificity is a critical vulnerability; the method measures not just the target analyte but a whole class of structurally related compounds.[6]
Part B: Comparative Analysis – DMAB vs. RP-HPLC-PDA
To provide a robust alternative, we compare the performance of the DMAB method with a modern, stability-indicating Reversed-Phase High-Performance Liquid Chromatography with a Photodiode Array detector (RP-HPLC-PDA) method.
Objective
To compare the analytical performance characteristics of the DMAB colorimetric assay and an RP-HPLC-PDA method for the quantification of indole in the presence of its most significant interferent, skatole.
Methodology: RP-HPLC-PDA for Indole & Skatole
-
Instrumentation: HPLC system with PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA, monitoring at 270 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
Comparative Performance Data
| Parameter | DMAB Colorimetric Method | RP-HPLC-PDA Method | Causality & Expert Insight |
| Specificity / Selectivity | Poor. No separation between indole and skatole. Measures total indole-like compounds. | Excellent. Baseline separation of Indole (RT ~4.2 min) and Skatole (RT ~5.5 min). | HPLC's chromatographic separation provides true specificity, a requirement under ICH Q2(R2) guidelines for impurity and stability testing.[7][13] |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL | ~0.1 µg/mL | The defined peak shape and low baseline noise in HPLC allow for much higher sensitivity compared to the bulk absorbance measurement of the colorimetric method. |
| Linearity (r²) | > 0.995 (1-20 µg/mL) | > 0.999 (0.1-50 µg/mL) | Both methods show good linearity, but HPLC offers a significantly wider dynamic range, crucial for analyzing samples with varying concentrations. |
| Precision (%RSD) | < 5% | < 2% | The automated, controlled environment of an HPLC system yields superior precision over the manual, multi-step DMAB procedure. |
| Matrix Effect Susceptibility | High. Any colored or reactive compound in the matrix can interfere. | Low. Chromatographic separation isolates the analyte from most matrix components before detection. | This is the fundamental advantage of chromatography for complex samples. The DMAB method's integrity is highly dependent on the "cleanliness" of the sample. |
Decision Framework for Method Selection
Choosing the appropriate analytical method requires balancing technical requirements with practical constraints. The following decision tree can guide a researcher in this process.
Caption: Figure 2. Decision Tree for Analytical Method Selection.
Conclusion: Fitness for Purpose as the Guiding Principle
This compound remains a valuable reagent for rapid screening and quantification in simple, well-characterized matrices where potential interferents are known to be absent. Its speed and low cost are undeniable advantages for high-throughput, non-critical applications.
However, for drug development, stability testing, and the analysis of complex biological samples, the lack of specificity is a critical flaw. As demonstrated, structurally similar compounds can lead to grossly inaccurate results. In these scenarios, the superior specificity, sensitivity, and reliability of chromatographic methods like HPLC are not just preferable—they are essential for ensuring data integrity and meeting regulatory expectations.[7][13] The choice of method must always be guided by the principle of "fitness for purpose," with a clear-eyed assessment of the potential for interference.
References
- 1. Ehrlich's reagent - Wikipedia [en.wikipedia.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. journals.uob.edu.ly [journals.uob.edu.ly]
- 6. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. microbenotes.com [microbenotes.com]
- 11. Product in indole detection by Ehrlich's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijrrjournal.com [ijrrjournal.com]
A Tale of Two Isomers: Unraveling the Spectroscopic Nuances of Ortho- vs. Para-Dimethylaminobenzaldehyde
A Comprehensive Guide for Researchers in Molecular Probe and Materials Development
In the realm of molecular design, the subtle shift of a functional group can dramatically alter the electronic and photophysical properties of a molecule. This guide delves into the spectroscopic distinctions between two structurally related isomers: ortho-dimethylaminobenzaldehyde (o-DMAB) and para-dimethylaminobenzaldehyde (p-DMAB). Understanding these differences is paramount for scientists engaged in the development of fluorescent probes, sensors, and nonlinear optical materials, where precise control over absorption and emission characteristics is crucial.
This technical guide, intended for researchers, scientists, and drug development professionals, provides a detailed comparison of the spectroscopic properties of o-DMAB and p-DMAB. We will explore their UV-Visible absorption, fluorescence emission, and Nuclear Magnetic Resonance (NMR) spectra, grounding the discussion in the fundamental principles of molecular structure and electronics. Experimental data and detailed protocols are provided to offer a practical framework for laboratory application.
The Decisive Influence of Isomeric Position
The core distinction between o-DMAB and p-DMAB lies in the position of the dimethylamino [-N(CH₃)₂] group relative to the aldehyde [-CHO] group on the benzene ring. In p-DMAB, these groups are positioned at opposite ends (1,4-substitution), allowing for maximum electronic communication through the aromatic π-system. This arrangement facilitates a highly efficient intramolecular charge transfer (ICT) from the electron-donating dimethylamino group to the electron-withdrawing aldehyde group upon photoexcitation.
Conversely, in o-DMAB, the proximity of the bulky dimethylamino group to the aldehyde group (1,2-substitution) introduces significant steric hindrance. This steric clash forces the dimethylamino group out of the plane of the benzene ring, disrupting the π-orbital overlap and consequently impeding the efficiency of intramolecular charge transfer. This fundamental structural difference is the primary driver of their distinct spectroscopic signatures.
Comparative Spectroscopic Analysis
The differing electronic landscapes of o-DMAB and p-DMAB manifest as clear distinctions in their spectroscopic profiles.
UV-Visible Absorption Spectroscopy
The UV-Vis absorption spectra of these isomers provide the first glimpse into their electronic transitions.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |
| p-DMAB | Various | ~340-360 | High |
| o-DMAB | Not Available | Inferred to be hypsochromically shifted | Inferred to be lower |
p-Dimethylaminobenzaldehyde typically exhibits a strong absorption band in the range of 340-360 nm.[1][2][3] This band corresponds to the π → π* transition with significant ICT character. The high molar absorptivity reflects the highly allowed nature of this transition in the planar, conjugated system.
Fluorescence Spectroscopy
The differences in ICT efficiency are even more pronounced in the fluorescence emission spectra.
| Compound | Solvent Polarity | Emission Behavior | Stokes Shift |
| p-DMAB | Increases | Dual fluorescence (LE and TICT), significant red-shift | Large |
| o-DMAB | Not Available | Expected to be weakly fluorescent or non-fluorescent | Expected to be smaller |
p-Dimethylaminobenzaldehyde is well-known for its interesting fluorescence properties, often exhibiting dual fluorescence.[4] In nonpolar solvents, it displays a "locally excited" (LE) state emission. As the solvent polarity increases, a new, red-shifted emission band appears, which is attributed to a "twisted intramolecular charge transfer" (TICT) state. In the excited state, the dimethylamino group can rotate, leading to a highly polar, charge-separated state that is stabilized by polar solvents. This solvatochromism makes p-DMAB and its derivatives valuable as fluorescent probes for sensing solvent polarity.
For o-dimethylaminobenzaldehyde, the steric hindrance that inhibits ground-state conjugation also plays a critical role in the excited state. The pre-twisted conformation of the dimethylamino group is likely to favor non-radiative decay pathways, such as internal conversion and vibrational relaxation, over radiative decay (fluorescence). Therefore, o-DMAB is expected to be significantly less fluorescent, or even non-fluorescent, compared to its para isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecules.
¹H NMR Spectral Data (δ, ppm)
| Proton | o-DMAB (in CDCl₃) | p-DMAB (in CDCl₃) |
| Aldehyde (-CHO) | ~10.3 | 9.73 |
| Aromatic (Ar-H) | ~7.0 - 7.8 | 6.69 (d), 7.73 (d) |
| Methyl (-N(CH₃)₂) | ~2.9 | 3.08 |
¹³C NMR Spectral Data (δ, ppm)
| Carbon | o-DMAB (in CDCl₃) | p-DMAB (in CDCl₃) |
| Aldehyde (-CHO) | ~192 | 190.4 |
| Aromatic (Ar-C) | ~118 - 153 | 111.1, 125.3, 132.1, 154.4 |
| Methyl (-N(CH₃)₂) | ~45 | 40.2 |
The NMR data reveals subtle but significant differences. In the ¹H NMR of p-DMAB, the aromatic region shows two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The aromatic protons of o-DMAB, however, would present a more complex splitting pattern due to the lower symmetry. The chemical shift of the aldehyde proton in p-DMAB is found at approximately 9.73 ppm.
The ¹³C NMR spectrum of p-DMAB shows four distinct signals for the aromatic carbons, consistent with its symmetry. The chemical shifts of the methyl carbons in the dimethylamino group also differ between the two isomers, reflecting their different electronic and steric environments.
Experimental Methodologies
To ensure the reproducibility and accuracy of the spectroscopic data, the following experimental protocols are recommended.
UV-Visible Absorption Spectroscopy Protocol
Caption: Workflow for UV-Visible Absorption Spectroscopy.
Fluorescence Spectroscopy Protocol
Caption: Workflow for Fluorescence Emission Spectroscopy.
NMR Spectroscopy Protocol
Caption: Workflow for NMR Spectroscopy.
Mechanistic Insights and Causality
The observed spectroscopic differences are a direct consequence of the interplay between electronic and steric effects.
Caption: Structural and Spectroscopic Consequences of Isomerism.
In p-DMAB, the alignment of the donor and acceptor groups with the aromatic ring's π-system allows for a significant redistribution of electron density upon excitation, leading to a large change in dipole moment. This is the origin of its pronounced solvatochromism.
In o-DMAB, the steric repulsion between the methyl groups of the dimethylamino moiety and the aldehyde group forces the former to twist out of the plane of the benzene ring. This torsional strain disrupts the conjugation, effectively decoupling the nitrogen lone pair from the aromatic π-system. As a result, the ICT process is significantly hindered, leading to spectroscopic properties that are more akin to a simple substituted benzaldehyde rather than a push-pull chromophore.
Conclusion
The comparison of o- and p-dimethylaminobenzaldehyde provides a compelling illustration of how a simple change in substituent position can profoundly impact a molecule's spectroscopic properties. The efficient intramolecular charge transfer in p-DMAB gives rise to its strong, solvatochromic fluorescence, making it a valuable scaffold for molecular probes and sensors. In contrast, the steric hindrance in o-DMAB largely quenches its fluorescence and shifts its absorption to shorter wavelengths.
For researchers in drug development and materials science, these insights are critical. The choice of isomer can be the determining factor in achieving the desired photophysical or electronic properties for a given application. This guide serves as a foundational resource for making informed decisions in the design and synthesis of novel functional molecules.
References
A Comparative Guide to Analyte Detection: Evaluating the Sensitivity and Selectivity of 2-(Dimethylamino)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Analyte Detection
In the realms of biomedical research, pharmaceutical development, and clinical diagnostics, the precise and reliable detection of specific analytes is paramount. The ability to quantify biomarkers, identify metabolic byproducts, or detect contaminants underpins advancements in disease diagnosis, drug efficacy studies, and quality control. The choice of detection reagent is a critical decision that directly impacts the accuracy, sensitivity, and specificity of an assay.
This guide focuses on 2-(Dimethylamino)benzaldehyde (DMAB), a versatile organic reagent, and evaluates its efficacy for the detection of key analytes. We will delve into the chemical principles governing its reactivity and compare its performance against other established analytical methods.
Understanding this compound (DMAB)
This compound, a derivative of benzaldehyde, is a crystalline solid.[1] Its utility as a detection reagent stems from the reactivity of its aldehyde group, which readily participates in condensation reactions with specific functional groups in analytes. This reactivity is particularly pronounced with compounds containing pyrrole rings and primary amine functionalities.
Reaction Mechanism: The Chemistry of Color
The detection mechanism of DMAB is rooted in the formation of a colored Schiff base. In an acidic environment, the aldehyde group of DMAB reacts with a primary amine or an electron-rich position on a pyrrole ring to form a conjugated system. This newly formed molecule, often a brightly colored product, can be quantified spectrophotometrically.
Caption: Workflow for the qualitative indole test.
Materials:
-
Tryptophan broth
-
Bacterial culture
-
Ehrlich's reagent: Dissolve 1 g of p-dimethylaminobenzaldehyde in 95 mL of 95% ethanol, then slowly add 20 mL of concentrated hydrochloric acid. [2]Store in an amber bottle.
-
Xylene (optional, for enhanced sensitivity)
-
Test tubes
-
Incubator
Procedure:
-
Inoculation: Aseptically inoculate a tube of tryptophan broth with the bacterial culture.
-
Incubation: Incubate the tube at 37°C for 24-48 hours.
-
Extraction (Optional): After incubation, add approximately 1 mL of xylene to the broth culture and shake vigorously. Allow the layers to separate. The indole, if present, will be extracted into the xylene layer.
-
Reagent Addition: Carefully add 0.5 mL of Ehrlich's reagent down the side of the tube so that it forms a layer on top of the broth (or xylene).
-
Observation: Observe for the development of a red or pink ring at the interface of the reagent and the broth/xylene within a few minutes.
Interpretation:
-
Positive Result: The formation of a red or pink ring indicates the presence of indole. [3]* Negative Result: The absence of a color change indicates a negative result.
Protocol 2: Spectrophotometric Determination of Hydrazine using DMAB
This protocol provides a quantitative method for measuring hydrazine concentration.
Materials:
-
p-Dimethylaminobenzaldehyde (DMAB) solution: Prepare a solution of DMAB in an acidic medium (e.g., dilute HCl). The exact concentration should be optimized for the expected hydrazine range.
-
Hydrazine standards of known concentrations
-
Spectrophotometer
-
Cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of hydrazine standards of known concentrations in volumetric flasks.
-
To each standard, add a fixed volume of the DMAB reagent.
-
Allow the color to develop for a specified and consistent amount of time.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance for the yellow complex (typically around 458 nm). [4] * Plot a standard curve of absorbance versus hydrazine concentration.
-
-
Sample Analysis:
-
Treat the unknown sample in the same manner as the standards, adding the same volume of DMAB reagent.
-
Measure the absorbance of the sample at the same wavelength.
-
Determine the concentration of hydrazine in the sample by interpolating its absorbance on the standard curve.
-
Causality in Protocol Design: The use of a standard curve is essential for quantitative analysis as it establishes a linear relationship between absorbance and concentration, as described by the Beer-Lambert law. Consistent timing for color development is critical as the reaction may not be instantaneous and can change over time.
Conclusion and Future Perspectives
This compound remains a cornerstone reagent in analytical chemistry and microbiology due to its cost-effectiveness, ease of use, and reliable performance in a variety of assays. While its sensitivity and selectivity are suitable for many applications, researchers must be cognizant of potential interferences and consider alternative methods when higher specificity or sensitivity is required.
The continued development of new derivatizing agents and the refinement of existing methods will undoubtedly lead to even more robust and sensitive analytical techniques. However, the fundamental principles and applications of DMAB ensure its continued relevance in the modern laboratory.
References
A Senior Scientist's Guide to Benchmarking 2-(Dimethylamino)benzaldehyde Against Established Fluorescent Probes for Cellular Aldehyde Detection
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously evaluate and benchmark 2-(Dimethylamino)benzaldehyde (2-DMAB) as a potential fluorescent probe for cellular aldehydes. We will compare its putative mechanism against well-validated, state-of-the-art chemical probes, providing the scientific rationale and detailed experimental protocols necessary for a robust, in-house validation campaign.
Introduction: The Critical Need for Validated Chemical Probes
In cellular biology and drug discovery, chemical probes are indispensable tools for interrogating complex biological systems.[1] A high-quality probe must exhibit both high sensitivity and exquisite selectivity for its intended target.[2] This is particularly true for the detection of reactive carbonyl species (RCS) like formaldehyde and other aliphatic aldehydes. These molecules are not merely metabolic byproducts but are now understood to be key signaling molecules involved in epigenetics, one-carbon metabolism, and various pathological states.[3][4][5]
The development of reaction-based fluorescent probes has provided a powerful means to visualize these analytes with high spatiotemporal resolution in living systems.[3][4] However, the literature is populated with numerous probes, each with its own strengths and weaknesses. Therefore, the rigorous, head-to-head benchmarking of a new or repurposed molecule like 2-DMAB against established standards is not just a recommendation but a scientific necessity.[6] This guide will walk you through the principles and practicalities of such a comparison.
Understanding the Probes: Mechanisms of Action
A probe's utility is dictated by its underlying chemical mechanism. The ideal mechanism for a "turn-on" fluorescent probe involves a specific chemical reaction with the analyte that converts the probe from a non-fluorescent (or weakly fluorescent) state to a highly fluorescent one.
This compound (2-DMAB): A Hypothetical Mechanism
This compound is an aromatic aldehyde containing an ortho-substituted dimethylamino group.[7][8] While its para-isomer, 4-DMAB (the primary component of Ehrlich's reagent), is well-known for producing a colored adduct with indoles and hydrazines through condensation reactions[9][10][11], the utility of 2-DMAB as a fluorescent probe is less characterized.
The proposed mechanism for aldehyde detection would likely involve the formation of a Schiff base (an imine) with a primary amine. However, 2-DMAB is itself an aldehyde. For it to function as a probe, it would need to react with a different class of analyte, or its inherent fluorescence would need to be modulated upon interaction with its cellular environment. A plausible, yet unproven, mechanism for sensing could involve its reaction with specific biological amines or hydrazines, leading to a product with distinct fluorescent properties. The ortho-dimethylamino group could influence the photophysical properties of the resulting Schiff base, potentially leading to changes in fluorescence through modulation of an intramolecular charge transfer (ICT) state.[12] This guide will establish the experiments needed to test this hypothesis.
Established Probes: Validated Mechanisms for Aldehyde Detection
The field of aldehyde detection is mature, with several validated chemical strategies. We will focus on two prominent examples that serve as excellent benchmarks.
-
Hydrazine-Based Probes (e.g., BHA): These probes, often built on a BODIPY or naphthalimide fluorophore, incorporate a hydrazine moiety.[13][14] In its native state, the hydrazine group quenches the fluorophore's emission. The reaction of the hydrazine with formaldehyde or other aldehydes forms a stable hydrazone. This condensation reaction blocks the quenching pathway (e.g., Photoinduced Electron Transfer, PET), resulting in a dramatic, "turn-on" fluorescent response.[13][14][15] Probes like BHA have demonstrated high selectivity and a low limit of detection (LOD) for formaldehyde in living cells.[14]
-
2-Aminothiophenol-Based Probes: This newer class of probes utilizes the highly selective reaction between 2-aminothiophenol and aldehydes to form a dihydrobenzothiazole.[16][17][18] This cyclization reaction rigidifies the probe's structure and alters its electronic properties, leading to a significant increase in fluorescence quantum yield. These probes are notable for their rapid kinetics and applicability to a broad range of aldehydes, not just formaldehyde.[16][18]
Head-to-Head Benchmarking: A Practical Guide
A rigorous comparison must be multifaceted, assessing photophysical properties, reaction kinetics, selectivity, and performance in a biological context.
At a Glance: Key Performance Indicators
The following table outlines the critical parameters for probe evaluation. For 2-DMAB, these are parameters you will need to determine experimentally. For the established probes, representative data from the literature is provided as a benchmark.
| Parameter | This compound (2-DMAB) | Established Probe: Hydrazine-Type (e.g., BHA)[14] | Established Probe: 2-Aminothiophenol-Type[16] |
| Target Analyte | To be determined (Hypothesized: Aldehydes) | Formaldehyde | General Aliphatic Aldehydes |
| Mechanism | To be determined (Hypothesized: Schiff Base) | Hydrazone Formation | Dihydrobenzothiazole Formation |
| Fluorescence Response | To be determined | "Turn-On" (>900-fold increase) | "Turn-On" (~80-fold increase) |
| Excitation Max (nm) | To be determined | ~470 nm | Tunable (Visible to NIR) |
| Emission Max (nm) | To be determined | ~510 nm | Tunable (Visible to NIR) |
| Quantum Yield (Φ) | To be determined | Low (Probe) -> High (Product) | Low (Probe) -> High (Product) |
| Reaction Time | To be determined | < 30 minutes | < 5 minutes (fast kinetics) |
| Limit of Detection (LOD) | To be determined | 0.18 µM | In the low µM range |
| Cell Permeability | To be determined | Yes | Yes |
Experimental Design: The Causality Behind the Protocols
The goal of this experimental plan is to create a self-validating system where each experiment informs the next, building a comprehensive profile of the probe's performance.
References
- 1. Validating Small Molecule Chemical Probes for Biological Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescent probes for imaging formaldehyde in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reaction-based fluorescent and chemiluminescent probes for formaldehyde detection and imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Reaction-based fluorescent and chemiluminescent probes for formaldehyde detection and imaging. | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 579-72-6 | AAA57972 [biosynth.com]
- 8. This compound | 579-72-6 [sigmaaldrich.com]
- 9. para-Dimethylaminobenzaldehyde - Wikipedia [en.wikipedia.org]
- 10. pickeringlabs.com [pickeringlabs.com]
- 11. calpaclab.com [calpaclab.com]
- 12. researchgate.net [researchgate.net]
- 13. A reaction-based fluorescence probe for selective detection of formaldehyde in food samples and its imaging application in living cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Naphthalimide-based fluorescent polymeric probe: a dual-phase sensor for formaldehyde detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tunable fluorescent probes for detecting aldehydes in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tunable fluorescent probes for detecting aldehydes in living systems - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Dimethylamino)benzaldehyde
As researchers and developers, our focus is often on the synthesis and application of novel compounds. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, the integrity of our facilities, and the protection of our environment. The disposal of a reactive aldehyde like 2-(Dimethylamino)benzaldehyde is not merely a matter of discarding unwanted material; it is a structured process governed by stringent regulations and sound scientific principles.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. Moving beyond a simple checklist, we will explore the causality behind each procedural step, ensuring your disposal plan is not only compliant but also a self-validating system of safety and responsibility.
Part 1: Hazard Assessment & Risk Mitigation
Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is essential. This foundational knowledge dictates the necessary precautions, from personal protective equipment (PPE) to the selection of waste containers. This compound is an organic compound that requires careful handling due to its toxicological profile.
The primary hazards, as outlined in its Safety Data Sheet (SDS), are summarized below.[1]
| Hazard Classification | GHS Hazard Code | Signal Word | Potential Effects |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed. |
| Skin Irritation | H315 | Warning | Causes skin irritation. |
| Serious Eye Irritation | H319 | Warning | Causes serious eye irritation. |
| Respiratory Irritation | H335 | Warning | May cause respiratory irritation. |
From a practical standpoint, these classifications mean that exposure through ingestion, skin/eye contact, or inhalation can cause harm.[1][2] Therefore, the first step in any disposal plan is mitigating these risks through the mandatory use of appropriate PPE.
Minimum Required PPE:
-
Eye Protection: Tight-sealing safety goggles or a face shield.[1]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhaling vapors or dust.[1]
Part 2: On-Site Waste Management Protocol
The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates a "cradle-to-grave" approach to hazardous waste management.[3][4] This means the generator of the waste is responsible for it from creation to final disposal. The following protocol ensures compliance with this framework.
Step 2.1: Designate a Satellite Accumulation Area (SAA)
For safety and regulatory compliance, all hazardous waste must be collected in a designated SAA.[5]
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[5][6]
-
Control: This area should be clearly marked with hazardous waste signage and kept tidy to prevent spills.
Step 2.2: Select and Prepare the Waste Container
The integrity of the waste container is critical to preventing leaks and ensuring safe transport.
-
Compatibility: Use a container made of material that is chemically compatible with this compound. The original product container is often a suitable choice.[5][7] Do not use metal containers for potentially corrosive waste or food-grade containers (e.g., milk jugs), which are not designed for chemical storage and can lead to dangerous mix-ups.[3][8]
-
Condition: The container must be in good condition, free from cracks or deterioration, and have a secure, leak-proof screw cap.[5][9]
-
Headspace: Do not fill the container completely. Leave at least 10% headspace (or about one inch) to allow for vapor expansion.[5]
Step 2.3: Accurate and Compliant Labeling
Improper labeling is one of the most common and easily avoidable compliance violations. From the moment the first drop of waste enters the container, it must be labeled.
-
Required Information: The label must include the words "Hazardous Waste" and the full chemical name: "this compound".[6][7] If it is a mixed waste stream, every component must be listed with its approximate percentage.
-
Hazard Identification: The label should also indicate the relevant hazards (e.g., "Irritant," "Toxic").[6]
Step 2.4: Waste Segregation
Never mix incompatible waste streams. While this compound's primary incompatibilities are with strong oxidizing agents[10], it is a universal best practice to segregate different classes of chemical waste.
-
Action: Store the this compound waste container in secondary containment (such as a chemical-resistant tray) and away from acids, bases, and oxidizers.[9]
Part 3: Decision Workflow for Final Disposal
The ultimate fate of the hazardous waste is collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal vendor. The following workflow illustrates the decision-making process for managing different forms of this compound waste.
This workflow culminates in a single, non-negotiable action: professional disposal. The final step for laboratory personnel is to contact their EHS office to arrange for the collection of the properly contained and labeled hazardous waste. The waste will then be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will likely be incinerated at high temperatures.
Part 4: Spill & Emergency Procedures
In the event of an accidental release, a swift and correct response is crucial.
For a small, incidental spill:
-
Alert Personnel: Immediately alert others in the area.
-
Ensure Ventilation: If not already, perform the cleanup within a chemical fume hood or ensure the area is well-ventilated.
-
Don PPE: Wear the minimum required PPE as described in Part 1.[1]
-
Contain & Absorb: Cover the spill with an inert absorbent material like sand, earth, or vermiculite.[1] Do not use combustible materials like paper towels on a large spill.
-
Collect Waste: Carefully sweep or scoop the absorbed material and place it into a suitable container for hazardous waste disposal.[1]
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
Label and Dispose: Label the container as "Spill Debris containing this compound" and manage it according to the protocol in Part 2.
For large spills, immediately evacuate the area, alert personnel, and contact your institution's emergency response or EHS team.
Conclusion
The proper disposal of this compound is a systematic process rooted in a clear understanding of its hazards and the governing regulatory framework. By adhering to the principles of risk mitigation, proper containment, accurate labeling, and professional final disposal, you build a self-validating system of safety. Always remember that your institution's Environmental Health & Safety department is your primary resource for guidance on waste management. When in doubt, consult them before proceeding.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. westliberty.edu [westliberty.edu]
- 3. pfw.edu [pfw.edu]
- 4. Section 1: Hazardous Waste - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. danielshealth.com [danielshealth.com]
- 10. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Dimethylamino)benzaldehyde
As researchers and scientists dedicated to advancing drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling specialized reagents like 2-(Dimethylamino)benzaldehyde (CAS No: 579-72-6) requires more than just following a checklist; it demands a comprehensive understanding of the material's hazards to implement truly effective safety protocols. This guide moves beyond a simple list of equipment to provide a procedural and risk-based framework for its safe handling, ensuring both personal safety and the validity of your experimental outcomes.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the specific risks associated with this compound is the critical first step in establishing a robust safety plan. This compound is not benign; its hazard profile necessitates a cautious and well-equipped approach. The primary causality for our PPE recommendations stems directly from its classified hazards.
According to safety data sheets, this compound presents several key risks:
-
Harmful if swallowed (H302).[1]
-
Causes skin irritation (H315).[1]
-
Causes serious eye irritation (H319).[1]
-
May cause respiratory irritation (H335).[1]
-
It is also listed as harmful by inhalation and in contact with skin .[2]
These hazards are summarized by the Globally Harmonized System (GHS) as follows:
| Hazard Classification | GHS Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Skin Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Eye Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
The consistent presence of the GHS07 pictogram underscores that this chemical is an irritant and acutely toxic, demanding barrier protection for all potential routes of exposure: dermal (skin), ocular (eyes), and respiratory.
Core Directive: Task-Specific PPE Protocols
A one-size-fits-all approach to PPE is insufficient. The required level of protection directly correlates with the experimental procedure and the potential for exposure. The following table outlines the minimum PPE requirements for common laboratory tasks involving this compound.
| Laboratory Task | Engineering Controls | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | General Ventilation | Safety Glasses | Nitrile or Neoprene Gloves | Standard Lab Coat | Not typically required |
| Weighing & Dispensing (Solid) | Chemical Fume Hood | Tight-sealing Safety Goggles | Nitrile or Neoprene Gloves | Standard Lab Coat | Recommended if weighing outside a hood |
| Solution Preparation | Chemical Fume Hood | Tight-sealing Safety Goggles & Face Shield | Nitrile or Neoprene Gloves | Standard Lab Coat | Not required within a certified fume hood |
| Reaction & Analysis | Chemical Fume Hood | Tight-sealing Safety Goggles | Nitrile or Neoprene Gloves | Standard Lab Coat | Not required within a certified fume hood |
| Spill Cleanup | See Spill Protocol | Safety Goggles & Face Shield | Heavy-duty Chemical Resistant Gloves | Chemical Resistant Apron over Lab Coat | Required : NIOSH-approved respirator |
| Waste Disposal | Well-ventilated Area | Safety Goggles & Face Shield | Nitrile or Neoprene Gloves | Standard Lab Coat | Not typically required |
Procedural Deep Dive: PPE Selection and Use
-
Eye and Face Protection : Due to the serious eye irritation hazard[1], standard safety glasses are inadequate. Tight-sealing safety goggles are the mandatory minimum to protect against splashes and vapors. When preparing solutions or handling larger quantities where the risk of splashing is significant, a full-face shield worn over safety goggles is essential.
-
Hand Protection : To prevent skin irritation[1], chemical-resistant gloves are required. While nitrile gloves are suitable for incidental contact, for extended handling or immersion, consult the glove manufacturer’s compatibility data for aldehydes and aromatic amines. Always inspect gloves for tears or defects before use and practice proper removal techniques to avoid contaminating your skin.
-
Body Protection : A clean, buttoned lab coat should be worn at all times.[2] For procedures with a high risk of splashing, supplement this with a chemically resistant apron . Contaminated clothing must be removed immediately and laundered separately before reuse.[1]
-
Respiratory Protection : The primary method of respiratory protection is the use of engineering controls. All handling of this compound, especially the solid form which can create dust, must be performed in a certified chemical fume hood .[2] A NIOSH-approved respirator with appropriate cartridges for organic vapors should only be necessary in the event of ventilation failure or during major spill cleanup.
Operational and Disposal Plans
A self-validating safety system integrates procedural steps with safety checks. The following protocols are designed to be a closed loop of safe handling from preparation to disposal.
Experimental Protocol: Preparing a 100 mM Solution
-
Pre-Operation Safety Check : Verify the chemical fume hood has a current certification and that the sash is at the appropriate working height. Ensure an eyewash station and safety shower are accessible and unobstructed.
-
Don PPE : Before gathering any materials, don your lab coat, tight-sealing safety goggles, and chemical-resistant gloves.
-
Material Staging : Place the this compound container, your chosen solvent, glassware, and weighing implements inside the fume hood.
-
Weighing : Carefully weigh the required amount of solid this compound into a weigh boat. Avoid creating dust.
-
Dissolution : Transfer the solid to your desired flask. Slowly add the solvent, ensuring the flask is pointed away from you. If necessary, use gentle agitation to dissolve the compound.
-
Final Transfer & Storage : Once dissolved, cap the container. Label it clearly with the chemical name, concentration, date, and your initials.
-
Immediate Cleanup : Dispose of the weigh boat and any contaminated wipes into a designated solid hazardous waste container inside the fume hood.
-
Doff PPE : Remove gloves and lab coat before leaving the lab. Wash hands thoroughly with soap and water.[1]
Emergency Protocol: Spill Response Workflow
All spills must be treated with caution. The immediate assessment of the spill's scale dictates the response.
// Node Definitions start [label="Spill of this compound Detected", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; assess_size [label="Assess Spill Size & Location", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; minor_spill [label="Minor Spill\n(Small, contained, inside fume hood)", fillcolor="#F1F3F4", fontcolor="#202124"]; major_spill [label="Major Spill\n(Large, uncontained, outside hood)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; evacuate [label="Evacuate Immediate Area\nAlert Others & EH&S", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; don_ppe [label="Don Full PPE:\n- Splash Goggles & Face Shield\n- Chemical Resistant Gloves\n- Lab Coat/Apron\n- NIOSH-Approved Respirator", fillcolor="#F1F3F4", fontcolor="#202124"]; contain [label="Contain Spill with Inert Absorbent\n(e.g., sand, vermiculite)", fillcolor="#F1F3F4", fontcolor="#202124"]; cleanup [label="Collect & Place in a Sealed\nHazardous Waste Container", fillcolor="#F1F3F4", fontcolor="#202124"]; decontaminate [label="Decontaminate Spill Area\n& Reusable Equipment", fillcolor="#F1F3F4", fontcolor="#202124"]; dispose [label="Dispose of Waste & Contaminated\nPPE per Institutional Guidelines", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> assess_size; assess_size -> minor_spill [label=" Small & Contained"]; assess_size -> major_spill [label=" Large or Uncontained "]; minor_spill -> don_ppe; major_spill -> evacuate; evacuate -> don_ppe [style=dashed, label="Once safe to re-enter"]; don_ppe -> contain; contain -> cleanup; cleanup -> decontaminate; decontaminate -> dispose; }
Caption: Spill Response Decision Workflow
Minor Spill (Contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing your full task-specific PPE, contain the spill with an inert absorbent material like sand, earth, or vermiculite.[1]
-
Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[1]
-
Wipe the area clean and decontaminate.
Major Spill (Outside a fume hood or large volume):
-
Immediately alert everyone in the lab and evacuate the area.[1]
-
Contact your institution's Environmental Health & Safety (EH&S) department.
-
Only personnel trained in hazardous spill response should attempt cleanup, and they must wear enhanced PPE, including a respirator.[1]
Waste Disposal Plan
Proper disposal is the final, critical step of safe handling.
-
Solid Waste : All contaminated materials, including gloves, weigh boats, and absorbent pads, must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions or reaction mixtures containing this compound should be collected in a designated hazardous waste container. Never dispose of this chemical down the drain.[2]
-
Container Disposal : Empty containers must be decontaminated before disposal or recycling.[1]
Consult your local or regional waste management authority for specific disposal regulations, as they can vary.[1] Adherence to these guidelines ensures that the responsibility of safe handling extends through the entire lifecycle of the chemical in your laboratory.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
